Product packaging for 1-(4-Methoxyphenyl)guanidine(Cat. No.:CAS No. 67453-80-9)

1-(4-Methoxyphenyl)guanidine

Cat. No.: B1598485
CAS No.: 67453-80-9
M. Wt: 165.19 g/mol
InChI Key: VGFALHATLLBXIT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)guanidine is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B1598485 1-(4-Methoxyphenyl)guanidine CAS No. 67453-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFALHATLLBXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394385
Record name 2-(4-methoxyphenyl)guanidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67453-80-9, 112677-02-8
Record name 2-(4-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)guanidine Carbonate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The guanidinium functional group is a cornerstone in medicinal chemistry, prized for its ability to remain protonated under physiological conditions, thereby engaging in crucial hydrogen bonding interactions with biological targets. 1-(4-Methoxyphenyl)guanidine, as an exemplar of an aryl guanidine, serves as a valuable building block in the synthesis of various pharmacologically active agents. This technical guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this compound Carbonate. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer a detailed, step-by-step protocol for both the formation of the guanidine free base and its subsequent conversion to the stable carbonate salt, and discuss methods for purification and characterization. Furthermore, this guide addresses critical safety considerations and briefly explores alternative synthetic routes, equipping researchers with the knowledge to confidently and safely produce this important chemical intermediate.

Introduction: The Significance of the Guanidinium Moiety

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group with a pKa typically ranging from 12.5 to 13.5. This high basicity ensures that it exists predominantly in its protonated guanidinium form at physiological pH. This cationic nature is fundamental to its biological role, most notably in the amino acid arginine, where it facilitates key interactions in protein structure and enzyme catalysis.

In the realm of drug development, the incorporation of a guanidine or guanidinium group can enhance a molecule's binding affinity to target receptors, improve aqueous solubility, and modulate pharmacokinetic properties. The 4-methoxyphenyl substituent, in particular, offers a balance of lipophilicity and electronic properties that can be advantageous in molecular design. The carbonate salt form is often preferred for its stability, ease of handling, and favorable dissolution characteristics compared to the free base or hydrochloride salt.

The Synthetic Strategy: A Mechanistic Perspective

The most direct and efficient route for the synthesis of 1-arylguanidines is the guanylation of the corresponding aniline. Our primary focus will be on the reaction of p-anisidine (4-methoxyaniline) with cyanamide, a versatile and fundamental C1 synthon for introducing the guanidine functionality.[1]

The Core Reaction: Catalytic Guanylation of p-Anisidine

The direct reaction between an amine and cyanamide proceeds via the nucleophilic attack of the amine's nitrogen on the nitrile carbon of cyanamide.[1] While this reaction can occur under thermal conditions, it is often slow and may require harsh conditions. The introduction of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), significantly enhances the reaction rate and allows for milder conditions, leading to higher yields and purity.[2][3]

The catalytic cycle is believed to proceed through the in-situ formation of a highly reactive carbodiimide intermediate. The Lewis acidic scandium catalyst activates the cyanamide, making it more susceptible to nucleophilic attack.[4]

Catalytic_Cycle cluster_0 Catalytic Cycle Sc(OTf)3 Sc(OTf)3 Activated_Carbodiimide [HN=C=NH·Sc(OTf)₃] Activated Carbodiimide Sc(OTf)3->Activated_Carbodiimide + Cyanamide Cyanamide H₂N-C≡N (Cyanamide) Guanidine_Sc_Complex Guanidine-Sc Complex Activated_Carbodiimide->Guanidine_Sc_Complex + p-Anisidine p_Anisidine 4-MeO-Ph-NH₂ (p-Anisidine) Guanidine_Product This compound (Free Base) Guanidine_Sc_Complex->Guanidine_Product Proton Transfer Guanidine_Product->Sc(OTf)3 - Sc(OTf)₃ (Regeneration) Synthesis_Workflow cluster_part1 Part 1: Synthesis of the Free Base cluster_part2 Part 2: Formation of Carbonate Salt A 1. Dissolve p-Anisidine & Cyanamide in H₂O B 2. Add Sc(OTf)₃ Catalyst A->B C 3. Heat Reaction Mixture (100°C, 48h) B->C D 4. Aqueous Work-up (Wash with CHCl₃) C->D E 5. Isolate Aqueous Layer D->E F 6. Concentrate in vacuo to yield crude free base E->F G 7. Dissolve crude free base in Ethanol F->G Proceed to Salt Formation H 8. Bubble CO₂ gas through the solution G->H I 9. Collect precipitate by vacuum filtration H->I J 10. Wash precipitate with cold Ethanol I->J K 11. Dry under vacuum J->K L 12. Final Product: this compound Carbonate K->L

References

The Biological Versatility of 1-(4-Methoxyphenyl)guanidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The guanidine moiety is a cornerstone of medicinal chemistry, prized for its unique physicochemical properties that facilitate interactions with a multitude of biological targets. This technical guide delves into the biological activities of 1-(4-Methoxyphenyl)guanidine, a notable member of the aryl guanidine family. While direct and extensive research on this specific molecule is emerging, this document synthesizes current knowledge on closely related phenylguanidine derivatives to provide a comprehensive and predictive overview of its potential antimicrobial, anticancer, cardiovascular, and neuroprotective activities. By examining structure-activity relationships and established experimental protocols, this guide serves as an essential resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound and its analogs.

Introduction: The Significance of the Guanidinium Moiety and the Phenylguanidine Scaffold

The guanidinium group, the protonated form of guanidine, is a highly basic and resonance-stabilized cation that is planar and can act as a multidentate hydrogen bond donor. These characteristics are fundamental to its ability to interact with various biological macromolecules, including enzymes, receptors, and nucleic acids. When incorporated into a phenylguanidine scaffold, the aromatic ring introduces opportunities for further molecular interactions, such as π-π stacking and hydrophobic interactions, and allows for fine-tuning of the molecule's electronic properties and ADME (absorption, distribution, metabolism, and excretion) profile through substitution.

The 4-methoxy substitution on the phenyl ring of this compound is of particular interest. The methoxy group is an electron-donating group that can influence the pKa of the guanidine moiety and enhance the molecule's lipophilicity, potentially impacting its membrane permeability and target engagement.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the guanylation of p-anisidine with cyanamide. This reaction can be catalyzed by various agents, with scandium(III) triflate in water being a noteworthy example of a green chemistry approach that can achieve high yields.[1]

General Synthesis Protocol:

  • Dissolve p-anisidine and cyanamide in a suitable solvent (e.g., water).

  • Add a catalyst, such as scandium(III) triflate.

  • Heat the reaction mixture at a specified temperature (e.g., 100°C) for a designated period (e.g., 48 hours).[1]

  • Upon completion, wash the mixture with an organic solvent (e.g., chloroform) to remove unreacted starting materials.

  • Concentrate the aqueous layer and purify the product, for instance, by silica gel chromatography.[2]

  • For the hydrochloride salt, treat the free base with hydrochloric acid.

It is imperative to handle cyanamide with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment, as it is a reactive and toxic compound. p-Anisidine is also toxic and can be absorbed through the skin.[1]

Antimicrobial Activity: A Promising Frontier

Guanidine-containing compounds have a long history as effective antimicrobial agents. Their cationic nature is key to their mechanism of action, which primarily involves disruption of the negatively charged bacterial cell membrane.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of guanidine derivatives is generally attributed to their ability to interact with and disrupt the integrity of the bacterial cell membrane.[3] The positively charged guanidinium group is electrostatically attracted to the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This initial binding is followed by insertion into the lipid bilayer, leading to membrane depolarization, leakage of intracellular components, and ultimately, cell death.[3] The 4-methoxy group in this compound may enhance its lipophilicity, potentially facilitating its insertion into the bacterial membrane.

Antimicrobial Mechanism of Phenylguanidines cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (Negatively Charged) cluster_2 Bacterial Cytoplasm Guanidine This compound (Cationic) Membrane Phospholipid Bilayer Guanidine->Membrane Electrostatic Attraction Leakage Leakage of Intracellular Components Membrane->Leakage Membrane Disruption Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for phenylguanidines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on a suitable agar medium.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Anticancer Activity: Targeting Cell Proliferation and Survival

The guanidine scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[6] While specific data for this compound is currently unavailable, studies on related diaryl guanidinium derivatives suggest potential mechanisms of action.[7]

Potential Mechanisms of Anticancer Action

The anticancer effects of guanidine derivatives are often multifactorial and can involve:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through various signaling pathways, including the activation of caspases.

  • Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cells from proliferating. Guanidine derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M.[6]

  • Inhibition of Kinases: Kinases are crucial regulators of cell signaling pathways involved in cell growth and proliferation. Some guanidinium-based compounds have been investigated as kinase inhibitors.[8]

  • Interaction with DNA: The cationic guanidinium group can interact with the negatively charged phosphate backbone of DNA, potentially interfering with DNA replication and transcription.

Anticancer Mechanisms of Guanidine Derivatives cluster_0 Cellular Targets & Pathways Guanidine_Derivative This compound (or related derivatives) Kinases Kinase Signaling (e.g., MAPK/ERK) Guanidine_Derivative->Kinases Inhibition Cell_Cycle Cell Cycle Progression Guanidine_Derivative->Cell_Cycle Arrest DNA DNA Guanidine_Derivative->DNA Interaction Proliferation_Inhibition Inhibition of Proliferation Kinases->Proliferation_Inhibition Cell_Cycle->Proliferation_Inhibition Apoptosis Apoptosis DNA->Apoptosis

Caption: Potential anticancer mechanisms of guanidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Cardiovascular Effects: A Complex Interplay

Guanidine derivatives have a range of cardiovascular effects, with some acting as antihypertensive agents.[3] Their mechanisms of action often involve interaction with adrenergic receptors and ion channels.

Potential Cardiovascular Mechanisms
  • Adrenergic Receptor Modulation: Some guanidine compounds, like guanabenz and clonidine, are known to interact with α-adrenergic receptors, leading to a decrease in blood pressure.[9][10] Phenylguanidines have been shown to elicit reflex falls in blood pressure and heart rate.[11]

  • Ion Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels, which can have various effects on cardiovascular function.[12] The modulation of cardiac ion channels is a key mechanism for many antiarrhythmic drugs.[13]

Experimental Protocol: Isolated Langendorff Heart Preparation

The Langendorff-perfused isolated heart model is a classic ex vivo method to study the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.

Step-by-Step Methodology:

  • Heart Isolation:

    • Anesthetize a suitable animal model (e.g., rat or guinea pig).

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Cannulate the aorta and mount the heart on a Langendorff apparatus.

    • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

  • Data Acquisition:

    • Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate, +dP/dt and -dP/dt).

    • Record an electrocardiogram (ECG) to assess electrical activity.

  • Compound Administration:

    • After a stabilization period, infuse this compound into the perfusion solution at various concentrations.

    • Record the changes in cardiac parameters.

Neuroprotective Potential: Modulating Neuronal Signaling

The guanidine moiety is found in compounds with neuroprotective properties. Their ability to interact with ion channels and receptors in the central nervous system is a key aspect of their activity.

Potential Mechanisms of Neuroprotection
  • NMDA Receptor Antagonism: Some substituted guanidines have been shown to have an affinity for the ion channel of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurological disorders.[14]

  • Modulation of Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative diseases. The modulation of inflammatory pathways in the brain, such as those involving microglia and astrocytes, is a potential therapeutic strategy.[14]

  • Antioxidant Effects: Oxidative stress is a major contributor to neuronal damage. Guanidine derivatives with antioxidant properties can help protect neurons from damage caused by reactive oxygen species.[15]

Neuroprotective Mechanisms of Guanidine Derivatives cluster_0 Neuronal Targets & Pathways Guanidine_Derivative This compound (or related derivatives) NMDA_Receptor NMDA Receptor Guanidine_Derivative->NMDA_Receptor Antagonism Neuroinflammation Neuroinflammatory Pathways Guanidine_Derivative->Neuroinflammation Modulation Oxidative_Stress Oxidative Stress Guanidine_Derivative->Oxidative_Stress Reduction Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Potential neuroprotective mechanisms of guanidine derivatives.

Experimental Protocol: In Vitro Glutamate Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Step-by-Step Methodology:

  • Primary Neuronal Culture:

    • Prepare primary cortical or hippocampal neuronal cultures from embryonic rodents.

    • Plate the neurons in culture dishes and allow them to mature for several days in vitro.

  • Compound Pre-treatment:

    • Pre-treat the neuronal cultures with various concentrations of this compound for a specified period.

  • Glutamate Exposure:

    • Expose the neurons to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 5-10 minutes) to induce excitotoxicity.[14]

  • Washout and Recovery:

    • Wash out the glutamate and replace it with fresh culture medium (containing the test compound).

    • Allow the neurons to recover for 24 hours.

  • Assessment of Cell Viability:

    • Measure neuronal cell death using an appropriate assay, such as the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

    • Alternatively, use cell viability stains like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

  • Data Analysis:

    • Quantify the level of neuroprotection conferred by the compound by comparing the extent of cell death in treated versus untreated (glutamate only) cultures.

    • Determine the EC₅₀ value, the concentration of the compound that provides 50% neuroprotection.

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of biologically active phenylguanidines. While direct experimental data on its specific activities are still limited, the structure-activity relationships derived from related compounds strongly suggest its potential as an antimicrobial, anticancer, cardiovascular, and neuroprotective agent. The 4-methoxy group is likely to play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to quantify its biological activities and elucidate its precise mechanisms of action. Such studies will be instrumental in validating its therapeutic potential and guiding the design of next-generation guanidine-based drugs with improved efficacy and safety profiles.

References

CAS number 67453-80-9 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-piperidinopyrimidine 3-oxide, widely known as Minoxidil, is a potent vasodilator with a well-documented history in the treatment of hypertension and, more famously, androgenetic alopecia.[1] Initially developed as an oral medication for high blood pressure under the trade name Loniten, its unexpected side effect of promoting hair growth led to its reformulation as a topical solution (Rogaine) for treating hair loss.[1] This guide provides a comprehensive overview of the chemical properties, mechanism of action, applications, and key experimental protocols related to Minoxidil, tailored for professionals in the fields of research, drug development, and pharmacology.

Chemical and Physical Properties

Minoxidil is a white or off-white crystalline powder.[2][3] It is slightly soluble in water and ethanol, and soluble in propylene glycol and methanol.[2] The stability of the compound as supplied is noted to be up to two years when protected from moisture, with solutions in DMSO or ethanol being stable for up to three months at -20°C.[2]

PropertyValueSource
CAS Number 38304-91-5[1][2]
Molecular Formula C9H15N5O[2][4]
Molecular Weight 209.25 g/mol [2][4]
Melting Point 272-274 °C (decomposes)[2]
Appearance White or off-white crystalline powder[2][3]
Solubility Water (2.2 mg/ml), 100% ethanol (29 mg/ml), propylene glycol, acetone, DMSO (6.5 mg/ml), and methanol[2]
Topological Polar Surface Area 88.9 Ų[4]

Mechanism of Action

The precise molecular mechanism by which Minoxidil stimulates hair growth is not fully elucidated, though its function as a potassium channel opener is considered central to its activity.

Vasodilation and Increased Blood Flow

As a vasodilator, Minoxidil widens blood vessels, which can increase blood flow to the hair follicles when applied topically. This enhanced microcirculation is thought to improve the delivery of oxygen, blood, and nutrients to the follicles, potentially stimulating hair growth.

Potassium Channel Opening

Minoxidil is an ATP-sensitive potassium channel (KATP) opener. The opening of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium and results in relaxation of the muscle and vasodilation. In the context of hair follicles, it is hypothesized that the opening of potassium channels may prolong the anagen (growth) phase of the hair cycle and increase the size of miniaturized follicles.

Minoxidil_Mechanism_of_Action Minoxidil Minoxidil KATP_Channel ATP-sensitive Potassium Channel (KATP) Minoxidil->KATP_Channel Opens Hyperpolarization Cell Membrane Hyperpolarization KATP_Channel->Hyperpolarization Hair_Follicle Hair Follicle Stimulation KATP_Channel->Hair_Follicle Direct Effect? Ca_Influx Decreased Calcium Influx Hyperpolarization->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Vasodilation->Hair_Follicle Increased Blood Flow Anagen_Phase Prolonged Anagen Phase Hair_Follicle->Anagen_Phase

Caption: Proposed mechanism of action for Minoxidil.

Applications in Research and Drug Development

Minoxidil serves as a valuable tool in several areas of research:

  • Hair Biology and Dermatology: It is a standard positive control in studies investigating hair growth and the mechanisms of alopecia.

  • Cardiovascular Research: Its function as a potassium channel opener makes it a useful pharmacological agent for studying ion channel function and vasodilation.

  • Drug Formulation and Delivery: Research is ongoing to improve the topical delivery of Minoxidil, reduce side effects, and enhance its efficacy. This includes the development of novel formulations like foams, gels, and microemulsions.[2]

Experimental Protocols

In Vitro Hair Follicle Culture

This protocol is a standard method to assess the direct effect of compounds on hair follicle growth.

Methodology:

  • Isolation of Hair Follicles: Human scalp skin samples are obtained with informed consent. Individual anagen hair follicles are isolated under a dissecting microscope.

  • Culture Conditions: Isolated follicles are cultured in Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

  • Treatment: Minoxidil (typically dissolved in DMSO and then diluted in culture medium) is added to the culture medium at various concentrations. A vehicle control (DMSO) is also included.

  • Assessment: Hair shaft elongation is measured daily for a defined period (e.g., 7-10 days). At the end of the culture period, follicles can be fixed and processed for histological or immunohistochemical analysis to assess proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay) in the hair bulb.

Hair_Follicle_Culture_Workflow Start Start: Obtain Scalp Tissue Isolate Isolate Anagen Hair Follicles Start->Isolate Culture Culture in Williams' E Medium Isolate->Culture Treat Treat with Minoxidil or Vehicle Culture->Treat Measure Daily Measurement of Hair Shaft Elongation Treat->Measure Analyze End-point Analysis: - Histology - Immunohistochemistry Measure->Analyze End End Analyze->End

Caption: Workflow for in vitro hair follicle culture experiments.

Safety and Handling

Minoxidil is a potent pharmacological agent and should be handled with care.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Handling: Avoid breathing dust.[2] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, seek medical advice immediately.[2]

  • Storage: Store in a cool, dry place, protected from moisture.[2]

Suppliers

Minoxidil (CAS 38304-91-5) is available from various chemical and pharmaceutical suppliers. When sourcing this compound, it is crucial to ensure the supplier provides a certificate of analysis to verify its purity and identity.

Selected Suppliers:

  • Shanghai Macklin Biochemical Co., Ltd.[2]

  • COLORCOM LTD.[3]

  • Shenzhen BST Science & Technology Co., Ltd.[5]

  • Dhyani Chemicals[6]

  • BOC Sciences

It is important to note that some suppliers may list the compound under its chemical name, 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.

Conclusion

2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) remains a cornerstone in the treatment of androgenetic alopecia and a valuable tool in dermatological and cardiovascular research. Its mechanism of action, centered around its role as a potassium channel opener, continues to be an area of active investigation. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and experimental applications is essential for its effective and safe use in the laboratory and in the development of new therapeutic strategies.

References

The Therapeutic Potential of Aryl Guanidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aryl Guanidine Scaffold

The guanidine functional group, with its unique electronic and structural properties, has long been recognized as a privileged scaffold in medicinal chemistry. Its ability to form strong, charge-assisted hydrogen bonds and participate in various non-covalent interactions makes it an ideal pharmacophore for engaging with a multitude of biological targets.[1] When incorporated into an aryl-containing molecule, the resulting aryl guanidine structure offers a powerful combination of rigidity and flexibility, allowing for the fine-tuning of pharmacological activity. This technical guide provides an in-depth exploration of the diverse therapeutic applications of aryl guanidine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource to inspire and inform the design of next-generation therapeutics based on this versatile chemical motif.

I. Anticancer Applications: Targeting the Core of Malignancy

Aryl guanidine derivatives have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic mechanisms that extend beyond simple DNA interaction.[1] Their therapeutic potential is being explored in various cancer types, with preclinical studies demonstrating efficacy in leukemia, breast, cervical, and colorectal carcinomas.[2]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of aryl guanidine compounds is often attributed to their ability to interact with DNA. Spectroscopic studies have shown that these compounds can bind to the minor groove of the DNA helix, leading to alterations in its secondary structure and subsequent inhibition of DNA replication and transcription.[1][3] This interaction is often stabilized by a combination of electrostatic interactions between the protonated guanidinium group and the negatively charged phosphate backbone of DNA, as well as van der Waals forces and hydrogen bonding.

Beyond direct DNA binding, aryl guanidine derivatives can induce cancer cell death through various other pathways. These include the disruption of mitochondrial function, leading to the release of pro-apoptotic factors, and the generation of reactive oxygen species (ROS), which cause oxidative stress and cellular damage.[1] Furthermore, some aryl guanidine compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.[2]

Signaling Pathway: Aryl Guanidine Induced Apoptosis

ArylGuanidine Aryl Guanidine Compound DNA DNA Minor Groove Binding ArylGuanidine->DNA Mitochondria Mitochondrial Dysfunction ArylGuanidine->Mitochondria ROS ROS Generation ArylGuanidine->ROS MAPK MAPK/ERK Pathway Inhibition ArylGuanidine->MAPK ReplicationTranscription Inhibition of Replication & Transcription DNA->ReplicationTranscription Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis ReplicationTranscription->Apoptosis Proliferation Decreased Cell Proliferation MAPK->Proliferation Proliferation->Apoptosis Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Aryl Guanidine Compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read InflammatoryStimuli Inflammatory Stimuli MAPK p38/ERK MAPK InflammatoryStimuli->MAPK MSK1 MSK1 MAPK->MSK1 NFkB NF-κB (p65) MSK1->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Cytokines IL-6, TNF-α Release GeneExpression->Cytokines ArylGuanidine Aryl Guanidine Inhibitor ArylGuanidine->MSK1 Start Prepare Kinase, Substrate, ATP IncubateInhibitor Pre-incubate Kinase with Inhibitor Start->IncubateInhibitor InitiateReaction Add ATP/Substrate Mixture IncubateInhibitor->InitiateReaction IncubateReaction Incubate at RT InitiateReaction->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction Detect Detect Signal (e.g., Fluorescence) StopReaction->Detect

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Protected Guanidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc-Protected Guanidines in Modern Synthesis

The guanidinium functional group is a cornerstone in medicinal chemistry and the synthesis of complex natural products.[1][2] Its prevalence in the amino acid arginine underscores its critical role in biological interactions, primarily through hydrogen bonding and electrostatic interactions facilitated by its protonated state at physiological pH.[2][3] However, the high basicity and nucleophilicity of the guanidine moiety present significant challenges during synthetic endeavors, often leading to unwanted side reactions.[2][4]

The use of the tert-butoxycarbonyl (Boc) protecting group offers a robust and versatile strategy to temporarily mask the reactivity of the guanidine group.[2][5] This protection reduces the basicity and polarity of the molecule, simplifying purification and rendering it compatible with a wider array of reaction conditions.[6][7] The key advantage of the Boc group lies in its acid lability, which establishes an orthogonal relationship with other common protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl).[4] This orthogonality is paramount for the strategic and selective deprotection required in complex multi-step syntheses, particularly in peptide chemistry.[4][8][9][10]

This guide provides detailed protocols and mechanistic insights for the synthesis of N,N'-di-Boc-protected guanidines, targeting researchers, scientists, and drug development professionals. We will explore several field-proven methods, elucidating the causality behind experimental choices to ensure both technical accuracy and practical success.

Core Synthetic Strategies and Guanylating Agents

The synthesis of Boc-protected guanidines typically involves the reaction of a primary or secondary amine with an electrophilic guanylating agent.[6] The choice of reagent and methodology depends on the amine's reactivity, steric hindrance, and the desired reaction conditions.

Commonly Employed Boc-Guanidinylating Reagents

A variety of Boc-protected reagents have been developed to facilitate the efficient guanidinylation of amines.[1]

Reagent NameStructureTypical Application
N,N'-Di-Boc-thiourea (Structure Unavailable)Used with an activating agent (e.g., TCT, HgCl₂, NIS, I₂) to form a reactive carbodiimide intermediate for guanidinylating a broad range of amines.[1][11][12]
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine (Structure Unavailable)A highly reactive and efficient crystalline reagent for the guanidinylation of a wide range of amines under mild conditions.[1][13]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) (Structure Unavailable)A powerful guanidinylating agent capable of reacting with even weakly nucleophilic or sterically hindered amines.[1][2][14]
N,N'-Bis(Boc)-S-methylisothiourea (Structure Unavailable)A common, commercially available reagent for the guanidinylation of primary and secondary amines.[2]

Protocol 1: Guanylation using N,N'-Di-Boc-thiourea with TCT Activation

This modern protocol offers a mild, inexpensive, and environmentally benign alternative to traditional methods that use toxic heavy-metal reagents like mercuric chloride (HgCl₂).[6][11][15] The method relies on the activation of N,N'-di-Boc-thiourea with cyanuric chloride (TCT) to form a reactive intermediate, likely a bis-Boc-carbodiimide, which is then attacked by the amine.[11]

Reaction Mechanism

The proposed mechanism involves the activation of the thiourea by TCT, followed by elimination to form a highly electrophilic carbodiimide intermediate. This intermediate is then readily attacked by a primary or secondary amine to furnish the desired N,N'-di-Boc-protected guanidine.

G thiourea N,N'-Di-Boc-thiourea intermediate Activated Intermediate (e.g., Bis-Boc-carbodiimide) thiourea->intermediate Activation tct TCT (Activator) tct->intermediate product N,N'-Di-Boc-N''-R1R2-guanidine intermediate->product Nucleophilic Attack amine R1R2NH amine->product nmm_dmap NMM, DMAP (cat.) nmm_dmap->intermediate G cluster_0 Step 1: Mitsunobu Alkylation cluster_1 Step 2: Guanylation thiourea N,N'-Di-Boc-thiopseudourea alkylated_thiourea Alkylated Thiopseudourea thiourea->alkylated_thiourea alcohol R'-OH alcohol->alkylated_thiourea mitsunobu PPh3, DEAD/DIAD mitsunobu->alkylated_thiourea amine R1R2NH product Disubstituted N,N'-Di-Boc-guanidine amine->product alkylated_thiourea_2->product G protected_guanidine N,N'-Di-Boc-Guanidine unprotected_guanidine Substituted Guanidine (Salt Form) protected_guanidine->unprotected_guanidine Acidolysis byproducts Isobutylene + CO₂ protected_guanidine->byproducts acid Strong Acid (e.g., TFA in DCM) acid->unprotected_guanidine

References

Introduction: The Significance of Guanidine Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Analytical Methods for the Quantification of Guanidine Derivatives

Abstract: This comprehensive guide provides a detailed exploration of analytical methodologies for the accurate quantification of guanidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale behind method selection and experimental design. We will cover a range of techniques from foundational spectroscopic methods to advanced hyphenated chromatography, ensuring that the described protocols are robust, reliable, and adhere to the highest standards of scientific integrity as outlined by international regulatory bodies.

The guanidinium group, characterized by its resonant planar Y-shaped C(N)₃ core, is a ubiquitous functional group in both natural and synthetic molecules. Its high basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, a property that governs its biological interactions and analytical behavior. Accurate quantification of guanidine derivatives is critical across various scientific domains:

  • Pharmaceutical Development: Metformin, a biguanide derivative, is a first-line treatment for type 2 diabetes. Its precise quantification in formulations and biological fluids is essential for quality control and pharmacokinetic studies.[1][2]

  • Clinical Diagnostics: Endogenous guanidino compounds, such as guanidinoacetic acid and asymmetric dimethylarginine (ADMA), are crucial biomarkers for renal function and cardiovascular disease.[3][4]

  • Environmental Science: Guanidine derivatives are emerging as persistent and mobile organic compounds (PMOCs) in aquatic environments, necessitating sensitive methods for their detection and monitoring.[5][6]

This guide provides the technical foundation and practical protocols to address these diverse analytical challenges.

Chapter 1: Foundational Principles of Method Selection

The selection of an appropriate analytical method is not a trivial choice; it is a decision guided by the specific question being asked. The "fitness for purpose" of a method is paramount and is defined by several key factors.[7] Before proceeding to specific techniques, a scientist must consider the Analytical Target Profile (ATP)—a concept that defines the method's required performance characteristics in advance.[8]

Key considerations include:

  • Analyte Properties: Is the derivative highly polar? Does it possess a chromophore? Is it thermally stable?

  • Sample Matrix: Is the analyte in a simple matrix like purified water, a complex pharmaceutical formulation with excipients, or a challenging biological fluid like plasma?[9] Matrix components can interfere with analysis and often dictate the extent of sample preparation required.

  • Sensitivity Requirements: Are you quantifying a bulk active pharmaceutical ingredient (API) or trace-level biomarkers? The required Limit of Quantification (LOQ) will immediately rule out certain techniques.

  • Regulatory Context: Assays intended for regulatory submissions must be validated according to stringent guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11][12]

The following diagram illustrates a logical decision-making process for method selection.

Method_Selection start Define Analytical Target Profile (ATP) (Analyte, Matrix, Sensitivity) bulk_analysis Bulk/High Concentration? (mg/mL) start->bulk_analysis matrix_check Complex Matrix? (e.g., Plasma, Wastewater) sensitivity_check Trace Level Analysis? (ng/L to µg/L) matrix_check->sensitivity_check Yes ic Ion Chromatography (Direct analysis of ions) matrix_check->ic No (Charged Analyte) lc_ms LC-MS/MS (High Sensitivity & Selectivity) sensitivity_check->lc_ms Yes gc_deriv GC-FID/MS (Requires Derivatization) sensitivity_check->gc_deriv Alternative (Volatile Derivative) hplc_uv HPLC-UV (Robust & Versatile) bulk_analysis->hplc_uv No spectro UV-Vis Spectrophotometry (Simple, Cost-Effective) bulk_analysis->spectro Yes lc_ms->hplc_uv Method transfer for QC hplc_uv->matrix_check ic->hplc_uv Consider HILIC for polar analytes

Caption: Decision tree for selecting an analytical method for guanidine derivatives.

Chapter 2: Chromatographic Techniques: The Workhorse of Guanidine Analysis

Chromatography is the cornerstone of modern analytical chemistry, offering powerful separation of analytes from complex mixtures. Due to the polar and basic nature of the guanidinium group, several chromatographic strategies can be successfully employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique in pharmaceutical quality control due to its robustness and reproducibility.[1] However, the high polarity of many guanidine derivatives makes them poorly retained on traditional C18 columns.

Causality Behind Experimental Choices: To overcome poor retention, two primary strategies are used:

  • Ion-Pairing Chromatography: An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) is added to the mobile phase.[13] It forms a neutral ion pair with the protonated guanidinium cation, which has a higher affinity for the nonpolar stationary phase, thereby increasing retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique, discussed next, is often a superior alternative for highly polar compounds.[14]

Principle: This method uses ion-pairing RP-HPLC with UV detection to quantify Metformin.[2][15][16]

Apparatus and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Monobasic Potassium Phosphate, Sodium Dodecyl Sulphate (SDS)

  • Orthophosphoric acid

  • Metformin Hydrochloride Reference Standard

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH adjusted to 5.1). Mix with Acetonitrile. A common mobile phase is a mixture of Acetonitrile and 0.01M Sodium Dodecyl Sulphate (40:60% v/v).[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of Metformin HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1-25 µg/mL) by serially diluting the stock solution with the mobile phase.[15]

  • Sample Preparation (Tablets):

    • Weigh and finely powder no fewer than 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of Metformin HCl to a 100 mL volumetric flask.[15]

    • Add ~75 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtered solution with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    Parameter Value
    Column ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[2]
    Mobile Phase Acetonitrile : 0.01M SDS (40:60 v/v), pH 5.1[2]
    Flow Rate 2.0 mL/min[2]
    Detection UV at 235 nm[2]
    Injection Volume 20 µL

    | Column Temp. | Ambient |

  • System Suitability: Inject the middle calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (mobile phase), calibration standards, and sample solutions. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of Metformin in the sample solution from the curve.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to RP-HPLC for retaining and separating highly polar compounds.[17]

Causality Behind Experimental Choices: In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[18] A water-rich layer forms on the surface of the stationary phase. Polar analytes, like guanidines, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which is the opposite of RP-HPLC.[19] This mechanism provides excellent separation for compounds that would otherwise elute in the void volume in reversed-phase mode.[20]

Principle: This method uses a HILIC column to separate a mixture of polar guanidino compounds, which are then detected by UV or mass spectrometry.[6]

Apparatus and Reagents:

  • LC system (UPLC/UHPLC recommended for better efficiency)

  • HILIC Column (e.g., TSKgel NH2-100 or Amide-80)[20]

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate or Ammonium acetate

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Standard and Sample Preparation: Dissolve standards and samples in a solution that mimics the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water) to ensure good peak shape.

  • Chromatographic Conditions:

    Parameter Value
    Column HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
    Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
    Mobile Phase B 10 mM Ammonium Formate in Acetonitrile, pH 3.0
    Gradient 95% B to 50% B over 10 minutes
    Flow Rate 0.4 mL/min
    Detection UV at 210 nm or Mass Spectrometer
    Injection Volume 5 µL

    | Column Temp. | 40 °C |

  • Analysis: The elution order will be from least polar to most polar, the reverse of what is expected in RP-HPLC.[17] Quantification is performed using an external calibration curve.

Gas Chromatography (GC)

GC is typically reserved for volatile and thermally stable compounds. Guanidines, being salts, are non-volatile. Therefore, their analysis by GC is only possible after a chemical derivatization step to convert them into volatile analogues.[21]

Causality Behind Experimental Choices: Derivatization is mandatory. Reagents like glyoxal or a combination of hexafluoroacetylacetone and ethyl chloroformate react with the guanidinium group to form stable, nonpolar, and volatile cyclic compounds that are amenable to GC separation and detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).[22][23][24]

Principle: Guanidino compounds in a deproteinized serum sample are derivatized with glyoxal to form volatile imidazolone derivatives. These are then extracted and analyzed by GC-FID.[23][24][25]

Apparatus and Reagents:

  • Gas Chromatograph with FID

  • HP-5 column (or similar 5% phenyl-methylpolysiloxane)

  • Glyoxal solution (e.g., 2% v/v in methanol)

  • Methanol, Chloroform

  • Centrifuge and micro-centrifuge tubes

Procedure:

  • Sample Preparation (Serum):

    • To 1 mL of serum, add 2 mL of methanol to precipitate proteins.

    • Vortex and centrifuge at 3000 g for 20 minutes.[23]

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant, add a known amount of internal standard.

    • Adjust the pH to ~7.5.[23]

    • Add 2 mL of 2% glyoxal solution.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to drive the reaction to completion.

  • Extraction:

    • After cooling, add 4 mL of chloroform and vortex vigorously to extract the derivatives.[23]

    • Centrifuge to separate the layers.

    • Carefully transfer the lower chloroform layer to a clean vial for injection.

  • Chromatographic Conditions:

    Parameter Value
    Column HP-5 (30 m x 0.32 mm i.d., 0.25 µm film)[23]
    Carrier Gas Nitrogen, flow rate 3 mL/min[24]
    Injector Temp. 250 °C
    Detector Temp. 270 °C
    Oven Program 100 °C for 2 min, then ramp at 20 °C/min to 250 °C[24]

    | Injection | 1 µL, split mode |

  • Analysis: Identify peaks based on retention times relative to derivatized standards. Quantify using the internal standard method to correct for variations in derivatization efficiency and injection volume.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis serum Serum Sample deprotein Protein Precipitation (Methanol) serum->deprotein derivatize Derivatization (add Glyoxal, heat) deprotein->derivatize extract Liquid-Liquid Extraction (Chloroform) derivatize->extract inject Inject Chloroform Layer into GC extract->inject separate Separation on HP-5 Column inject->separate detect Detection by FID separate->detect quantify Quantification (Internal Standard Method) detect->quantify

Caption: Workflow for GC analysis of guanidino compounds, highlighting the critical derivatization step.

Chapter 3: High-Sensitivity Quantification with Mass Spectrometry (MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of clinical biomarkers or detection of environmental contaminants, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices: LC-MS/MS provides exceptional performance through two layers of mass filtering. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺, for guanidines). This ion is fragmented in the collision cell (Q2), and the second mass analyzer (Q3) selects a specific, characteristic fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and dramatically reduces chemical noise, enabling quantification at picogram or nanogram levels.[5] The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction recovery.[5]

Principle: This protocol describes the quantification of the endogenous biomarker GAA in human plasma. The method involves protein precipitation followed by HILIC-LC-MS/MS analysis.[3]

Apparatus and Reagents:

  • LC-MS/MS system (Triple Quadrupole) with Electrospray Ionization (ESI) source

  • HILIC column

  • Acetonitrile, Formic Acid (LC-MS grade)

  • Guanidinoacetic Acid Reference Standard

  • Guanidinoacetic Acid-¹³C₂,¹⁵N₃ (or other stable isotope-labeled) Internal Standard (IS)

  • Human Plasma (control)

Procedure:

  • Standard Stock Solutions: Prepare stock solutions of GAA and the IS in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Calibration and QC Sample Preparation:

    • Spike control plasma with known amounts of GAA to create calibration standards (e.g., 0.3 to 100 µM) and quality control (QC) samples (low, mid, high).[3]

    • A "zero QC" sample (blank plasma) is used to correct for endogenous levels.[3]

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 200 µL of Acetonitrile containing the IS at a fixed concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 g for 10 minutes).

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    Parameter Value
    Column HILIC (e.g., Acquity BEH HILIC, 1.7 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 90% B, hold for 1 min, decrease to 40% B over 3 min
    Flow Rate 0.5 mL/min
    Ionization Mode ESI Positive

    | MRM Transitions | GAA: e.g., m/z 118.1 → 76.1; IS: e.g., m/z 123.1 → 80.1 |

  • Analysis and Quantification:

    • Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards.

    • Use a weighted (e.g., 1/x²) linear regression.

    • Calculate the concentration of GAA in the unknown samples using the regression equation from the calibration curve.

LCMS_Workflow start Plasma Sample (Patient, QC, or Calibrator) ppt Add Acetonitrile with Internal Standard (IS) start->ppt vortex Vortex to Mix & Precipitate Proteins ppt->vortex centrifuge Centrifuge at High Speed vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject onto HILIC Column supernatant->inject ms_detect Detect by MS/MS (MRM Mode) inject->ms_detect data Calculate Peak Area Ratio (Analyte / IS) ms_detect->data quant Quantify against Calibration Curve data->quant

Caption: Experimental workflow for the bioanalysis of guanidino compounds by LC-MS/MS.

Chapter 4: Spectroscopic Methods for Routine Analysis

While chromatography offers superior separation, UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for the quantification of guanidine derivatives in less complex matrices, such as bulk drug substances or simple formulations.[26]

Causality Behind Experimental Choices: These methods rely on a chemical reaction that produces a colored product (a chromophore). The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. A common approach involves reacting the guanidine derivative with an alkaline solution of sodium nitroprusside and an oxidizing agent like hydrogen peroxide to form a colored complex.[27]

Principle: This method is based on the color-forming reaction between the guanidine derivative, alkaline sodium nitroprusside, and hydrogen peroxide. The absorbance of the resulting colored solution is measured.[27]

Apparatus and Reagents:

  • UV-Vis Spectrophotometer

  • 1% Sodium Nitroprusside in 0.1 M KOH (freshly prepared)

  • 3% Hydrogen Peroxide solution

  • 0.1 M Potassium Hydroxide (KOH) solution

  • Guanidine derivative reference standard

Procedure:

  • Standard Stock Solution: Prepare a stock solution of the guanidine derivative in purified water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the guanidine derivative in purified water to achieve a concentration within the expected calibration range.

  • Color Development:

    • In a series of test tubes, place an aliquot (e.g., 1 mL) of each standard, sample, and a blank (purified water).

    • To each tube, add 1 mL of 1% alkaline sodium nitroprusside solution and mix.

    • Add 1 mL of 3% hydrogen peroxide solution and mix.

    • Add 2 mL of 0.1 M KOH solution, mix well, and allow the color to develop for a specified time (e.g., 15 minutes).

  • Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined by scanning a mid-range standard (e.g., ~415 nm).[26]

    • Zero the instrument using the reagent blank.

    • Measure the absorbance of each standard and sample.

  • Analysis: Construct a calibration curve of absorbance vs. concentration. Determine the concentration of the unknown sample from the curve.

Chapter 5: Method Validation: Ensuring Trustworthy Results

A protocol is only as reliable as its validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10][28] The principles laid out by the ICH (specifically guideline Q2(R1), with Q2(R2) being the modern revision) and the FDA provide a framework for this process.[7][10][11][12][29]

The Pillars of a Self-Validating System: Every protocol must be a self-validating system. This means incorporating checks and acceptance criteria that confirm the method is performing as expected during routine use.

  • System Suitability: Performed before any sample analysis, these tests (e.g., replicate injections of a standard) confirm that the instrument and chromatographic system are operating correctly on that day.

  • Quality Controls (QCs): Spiked samples at multiple concentrations are analyzed alongside unknown samples to ensure the accuracy and precision of the results for that specific batch.

The core validation characteristics are summarized below.

Validation ParameterCausality and PurposeCommon Acceptance Criteria (for Assay)
Specificity/Selectivity To demonstrate that the signal being measured is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity analysis; No interfering peaks at the analyte retention time in blank/placebo samples.
Linearity & Range To confirm a proportional relationship between analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.998.
Accuracy To measure the closeness of the experimental value to the true value. Assessed by spike-recovery in a matrix or analysis of a certified reference material.% Recovery typically within 98.0 - 102.0%.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements. Repeatability (intra-assay) assesses performance in one run; Intermediate precision assesses variations between days, analysts, or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be determined with acceptable accuracy and precision.Typically Signal-to-Noise ratio of 10:1; Accuracy and precision criteria must be met.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), indicating its reliability during normal usage.System suitability parameters remain within acceptance criteria.

This table is a general guide; specific criteria may vary based on the application (e.g., trace analysis vs. bulk assay).[10][11]

Conclusion

The quantification of guanidine derivatives is a diverse field requiring a thoughtful, tailored approach to analytical method selection. For high-concentration, routine QC of pharmaceuticals, a well-validated RP-HPLC method with UV detection is often the most robust and efficient choice. For highly polar analytes that are challenging in reversed-phase, HILIC offers a superior chromatographic solution. When volatility is not a concern after derivatization, GC can be a viable option. For ultimate sensitivity and selectivity in complex biological or environmental matrices, LC-MS/MS is the undisputed gold standard. Finally, for simple, cost-effective assays where high throughput is needed, UV-Vis spectrophotometry remains a valuable tool.

The foundation of any of these techniques is a rigorous validation that demonstrates the method is fit for its intended purpose, ensuring that the data generated is accurate, reliable, and scientifically sound.

References

Application Notes & Protocols: 1-(4-Methoxyphenyl)guanidine as a Versatile Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidinium Moiety as a Catalytic Powerhouse

Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized as some of the strongest organic superbases.[1] This potent basicity, combined with the unique ability of their conjugate acids—guanidinium ions—to form multiple, charge-assisted hydrogen bonds, makes them exceptional organocatalysts.[1] 1-(4-Methoxyphenyl)guanidine is an accessible, acyclic guanidine that leverages these properties for a range of synthetic transformations.

The catalytic prowess of guanidines stems from a bifunctional activation mechanism.[2][3] In a typical catalytic cycle, the neutral guanidine acts as a Brønsted base, deprotonating a pronucleophile. The resulting guanidinium cation then serves as a Brønsted acid and a hydrogen-bond donor, activating the electrophile and stabilizing the transition state through a network of non-covalent interactions.[1][4] This cooperative "push-pull" mechanism lowers the activation energy of the reaction, often proceeding with high efficiency and selectivity.

This guide provides an in-depth look at the application of this compound in key organic reactions, complete with detailed, field-tested protocols for immediate implementation in a research or drug development setting.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₁N₃O[5]
Molecular Weight 165.19 g/mol N/A
CAS Number 67453-80-9[6]
Appearance Typically a solidN/A
pKa (Conjugate Acid) ~13.5 (Estimated for guanidines)[1]
Key Features Strong organic base; H-bond donor/acceptor[1][3]

Core Catalytic Mechanism

The general catalytic cycle of this compound involves the activation of both a nucleophile (Nu-H) and an electrophile. The guanidine base initiates the cycle by deprotonating the nucleophile, creating a highly reactive nucleophilic species and the protonated guanidinium catalyst. This guanidinium ion then complexes with the electrophile, typically through hydrogen bonds, activating it for nucleophilic attack. This dual activation is the cornerstone of its catalytic efficiency.

Guanidine_Catalytic_Cycle cluster_cycle Catalytic Cycle Cat Guanidine Catalyst (Ar-NH-C(=NH)NH2) CatH_Nu Guanidinium-Nucleophile Ion Pair [Ar-NH-C(=NH2)NH2]+[Nu]- Cat->CatH_Nu Deprotonation NuH Pronucleophile (Nu-H) NuH->CatH_Nu E Electrophile (E) TS Transition State {E---Nu---H-Cat} E->TS CatH_Nu->TS Nucleophilic Attack Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Cat Catalyst Regeneration Product Product (E-Nu) Product_Complex->Product Product Release

Caption: General Catalytic Cycle of Guanidine Organocatalysis.

Application I: The Asymmetric Michael Addition

The Michael or 1,4-addition reaction is a cornerstone of C-C bond formation. Guanidine catalysts have proven highly effective in promoting the addition of soft nucleophiles, such as 1,3-dicarbonyl compounds, to conjugated nitroalkenes.[7][8] The catalyst's role is to generate the enolate nucleophile and simultaneously activate the nitroalkene via hydrogen bonding to the nitro group, controlling the stereochemical outcome.

Mechanistic Pathway: Michael Addition

Michael_Addition_Mechanism Mechanism: Guanidine-Catalyzed Michael Addition Cat Guanidine (Cat) IonPair Guanidinium Enolate Ion Pair Cat->IonPair Deprotonation Dicarbonyl 1,3-Dicarbonyl (Pronucleophile) Dicarbonyl->IonPair Nitroalkene Nitroalkene (Electrophile) TS [Transition State] Nitroalkene->TS IonPair->TS C-C Bond Formation Nitronate_Complex Guanidinium Nitronate Product Complex TS->Nitronate_Complex Nitronate_Complex->Cat Proton Transfer & Catalyst Regeneration Product Michael Adduct Nitronate_Complex->Product

Caption: Catalytic pathway for the Michael addition reaction.

Protocol: 1,4-Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol describes a representative Michael addition reaction.

Materials and Reagents:

  • This compound (Catalyst)

  • trans-β-Nitrostyrene (Electrophile)

  • Dimethyl malonate (Nucleophile)

  • Toluene, anhydrous (Solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware (round-bottom flask, magnetic stir bar)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add this compound (8.3 mg, 0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous toluene (5.0 mL) to dissolve the catalyst. Sequentially add dimethyl malonate (114 μL, 1.0 mmol, 1.0 eq) followed by trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 eq).

  • Reaction: Stir the resulting mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Michael adduct.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

  • Low Yield: Ensure all reagents and the solvent are anhydrous. The guanidine base can be deactivated by water. Consider increasing catalyst loading to 10 mol%.

  • Slow Reaction: Gently warming the reaction to 40 °C may increase the rate, but could potentially reduce stereoselectivity in asymmetric variants.

  • Side Products: Impurities in the starting materials can lead to side reactions. Ensure the purity of the nitrostyrene and malonate.

Application II: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine catalysts are highly effective due to their ability to deprotonate the weakly acidic nitroalkane, generating a nitronate intermediate that adds to the carbonyl electrophile.[9] The guanidinium ion plays a crucial role in coordinating both the nitronate and the carbonyl compound, facilitating the reaction and influencing the stereochemical outcome.[10]

Mechanistic Pathway: Henry Reaction

Henry_Reaction_Mechanism Mechanism: Guanidine-Catalyzed Henry Reaction Cat Guanidine (Cat) Nitronate_Pair Guanidinium Nitronate Ion Pair Cat->Nitronate_Pair Deprotonation Nitroalkane Nitroalkane (e.g., CH3NO2) Nitroalkane->Nitronate_Pair Aldehyde Aldehyde (R-CHO) (Electrophile) TS [Transition State] Aldehyde->TS Nitronate_Pair->TS C-C Bond Formation Alkoxide_Complex Guanidinium Alkoxide Product Complex TS->Alkoxide_Complex Alkoxide_Complex->Cat Proton Transfer & Catalyst Regeneration Product Nitroaldol Adduct Alkoxide_Complex->Product

Caption: Catalytic pathway for the Henry (nitroaldol) reaction.

Protocol: Henry Reaction between Benzaldehyde and Nitromethane

This protocol provides a method for a standard Henry reaction.

Materials and Reagents:

  • This compound (Catalyst)

  • Benzaldehyde (Electrophile)

  • Nitromethane (Nucleophile/Solvent)

  • Tetrahydrofuran (THF), anhydrous (Co-solvent, optional)

  • Standard glassware and inert atmosphere setup

  • TLC and column chromatography supplies

Procedure:

  • Setup: In a flame-dried flask under an inert atmosphere, add this compound (16.5 mg, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add benzaldehyde (102 μL, 1.0 mmol, 1.0 eq). Cool the flask to 0 °C in an ice bath.

  • Nucleophile Addition: Add nitromethane (270 μL, 5.0 mmol, 5.0 eq). Using nitromethane in excess also allows it to serve as the solvent. Alternatively, use 1.2 equivalents of nitromethane in 3 mL of anhydrous THF.

  • Reaction: Stir the reaction at 0 °C. The reaction progress should be monitored by TLC. Low temperatures are often crucial for achieving good diastereoselectivity.[9] The reaction may take 24-72 hours.

  • Workup: After the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired β-nitro alcohol.

  • Characterization: Analyze the final product by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio.

Troubleshooting:

  • Retro-Henry Reaction: The product can revert to starting materials. Perform the workup at low temperatures and avoid strongly basic or acidic conditions during purification.

  • Poor Diastereoselectivity: Ensure the reaction temperature is kept low and constant. The choice of solvent can also influence selectivity.

  • Dehydration Side Product: Overly acidic workup or purification conditions (e.g., on acidic silica gel) can lead to the elimination of water to form a nitroalkene. Use neutralized silica gel if this is a problem.

Conclusion and Outlook

This compound is a powerful and versatile organocatalyst for promoting important bond-forming reactions. Its strong basicity and the ability of its conjugate acid to direct reactions via hydrogen bonding provide a robust platform for catalysis. The protocols detailed here for the Michael and Henry reactions serve as a reliable starting point for researchers. The principles of guanidine catalysis can be extended to a wide array of other transformations, and the development of chiral guanidines based on this scaffold is an active area of research for asymmetric synthesis.[4][8][11] The accessibility and effectiveness of simple aryl guanidines make them valuable tools for both academic and industrial chemists.

References

Application Note: Robust HPLC Method for the Quantification of Guanidine in Protein Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of guanidine in complex protein matrices. Guanidine hydrochloride is widely used as a protein denaturant in various biopharmaceutical processes, including protein refolding and purification.[1][2] Its effective removal and accurate monitoring are critical for final product quality and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining two robust HPLC-based protocols: a primary cation-exchange chromatography method with UV detection and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method. The protocols are designed to be self-validating, with a focus on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability. All methodologies are grounded in established bioanalytical validation principles as outlined by the FDA and ICH guidelines.[3][4][5][6]

Introduction: The Challenge of Guanidine Analysis

Guanidine is a highly polar, strongly basic (pKa ≈ 12.5) compound, which presents several analytical challenges.[7][8] Its high polarity makes it difficult to retain on traditional reversed-phase HPLC columns, and its lack of a strong chromophore necessitates sensitive detection methods, often at low UV wavelengths (e.g., <200 nm), where many mobile phase components and matrix interferents can also absorb.[7]

The presence of a high concentration of protein in the sample matrix further complicates the analysis. Proteins can precipitate in the HPLC system, leading to column fouling, backpressure issues, and interference with the analyte signal. Therefore, a robust sample preparation strategy is paramount for a successful and reproducible method.

This guide addresses these challenges by providing detailed protocols that emphasize:

  • Effective Protein Removal: Ensuring the longevity of the analytical column and minimizing matrix effects.

  • Optimized Chromatographic Separation: Achieving selective retention and resolution of guanidine from other matrix components.

  • Sensitive and Specific Detection: Enabling accurate quantification at relevant concentration levels.

The validation of such an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[9] This application note is written in alignment with the principles outlined in the ICH Q2(R1) and FDA guidelines on bioanalytical method validation.[3][4][6][10]

Choosing the Right Analytical Strategy

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the nature of the sample matrix. Below is a comparative overview of common strategies for guanidine analysis.

Chromatographic Mode Principle Advantages Considerations
Cation-Exchange Separation based on the interaction of the positively charged guanidinium ion with a negatively charged stationary phase.High selectivity for basic compounds, robust separation from neutral and acidic interferences.[11]Requires a specific ion-exchange column, mobile phase pH control is critical.
HILIC Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.Good retention for highly polar compounds like guanidine, compatible with volatile mobile phases suitable for mass spectrometry.[12][13]Can be sensitive to mobile phase composition and water content, may require longer equilibration times.
Ion-Pair Reversed-Phase An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, which is then retained on a reversed-phase column.[14]Utilizes common reversed-phase columns, offers flexibility in adjusting retention.Ion-pairing reagents can be difficult to remove from the column and can suppress MS signals.
Derivatization-Based Chemical modification of guanidine to introduce a fluorescent or UV-active tag, enhancing detection sensitivity.[15][16]Significantly improves sensitivity and specificity.[15]Adds an extra step to the workflow, derivatization reaction must be complete and reproducible.[15]

For routine clearance testing of guanidine in biopharmaceutical products, direct analysis without derivatization is often preferred for its simplicity and speed. This application note will focus on Cation-Exchange Chromatography as the primary recommended method due to its high selectivity and robustness, and HILIC as a viable alternative.

Experimental Workflow Overview

The overall analytical process can be broken down into three key stages: Sample Preparation, HPLC Analysis, and Data Processing.

Experimental Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Prep1 Obtain Protein Sample (containing Guanidine) Prep2 Protein Precipitation/Removal (e.g., Centrifugal Filtration) Prep1->Prep2 Matrix complexity Prep3 Collect Protein-Free Filtrate Prep2->Prep3 Physical separation Analysis1 Inject Filtrate onto HPLC System Prep3->Analysis1 Transfer to vial Analysis2 Chromatographic Separation (Cation-Exchange or HILIC) Analysis1->Analysis2 Mobile phase elution Analysis3 Detection (UV @ 195 nm) Analysis2->Analysis3 Analyte detection Data1 Peak Integration & Analysis Analysis3->Data1 Chromatogram output Data2 Calibration Curve Generation Data1->Data2 Standard concentrations Data3 Quantification of Guanidine Data2->Data3 Interpolation

Figure 1: General experimental workflow for the analysis of guanidine in protein matrices.

Protocol 1: Cation-Exchange Chromatography with UV Detection

This method is based on a well-established protocol for the analysis of guanidine in high salt and protein matrices and is highly recommended for its robustness and sensitivity.[11]

Rationale

Guanidine exists as a positively charged guanidinium ion at acidic pH. This allows for strong retention and excellent separation on a cation-exchange column. The use of a simple acidic mobile phase, such as methanesulfonic acid, provides a stable baseline and is compatible with low UV detection.[11]

Materials and Reagents
  • Guanidine Hydrochloride (ACS grade or higher)

  • Methanesulfonic Acid (MSA)

  • Deionized Water (18.2 MΩ·cm)

  • Protein-containing sample

  • Centrifugal filter units with a molecular weight cutoff (MWCO) of 30 kDa or less (e.g., NanoSep®)

Sample Preparation Protocol

Causality: The primary goal of sample preparation is the complete removal of proteins, which can irreversibly bind to and damage the HPLC column. Centrifugal ultrafiltration is a simple and effective mechanical method to separate small molecules like guanidine from large protein molecules without introducing chemical contaminants.[11]

  • Transfer an appropriate volume (e.g., 500 µL) of the protein sample into a centrifugal filter unit (≤30 kDa MWCO).

  • Centrifuge the unit at approximately 15,000 x g for 20-30 minutes, or according to the manufacturer's instructions.[11]

  • Collect the filtrate, which now contains guanidine and other small molecules, free from protein.

  • If necessary, dilute the filtrate with the mobile phase to bring the guanidine concentration within the calibration range.

  • Transfer the final sample to an HPLC vial for analysis.

HPLC Conditions
Parameter Condition
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column Dionex IonPac™ CS14 Cation-Exchange (4 x 250 mm) with a guard column (4 x 50 mm)[11][17]
Mobile Phase 3.75 mM Methanesulfonic Acid (MSA) in deionized water[11]
Flow Rate 1.0 mL/min[11]
Injection Volume 50 µL[11]
Column Temperature Ambient (or controlled at 25 °C for improved reproducibility)
Detection UV at 195 nm[11]
Run Time ~25 minutes (to ensure elution of all matrix components)[11]
Calibration Standards

Prepare a stock solution of Guanidine HCl (e.g., 1000 mg/L) in deionized water. Perform serial dilutions with the mobile phase to create a set of calibration standards. A typical calibration range is 0.25 mg/L to 10 mg/L.[11]

Expected Results

Under these conditions, guanidine should be well-retained and elute as a sharp, symmetrical peak. The limit of quantitation (LOQ) for this method has been reported to be approximately 0.25 mg/L.[11] The method demonstrates good accuracy in matrices containing high concentrations of salts, making it suitable for various biopharmaceutical samples.[11]

Protocol 2: HILIC with UV Detection

This method serves as an excellent alternative, particularly when a cation-exchange column is not available or if compatibility with mass spectrometry is desired in the future.

Rationale

In HILIC mode, a high organic content in the mobile phase creates a water-enriched layer on the surface of a polar stationary phase. Highly polar analytes like guanidine can partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[13]

HILIC Mechanism cluster_hilich HILIC Separation Column <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'WIDTH='200'><TR><TDBGCOLOR='#4285F4'COLSPAN='2'><FONTCOLOR='#FFFFFF'>HILIC Stationary Phase (Polar)FONT>TD>TR><TR><TDWIDTH='100'>Mobile Phase (High Organic)TD><TDBGCOLOR='#D2E3FC'WIDTH='100'>Water-Enriched LayerTD>TR>TABLE>> Analyte_Out Guanidine Column->Analyte_Out Elution with Increased Aqueous % Analyte_In Guanidine (Highly Polar) Analyte_In->Column Partitioning & Retention

Figure 2: Simplified diagram of the HILIC retention mechanism for a polar analyte like guanidine.

Materials and Reagents
  • Guanidine Hydrochloride (ACS grade or higher)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sample preparation materials as described in Protocol 1.

Sample Preparation Protocol

Follow the same sample preparation protocol as described in Section 4.3 to remove proteins. It is crucial that the final sample diluent is compatible with the initial HILIC mobile phase (i.e., high organic content) to ensure good peak shape. If the filtrate is purely aqueous, it may need to be mixed with acetonitrile before injection.

HPLC Conditions
Parameter Condition
HPLC System Agilent 1100/1200 series or equivalent with UV detector
Column Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 100mm)[8]
Mobile Phase 50% Acetonitrile / 50% DI Water / 0.1% Formic Acid[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 1-5 µL[8]
Column Temperature Ambient
Detection UV at 195 nm[8]
Run Time ~10-15 minutes
Calibration Standards

Prepare a stock solution of Guanidine HCl in the mobile phase. Perform serial dilutions with the mobile phase to create calibration standards spanning the expected sample concentration range.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the chosen analytical method must be validated according to established guidelines.[3][4][6]

Key Validation Parameters

The validation should assess the following parameters as defined by ICH Q2(R1):[4][6]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Assessed by analyzing spiked matrix samples at different concentration levels (e.g., Low, Mid, High QC).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System Suitability Testing

Before running any sample sequence, a system suitability test must be performed to ensure the HPLC system is performing correctly.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of injections ≤ 2.0% for ≥5 replicate injectionsDemonstrates the precision of the injector and the stability of the system.

Conclusion

This application note provides two robust and reliable HPLC methods for the quantification of guanidine in protein-rich matrices. The primary method, utilizing cation-exchange chromatography, offers excellent selectivity and is ideal for routine quality control environments. The alternative HILIC method provides a valuable option with compatibility for different column selectivities and potential hyphenation with mass spectrometry. By following the detailed protocols and adhering to the principles of analytical method validation, researchers can confidently and accurately monitor guanidine levels, ensuring the quality and safety of their biopharmaceutical products.

References

Application Notes and Protocols for the Synthesis of Chiral Guanidines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Chiral Guanidines in Modern Asymmetric Catalysis

In the landscape of contemporary organic synthesis, the quest for efficient and highly selective methods to construct chiral molecules remains a paramount objective. Among the privileged classes of organocatalysts that have emerged, chiral guanidines have carved a distinct and powerful niche.[1][2] Their potent Brønsted basicity, coupled with their capacity to act as hydrogen-bond donors, allows them to activate a wide array of substrates and steer chemical reactions towards a desired stereochemical outcome with remarkable precision.[1][2][3] This unique dual-activation capability has propelled the development of a diverse and structurally rich family of chiral guanidine catalysts, encompassing bicyclic, monocyclic, and acyclic frameworks.[2][4][5]

This comprehensive guide is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis of chiral guanidines and their practical application in asymmetric catalysis. We will delve into the mechanistic underpinnings of their catalytic activity, explore robust synthetic protocols for their preparation, and present exemplary applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols described herein are intended to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and facilitate further innovation in the field.

Mechanistic Principles: The Dual Power of Brønsted Basicity and Hydrogen Bonding

The efficacy of chiral guanidines in asymmetric catalysis stems from their unique electronic and structural features. The guanidinyl group is one of the strongest organic bases due to the substantial resonance stabilization of its protonated form, the guanidinium ion. This inherent basicity allows for the efficient deprotonation of even weakly acidic pronucleophiles, generating highly reactive intermediates.

Simultaneously, the N-H protons of the guanidine or the protonated guanidinium moiety can engage in hydrogen-bonding interactions with the electrophilic partner in the reaction. This dual activation model, where the guanidine catalyst concurrently activates both the nucleophile and the electrophile, is a recurring theme in many guanidine-catalyzed transformations and is crucial for achieving high levels of stereocontrol.

Diagram: Generalized Dual Activation by a Chiral Guanidine Catalyst

Dual_Activation_Mechanism cluster_Catalyst Chiral Guanidine Catalyst cluster_Reactants Reactants cluster_Transition_State Enantiodetermining Transition State Catalyst Guanidine (Chiral Scaffold) Electrophile Electrophile (E) Catalyst->Electrophile H-Bonding Activation TS [Nu---H---Guanidinium+---E]‡ Catalyst->TS Nucleophile Pronucleophile (Nu-H) Nucleophile->Catalyst Nucleophile->TS Electrophile->TS Product Chiral Product (Nu-E) TS->Product Stereoselective Bond Formation

Caption: Dual activation model in chiral guanidine catalysis.

Synthetic Strategies for Chiral Guanidines

The synthesis of chiral guanidines has evolved significantly, with several reliable methods now available for their preparation. The choice of synthetic route often depends on the desired structural complexity of the target guanidine, ranging from readily accessible acyclic derivatives to more rigid and stereochemically defined cyclic systems.

Guanidinylation of Chiral Amines

A common and versatile approach to chiral guanidines involves the reaction of a chiral amine with a guanidinylating agent. This method allows for the direct installation of the guanidine moiety onto a pre-existing chiral scaffold.

Key Guanidinylating Reagents:

  • N,N'-Di-Boc-thiourea: A mild and effective reagent that reacts with amines in the presence of a coupling agent like HgCl₂ or Mukaiyama's reagent to afford the protected guanidine, which can be subsequently deprotected under acidic conditions.

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A commercially available and stable reagent that reacts with primary and secondary amines to yield the corresponding guanidines.

  • Triflylguanidines: Highly reactive guanidinylating agents that can be used for the synthesis of sterically hindered guanidines.

Protocol 1: Synthesis of a Chiral Acyclic Guanidine from a Chiral Diamine

This protocol details the synthesis of a C₂-symmetric chiral guanidine derived from a commercially available chiral diamine.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Guanidinylation: To a solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equiv.) and triethylamine (2.2 equiv.) in dichloromethane at 0 °C, add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected chiral guanidine.

  • Deprotection: Dissolve the purified Boc-protected guanidine in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (10 equiv.) dropwise and stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral guanidine.

Synthesis of Chiral Bicyclic Guanidines

Chiral bicyclic guanidines are highly sought-after catalysts due to their rigid structures, which often lead to higher enantioselectivities in catalytic reactions. A prominent example is the synthesis of guanidines derived from chiral amino acids.[6]

Protocol 2: Synthesis of a Chiral Bicyclic Guanidine from (R)-Phenylglycine [6]

This protocol outlines the synthesis of a well-established chiral bicyclic guanidine catalyst.

Materials:

  • (R)-Phenylglycine methyl ester hydrochloride

  • Ammonia in methanol (7 N)

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Lithium aluminum hydride (LiAlH₄)

  • Thiophosgene

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous toluene

Procedure:

  • Amide Formation: Stir (R)-phenylglycine methyl ester hydrochloride in a saturated solution of ammonia in methanol for 24 hours at room temperature to form the corresponding amide.

  • Trityl Protection: Protect the primary amine with trityl chloride in the presence of triethylamine.

  • Reduction: Reduce the amide to the corresponding diamine using LiAlH₄ in refluxing diethyl ether.

  • Thiocarbonylation: React the resulting diamine with thiophosgene to form a cyclic thiourea.

  • Guanidinylation: The final cyclization to the bicyclic guanidine is typically achieved through a multi-step sequence involving activation of the thiourea and subsequent intramolecular reaction.

Applications in Asymmetric Catalysis

Chiral guanidines have demonstrated remarkable efficacy in a wide range of asymmetric transformations. Below are representative applications with key performance data.

Application 1: Asymmetric Michael Addition

The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a classic carbon-carbon bond-forming reaction catalyzed efficiently by chiral guanidines.[3][7] The guanidine catalyst activates the dicarbonyl compound through deprotonation and directs the enantioselective addition to the nitroolefin via hydrogen bonding.[3]

Representative Reaction:

Table 1: Performance of Chiral Guanidines in Asymmetric Michael Additions

Catalyst TypeSubstrate (Dicarbonyl)NitroolefinYield (%)ee (%)Reference
BicyclicDimethyl malonateβ-Nitrostyrene9592[6]
Axially ChiralAcetylacetone2-Nitrophenylpropenone9998[7]
AcyclicDiethyl malonatetrans-β-Nitrostyrene9891[4][5]
Application 2: Asymmetric Strecker Reaction

The Strecker reaction, the synthesis of α-aminonitriles from imines and hydrogen cyanide, is another area where chiral guanidines have proven to be highly effective catalysts.[6] The guanidine facilitates the addition of cyanide to the imine in a highly enantioselective manner.

Diagram: Workflow for a Chiral Guanidine-Catalyzed Asymmetric Strecker Reaction

Strecker_Reaction_Workflow A 1. Prepare Imine Substrate B 2. Dissolve Imine and Chiral Guanidine Catalyst in Toluene A->B C 3. Add HCN Source (e.g., TMSCN) at Low Temperature B->C D 4. Stir for 24-48 hours C->D E 5. Quench Reaction D->E F 6. Aqueous Workup and Extraction E->F G 7. Purification by Chromatography F->G H 8. Characterization of α-Aminonitrile (NMR, HPLC) G->H

Caption: Experimental workflow for the asymmetric Strecker synthesis.

Table 2: Enantioselective Strecker Synthesis using a Bicyclic Guanidine Catalyst [6]

Imine Substrate (Ar-CH=N-BH)Yield of Aminonitrile (%)ee (%)
N-Benzhydrylbenzaldimine9598
N-Benzhydryl-p-methoxybenzaldimine9297
N-Benzhydryl-p-chlorobenzaldimine9699

Conclusion and Future Outlook

Chiral guanidines have firmly established themselves as a versatile and powerful class of organocatalysts. Their strong basicity and hydrogen-bonding capabilities enable a broad spectrum of asymmetric transformations with high levels of enantiocontrol. The synthetic routes to these catalysts are becoming increasingly sophisticated and efficient, allowing for the rational design of new catalysts with improved activity and selectivity.

Future research in this area will likely focus on the development of novel chiral guanidine scaffolds, the expansion of their catalytic applications to new and challenging reactions, and the elucidation of more subtle mechanistic details through a combination of experimental and computational studies. The continued exploration of chiral guanidines holds immense promise for advancing the field of asymmetric catalysis and enabling the synthesis of complex chiral molecules for applications in medicine, materials science, and beyond.

References

Guanylation of Primary Amines Using N,N'-di-Boc-thiourea: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium functional group is a recurring and vital structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Its significance stems from its strong basicity, which ensures it is protonated under physiological conditions, and its ability to form multiple hydrogen bonds. These properties allow guanidinium-containing molecules to engage in specific and high-affinity interactions with biological targets such as enzymes and receptors.[3] Consequently, the development of robust and versatile methods for the introduction of the guanidine group is of paramount interest in medicinal chemistry and drug discovery.[2][4]

This guide provides an in-depth exploration of a widely adopted and efficient method for the guanylation of primary amines: the use of N,N'-di-Boc-thiourea. The tert-butoxycarbonyl (Boc) protecting groups play a crucial role by masking the high basicity of the guanidine moiety during synthesis, thereby broadening the scope of compatible chemical transformations and simplifying purification.[2][5]

The Reaction Mechanism: Activation and Nucleophilic Attack

The guanylation of a primary amine with N,N'-di-Boc-thiourea is not a direct displacement reaction. It necessitates the activation of the thiourea to convert the thiocarbonyl group into a more electrophilic species, susceptible to nucleophilic attack by the amine.[6] A common and effective method involves the in-situ formation of a reactive carbodiimide intermediate.[1][7]

Several activating agents can be employed, with a notable shift away from toxic heavy-metal reagents like mercuric chloride (HgCl₂) towards milder and more environmentally benign options.[1][3][7] Cyanuric chloride (TCT) has emerged as a cost-effective and efficient activating agent for this transformation.[1][3][7][8] The reaction mechanism, when using TCT as the activator, can be summarized as follows:

  • Activation of N,N'-di-Boc-thiourea: N,N'-di-Boc-thiourea reacts with cyanuric chloride in the presence of a base, such as N-methylmorpholine (NMM), to form a highly reactive intermediate.

  • Formation of the Carbodiimide: This intermediate eliminates a sulfur-containing byproduct to generate the N,N'-di-Boc-carbodiimide.

  • Nucleophilic Attack by the Primary Amine: The primary amine then acts as a nucleophile, attacking the electrophilic carbon of the carbodiimide.

  • Formation of the Protected Guanidine: This attack leads to the formation of the desired N,N'-di-Boc-protected guanidine derivative.

Guanylation_Mechanism Thiourea N,N'-di-Boc-thiourea Carbodiimide N,N'-di-Boc-carbodiimide (Reactive Intermediate) Thiourea->Carbodiimide Activation TCT Cyanuric Chloride (TCT) + N-Methylmorpholine (NMM) ProtectedGuanidine N,N'-di-Boc-N''-R-guanidine Carbodiimide->ProtectedGuanidine PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->ProtectedGuanidine Nucleophilic Attack

Caption: Proposed mechanism for the TCT-activated guanylation of a primary amine.

Alternative Activation Methods

While TCT offers a robust and scalable activation method, other reagents have also been successfully employed. These include:

  • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent is also effective for activating thioureas towards nucleophilic attack.[3][7]

  • Iodine (I₂): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), iodine can catalyze the guanylation of primary amines with N,N'-di-Boc-thiourea.[9][10][11] This method avoids the need for a separate base to neutralize the HI byproduct.[11]

  • N-Iodosuccinimide (NIS): NIS has been shown to be an attractive alternative to heavy metal or Mukaiyama's reagent for promoting the guanylation reaction.[7]

The choice of activating agent can depend on the specific substrate, desired reaction conditions, and scale of the synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Guanylation of Primary Amines using TCT Activation

This protocol is adapted from the work of Porcheddu, De Luca, and Giacomelli and provides a reliable method for the synthesis of N,N'-di-Boc-protected guanidines.[1][3][8]

Materials:

  • N,N'-di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-Methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of cyanuric chloride (1.0 mmol) in dry THF (20 mL) under an argon atmosphere at 0 °C, add N-methylmorpholine (3.0 mmol) with vigorous stirring. A white suspension will form.

  • Addition of Thiourea: To this suspension, add a solution of N,N'-di-Boc-thiourea (3.0 mmol) and N-methylmorpholine (6.0 mmol) in anhydrous THF (20 mL).

  • Activation: Stir the reaction mixture at reflux for 12 hours.

  • Amine Addition: Cool the slurry to room temperature. Add the primary amine (4.5 mmol) and a catalytic amount of DMAP (e.g., 10 mg).

  • Reaction: Stir the mixture at room temperature for an additional 8 hours, or until the reaction is judged complete by TLC analysis.

  • Workup:

    • Filter the solid material by suction and wash it with a minimal amount of THF.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic solution successively with water, 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Iodine-Catalyzed Guanylation of Primary Amines

This protocol is based on the method developed by Rong et al. and offers a mild, base-free alternative.[9]

Materials:

  • N,N'-di-Boc-thiourea

  • Primary amine

  • Iodine (I₂)

  • 70% aqueous tert-butyl hydroperoxide (TBHP)

  • Toluene (PhMe)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N,N'-di-Boc-thiourea (0.24 mmol) in toluene (2 mL) at room temperature, add the primary amine (0.2 mmol), iodine (0.02 mmol), and 70% aq. TBHP (0.3 mmol) sequentially.

  • Reaction: Stir the solution at room temperature for 0.5-12 hours. Monitor the reaction progress by TLC, visualizing the amine with ninhydrin.

  • Workup:

    • Upon consumption of the amine, add 50 mL of DCM.

    • Wash the organic phase with water (10 mL).

    • Dry the organic layer with Na₂SO₄.

    • Concentrate the organic phase under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired product.

Deprotection of Boc-Protected Guanidines

The final step in the synthesis of the target guanidine is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.[5]

Protocol 3: General Procedure for Boc Deprotection

Materials:

  • N,N'-di-Boc-protected guanidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected guanidine in anhydrous DCM (e.g., 0.1-0.2 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM).

  • Deprotection: Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, co-evaporate with toluene or DCM (3 times).

    • Precipitate the resulting TFA salt by adding cold diethyl ether.

    • Collect the solid by filtration or centrifugation and wash with cold ether.

    • For neutralization, the crude salt can be dissolved in an appropriate solvent and washed with a mild base like saturated aqueous sodium bicarbonate.[12]

Caution: The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions, particularly with nucleophilic residues like tryptophan or methionine in peptide synthesis. The use of scavengers may be necessary in such cases.[5][12][13]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the guanylation of various primary amines using N,N'-di-Boc-thiourea with TCT activation.

Amine SubstrateActivating AgentSolventTemperatureTime (h)Yield (%)Reference
BenzylamineTCTTHFReflux (activation), RT (guanylation)12 (activation), 8 (guanylation)95[3]
4-MethoxybenzylamineTCTTHFReflux (activation), RT (guanylation)12 (activation), 8 (guanylation)92[3]
CyclohexylamineTCTTHFReflux (activation), RT (guanylation)12 (activation), 8 (guanylation)88[3]
AnilineTCTTHFReflux (activation), RT (guanylation)12 (activation), 8 (guanylation)75[3]

Experimental Workflow Visualization

Experimental_Workflow cluster_activation Activation Step cluster_guanylation Guanylation Step cluster_workup Workup and Purification start_activation Dissolve TCT in dry THF at 0°C add_nmm1 Add NMM start_activation->add_nmm1 add_thiourea_nmm Add solution of N,N'-di-Boc-thiourea and NMM add_nmm1->add_thiourea_nmm reflux Reflux for 12h add_thiourea_nmm->reflux cool Cool to RT reflux->cool add_amine_dmap Add primary amine and catalytic DMAP cool->add_amine_dmap stir Stir for 8h at RT add_amine_dmap->stir filter_concentrate Filter and concentrate stir->filter_concentrate extraction Aqueous workup (DCM, H₂O, HCl, NaHCO₃, Brine) filter_concentrate->extraction dry_concentrate Dry, filter, and concentrate extraction->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: General workflow for the TCT-activated guanylation protocol.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. Key checkpoints include:

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting amine and formation of the desired product.

  • Spectroscopic Characterization: The identity and purity of the final N,N'-di-Boc-protected guanidine and the deprotected product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][3][9] The spectroscopic data should be consistent with the expected structure.

  • Yield Optimization: The provided protocols offer a starting point. For novel or challenging substrates, optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary to maximize the yield and purity of the product.

Conclusion

The guanylation of primary amines using N,N'-di-Boc-thiourea is a powerful and versatile method for the synthesis of guanidine-containing molecules. The use of modern, non-toxic activating agents like cyanuric chloride and catalytic iodine provides efficient, mild, and environmentally conscious alternatives to older methods. The Boc protecting groups offer the significant advantage of masking the basicity of the guanidine moiety, facilitating subsequent synthetic manipulations and simplifying purification. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

LC-MS/MS analysis of guanidine compounds in water samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Trace-Level Quantitation of Guanidine Compounds in Water Samples by LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

Guanidine compounds are emerging as significant environmental contaminants due to their high water solubility and persistence, posing a threat to water resource quality.[1][2] Their unique physicochemical properties, particularly their high polarity, present considerable challenges for traditional analytical methods. This guide provides a comprehensive, field-proven protocol for the robust analysis of various guanidine derivatives in diverse water matrices using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind critical experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection, ensuring a self-validating and highly accurate analytical system. This document is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for the trace-level quantification of these persistent and mobile organic compounds.

Introduction: The Challenge of Guanidine Compounds in Aquatic Environments

Guanidine (CH₅N₃) and its derivatives are a class of strongly basic organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They enter aquatic environments from various sources, including industrial applications, such as the production of plastics and as vulcanizing agents (e.g., 1,3-diphenylguanidine, DPG), and agricultural uses.[1][3] Many of these compounds are classified as Persistent and Mobile Organic Compounds (PMOCs) because they are resistant to degradation and are highly soluble in water, allowing them to easily contaminate surface water, groundwater, and even drinking water.[1][2]

The analytical challenge stems directly from these properties. The high polarity of guanidine compounds makes them difficult to extract from water using conventional liquid-liquid extraction and challenging to retain on standard reversed-phase liquid chromatography (RPLC) columns.[1][4] Furthermore, their low molecular weight and the complexity of environmental water matrices necessitate a highly selective and sensitive detection method like tandem mass spectrometry to achieve reliable quantification at environmentally relevant concentrations (ng/L levels).[5][6]

Core Analytical Strategy: From Sample to Signal

A robust method for analyzing these challenging compounds requires a multi-step approach that systematically addresses concentration, cleanup, separation, and detection. The logical workflow is designed to isolate the target analytes from a complex matrix and present them in a suitable form for the highly sensitive MS detector.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 100 mL Water Sample Fortify Fortify with Isotope-Labeled Internal Standards Sample->Fortify SPE Solid-Phase Extraction (SPE) (Concentration & Cleanup) Fortify->SPE Elute Elute Analytes SPE->Elute Reconstitute Evaporate & Reconstitute in Injection Solvent Elute->Reconstitute LC LC Separation (HILIC Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis & Reporting (ng/L) MS->Data Quantification SPE_Protocol cluster_0 Cartridge Conditioning cluster_1 Sample Loading cluster_2 Washing (Interference Removal) cluster_3 Elution cond1 1. Flush with 5 mL Methanol cond2 2. Flush with 5 mL Ultrapure Water cond1->cond2 load 3. Load 100 mL Water Sample (spiked with IS) at ~5 mL/min wash1 4. Wash with 5 mL 5% Methanol in Water wash2 5. Dry Cartridge under N₂ for 10 min wash1->wash2 elute 6. Elute with 5 mL of 5% Formic Acid in Methanol

References

Application Note: A Comprehensive Guide to the Physicochemical Characterization of Guanidine Salts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Guanidine Salts in Drug Development

The guanidinium group, characterized by its resonant planar structure and high basicity, is a cornerstone in medicinal chemistry and drug development. When an ionizable drug candidate is formulated as a guanidine salt, its physicochemical properties can be significantly altered, impacting everything from manufacturing to clinical efficacy.[1][2] Salt formation is a primary strategy to enhance properties such as solubility, stability, and bioavailability.[3][4] A thorough and systematic characterization of these properties is not merely a regulatory requirement but a fundamental necessity for selecting the optimal salt form and ensuring the development of a safe, stable, and effective drug product.[1][2]

This guide provides a detailed framework and experimental protocols for the essential physicochemical evaluation of guanidine salts. It is designed for researchers, formulation scientists, and drug development professionals, offering both the "how" and the "why" behind each critical measurement.

Core Physicochemical Properties: A Foundation for Rational Drug Development

The selection of an appropriate salt form is a multi-parameter optimization process. The following properties are paramount in this evaluation, as they collectively dictate the performance and viability of a guanidine salt as a drug substance.

  • pKa (Acid Dissociation Constant): The pKa of the guanidinium ion is a measure of its acidity. This value is critical for predicting the salt's ionization state at different physiological pH values, which directly influences its solubility, absorption, and interaction with biological targets.[4][5] A general guideline, often called the "pKa rule," suggests that a stable salt is formed when the difference between the pKa of the base and the pKa of the acid is greater than two or three.[4]

  • Aqueous Solubility: As a primary determinant of bioavailability for orally administered drugs, solubility is arguably one of the most critical properties. For salts, solubility can be a complex function of pH, temperature, and the potential for the salt to convert to a less soluble free form.[3][6]

  • Hygroscopicity: This refers to the tendency of a solid material to absorb moisture from the atmosphere.[7] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation, posing significant challenges for handling, manufacturing, and storage.[][9][10]

  • Thermal Properties (Melting Point & Stability): The melting point is a key indicator of a compound's purity and identity. Thermal stability, assessed by techniques like Thermogravimetric Analysis (TGA), determines the temperature at which the salt begins to decompose, which is vital information for processing and storage.[11][12]

  • Solid-State Structure (Crystallinity & Polymorphism): Different crystalline forms, or polymorphs, of the same compound can exhibit distinct physicochemical properties, including solubility and stability. Characterizing the crystal structure is essential to ensure batch-to-batch consistency and control the solid form throughout the drug product's lifecycle.[13][14]

Integrated Workflow for Physicochemical Characterization

A systematic approach is essential for an efficient and comprehensive evaluation. The following workflow illustrates the logical progression of experiments, from fundamental properties to detailed solid-state analysis.

G cluster_0 Initial Screening cluster_1 Solid-State & Stability Profiling cluster_2 Decision Making pKa pKa Determination Sol Aqueous Solubility (pH-dependent) pKa->Sol Informs pH range for testing Data Data Consolidation & Interpretation pKa->Data Hygro Hygroscopicity (GSA) Sol->Hygro Sol->Data Thermal Thermal Analysis (DSC/TGA) Hygro->Thermal Hygro->Data PXRD Powder X-Ray Diffraction (PXRD) Thermal->PXRD Identifies potential phase changes Thermal->Data SCXRD Single Crystal XRD PXRD->SCXRD If suitable crystals form PXRD->Data SCXRD->Data Select Optimal Salt Form Selection Data->Select

Caption: Integrated workflow for the physicochemical characterization of guanidine salts.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the key physicochemical properties of guanidine salts.

Protocol for pKa Determination by Potentiometric Titration

Principle: This method involves titrating a solution of the guanidinium salt (a weak acid) with a standardized strong base. The pH is monitored throughout the titration, and the resulting curve is used to determine the pKa. The pKa is the pH at which 50% of the guanidinium ions have been neutralized.[15]

Materials and Equipment:

  • Guanidinium salt sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Workflow Diagram:

G A 1. Prepare Known Concentration of Guanidine Salt C 3. Titrate with Standardized NaOH A->C B 2. Calibrate pH Meter (pH 7.0 & 10.0) B->C D 4. Record pH vs. Volume of NaOH C->D E 5. Plot Titration Curve (pH vs. Volume) D->E F 6. Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Step-by-Step Procedure:

  • Preparation: Accurately weigh a sufficient amount of the guanidinium salt to prepare 50 mL of a ~0.1 M solution in deionized water.[15]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 7.00 and 10.00) according to the manufacturer's instructions. This step is critical for ensuring the accuracy of the pH measurements.

  • Setup: Place the beaker containing the salt solution on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Position the burette filled with standardized 0.1 M NaOH directly above the beaker.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the NaOH solution in small, precise increments (e.g., 0.2-0.5 mL). After each addition, allow the pH reading to stabilize completely before recording the total volume of NaOH added and the corresponding pH.[15]

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately define the equivalence point, which is the point of maximum slope on the titration curve.

  • Completion: Continue the titration until the pH value plateaus, indicating that the neutralization is complete.

Data Analysis:

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

  • Determine the volume of NaOH at the equivalence point (Veq). This can be found by identifying the steepest point of the curve or by calculating the first derivative of the plot.

  • The half-equivalence point occurs at Veq / 2.

  • The pKa of the guanidinium ion is equal to the pH of the solution at the half-equivalence point.[15]

Protocol for Equilibrium Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid salt in a specific solvent (e.g., water, buffer) over a set period. The concentration of the dissolved salt in the supernatant is then measured.[16]

Materials and Equipment:

  • Guanidinium salt sample

  • Relevant aqueous media (e.g., purified water, pH buffers)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the guanidinium salt to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a time-point study initially to determine how long it takes to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step must be performed quickly to prevent temperature changes that could cause precipitation.

  • Analysis: Dilute the filtered sample as needed and analyze its concentration using a validated analytical method, such as HPLC. Simultaneously, measure the pH of the saturated solution, as this is a critical parameter for salt solubility.[3]

  • Solid Phase Analysis: It is highly recommended to recover the remaining solid and analyze it by PXRD to check for any phase transformations during the experiment, as the salt may convert to the free form or a different polymorph.[3][6]

Data Analysis:

  • Calculate the concentration of the dissolved salt in mg/mL or M based on the analytical results and a standard calibration curve.

  • Report the solubility as the mean of at least three replicate experiments, along with the final pH of the solution and the temperature of the experiment.

Protocol for Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

Principle: GSA measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This provides a detailed profile of the material's interaction with water vapor.[7][9]

Materials and Equipment:

  • Gravimetric Sorption Analyzer (also known as Dynamic Vapor Sorption, DVS)

  • Microbalance

  • Guanidinium salt sample (typically 5-15 mg)

Step-by-Step Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) onto the microbalance pan within the GSA instrument.[10]

  • Initial Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a set temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass baseline.

  • Sorption Phase: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[10]

  • Desorption Phase: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH to measure the desorption isotherm.

  • Data Collection: The instrument automatically records the sample mass at each RH step, generating sorption and desorption isotherms.

Data Analysis:

  • Plot the percentage change in mass ((wet mass - dry mass) / dry mass * 100) on the y-axis against the RH (%) on the x-axis.

  • The resulting plot shows the moisture sorption-desorption profile. The degree of hygroscopicity can be classified based on the mass increase at a specific RH (e.g., 80% RH) according to pharmacopeial standards.

  • Analyze the shape of the isotherm. Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate physical changes like hydrate formation or amorphization.

Hygroscopicity Classification (Based on European Pharmacopoeia):

Classification % Weight Gain (at 25°C/80% RH after 24h)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%

| Deliquescent | Sufficient water is absorbed to form a liquid |

Protocol for Thermal Analysis (DSC and TGA)

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[17]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify mass loss due to decomposition, dehydration, or desolvation.[9]

Materials and Equipment:

  • DSC instrument

  • TGA instrument

  • Sample pans (typically aluminum for DSC, platinum or ceramic for TGA)

  • Guanidinium salt sample (typically 2-5 mg)

Step-by-Step Procedure:

  • Instrument Calibration: Calibrate the instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 2-5 mg of the guanidinium salt into the appropriate sample pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range under a nitrogen purge.

    • Record the mass loss as a function of temperature.

Data Analysis:

  • DSC Thermogram:

    • Identify endothermic peaks (heat absorption), which typically correspond to melting or desolvation. The onset temperature of the melting peak is generally reported as the melting point.

    • Identify exothermic peaks (heat release), which may indicate crystallization or decomposition.

  • TGA Thermogram:

    • Analyze the curve for stepwise mass losses. The temperature at which mass loss begins indicates the onset of decomposition or desolvation.

    • Quantify the percentage of mass lost at each step to determine, for example, the amount of water in a hydrate.

Protocol for Solid-State Structure by Powder X-Ray Diffraction (PXRD)

Principle: PXRD is a non-destructive technique used to analyze the crystalline nature of a solid. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that can be used for identification, polymorph screening, and assessment of crystallinity.[13]

Materials and Equipment:

  • Powder X-ray diffractometer with a detector (e.g., Cu Kα radiation)

  • Sample holder

  • Guanidinium salt sample (finely powdered)

Step-by-Step Procedure:

  • Sample Preparation: Gently grind the sample to a fine, uniform powder to ensure random orientation of the crystallites.

  • Mounting: Pack the powdered sample into the sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the angular range (e.g., 2° to 40° 2θ), step size, and scan speed.

    • Initiate the scan to collect the diffraction pattern.

Data Analysis:

  • Plot the diffraction intensity versus the diffraction angle (2θ).

  • A pattern with sharp, well-defined peaks indicates a crystalline material. A pattern with a broad, diffuse halo indicates an amorphous material.

  • Compare the obtained PXRD pattern to reference patterns of known polymorphs or to patterns of the material before and after stability or solubility studies to detect any changes in the solid form. The peak positions (2θ values) are characteristic of the crystal lattice structure.

References

Application Notes & Protocols: The Versatile Role of Guanidine Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, indispensable for the construction of C-C bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[1] The efficiency of this palladium-catalyzed transformation is critically dependent on the supporting cast of ligands, bases, and solvents. This guide delves into the multifaceted applications of guanidine derivatives in this context. Far from being simple auxiliaries, guanidines and their derivatives serve as potent N-donor ligands, robust organobases, and effective catalyst stabilizers.[2] Their unique electronic and steric properties—stemming from the highly basic, resonance-stabilized guanidinium core—allow for the development of highly active, stable, and often recyclable catalytic systems.[3] This document provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for leveraging guanidine derivatives to enhance Suzuki-Miyaura reactions.

The Underlying Chemistry: Why Guanidines?

Guanidines are distinguished by a central carbon atom bonded to three nitrogen atoms. This arrangement leads to a remarkable set of properties relevant to catalysis:

  • Exceptional Basicity: Guanidines are among the strongest organic, non-ionic bases. Protonation results in a guanidinium cation where the positive charge is delocalized across all three nitrogen atoms, leading to significant resonance stabilization.[3] This high basicity is crucial for the transmetalation step in the Suzuki-Miyaura cycle.

  • Potent σ-Donating Ligands: As N-donor ligands, guanidines are strong σ-donors, which can stabilize the palladium center and facilitate the oxidative addition step, particularly with challenging substrates like aryl chlorides.[2][4]

  • Tunable Steric and Electronic Properties: The three nitrogen atoms can be substituted with a wide variety of alkyl or aryl groups. This allows for the fine-tuning of the steric bulk and electronic environment of the guanidine, enabling the rational design of ligands for specific catalytic challenges.[5][6]

  • Ionic Liquid and Nanoparticle Stabilization: Guanidinium salts, particularly those with long alkyl chains, can form ionic liquids (GILs) that act as excellent media for catalysis. They can form micelles in aqueous solutions, which serve to stabilize palladium nanoparticles, prevent their aggregation, and act as phase-transfer agents, enhancing reaction rates and enabling catalyst recycling.[7][8][9]

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura reaction is essential to appreciate the impact of guanidine derivatives. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][11]

Suzuki_Cycle cluster_main pd0 Pd(0)L n oa_complex R¹-Pd(II)L -X pd0->oa_complex Oxidative Addition R¹-X trans_complex R¹-Pd(II)L -R² oa_complex->trans_complex Transmetalation R²-B(OR)₂ Base trans_complex->pd0 Reductive Elimination R¹-R²

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Guanidine derivatives can intervene and enhance each of the key steps: Oxidative Addition (by acting as an electron-donating ligand), Transmetalation (by serving as the base to activate the organoboron species), and overall catalyst stability.

Application Modes of Guanidine Derivatives

Guanidines as Homogeneous Ligands

Simple, sterically accessible guanidines can serve as highly effective ligands for palladium, forming well-defined, air-stable catalysts. The strong σ-donating character of the guanidine nitrogen atoms enhances the electron density at the palladium center, which is known to accelerate the rate-limiting oxidative addition step.[4][10] A notable example is the complex formed between Pd(OAc)₂ and 1,1,3,3-tetramethyl-2-n-butylguanidine, which creates a highly efficient, water-soluble catalyst for room-temperature Suzuki couplings.[12]

Guanidine_Ligand_Role cluster_effect Guanidine Ligand Effects start Pd(OAc)₂ + Guanidine Ligand (L) catalyst [Pd(II)L₂] Complex start->catalyst Complexation active_catalyst Active Pd(0)L n catalyst->active_catalyst In situ Reduction cycle Suzuki Catalytic Cycle active_catalyst->cycle Initiates Coupling cycle->active_catalyst Regeneration effect1 • Stabilizes Pd(0) state effect2 • Accelerates Oxidative Addition effect3 • Enhances Catalyst Longevity

Figure 2: Logical workflow showing the role of a guanidine as a homogeneous ligand.

Protocol 1: Room-Temperature Suzuki-Miyaura Coupling Using a Guanidine/Pd(OAc)₂ Catalyst System

This protocol is adapted from the highly efficient aqueous system developed by Song and co-workers.[12]

  • Materials:

    • Palladium(II) acetate, Pd(OAc)₂

    • Guanidine ligand (e.g., 1,1,3,3-tetramethyl-2-n-butylguanidine)

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent: Deionized water or a mixture of water/organic co-solvent (e.g., EtOH) (3-5 mL)

    • Reaction vessel (e.g., Schlenk tube or vial)

  • Procedure:

    • To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

    • In a separate vial, prepare the catalyst stock solution. Dissolve Pd(OAc)₂ (e.g., 0.001 mmol, 0.1 mol%) and the guanidine ligand (0.002 mmol, 0.2 mol%, 2 equiv relative to Pd) in a small amount of the reaction solvent.

    • Add the catalyst solution to the reaction vessel containing the substrates and base.

    • Add the remaining solvent to bring the total volume to 3-5 mL.

    • Seal the vessel and stir the mixture vigorously at room temperature (20-25 °C) under an air atmosphere.

    • Monitor the reaction progress by TLC or GC-MS. Reactions with activated aryl halides are often complete within a few hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

    • Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Guanidines as Heterogeneous Catalyst Supports

Immobilizing the palladium catalyst on a solid support offers significant advantages in terms of catalyst separation, recovery, and recycling, which is crucial for industrial applications. Guanidine moieties are excellent for this purpose due to their strong coordination ability with palladium.[2] They can be grafted onto various supports, including magnetic nanoparticles (e.g., Fe₃O₄) and metal-organic frameworks (MOFs).[13][14] A guanidine-functionalized support acts as a robust anchor for palladium ions or nanoparticles, preventing leaching and aggregation while maintaining high catalytic activity.[15]

Heterogeneous_Catalyst_Workflow support Support Material (e.g., Fe₃O₄ or MOF) functionalization Grafting with Guanidine Ligand support->functionalization g_support Guanidine-Functionalized Support functionalization->g_support pd_loading Palladium Loading (e.g., Pd(OAc)₂) g_support->pd_loading catalyst Heterogeneous Catalyst Support@Guanidine-Pd pd_loading->catalyst reaction Suzuki Reaction catalyst->reaction separation Product Isolation & Catalyst Recovery (e.g., Magnet or Filtration) reaction->separation recycle Recycled Catalyst separation->recycle Reuse recycle->reaction

Figure 3: Workflow for the synthesis and application of a guanidine-supported heterogeneous catalyst.

Protocol 2: Suzuki-Miyaura Coupling Using a Magnetically Recoverable Fe₃O₄@Guanidine-Pd Catalyst

This protocol is based on the work describing guanidine-functionalized Fe₃O₄ nanoparticles for aqueous-phase Suzuki reactions.[13][15]

  • Materials:

    • Fe₃O₄@Guanidine-Pd catalyst (e.g., 0.2-0.5 mol% Pd loading)

    • Aryl halide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv)

    • Solvent: Water or Water/EtOH (1:1) (3 mL)

    • Reaction vessel with a magnetic stirrer

  • Procedure:

    • To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (1.5 mmol), and the Fe₃O₄@Guanidine-Pd catalyst.

    • Add the solvent (3 mL) to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 20-60 minutes.[13]

    • Upon completion, cool the mixture to room temperature.

    • Place a strong magnet against the side of the reaction vessel. The black catalyst particles will be attracted to the magnet, allowing the clear supernatant solution to be decanted or pipetted off.

    • The isolated solution can then be worked up by standard extraction with an organic solvent (e.g., ethyl acetate).

    • The recovered magnetic catalyst can be washed with water and ethanol, dried, and reused for subsequent reactions.

Guanidinium Salts as Ionic Liquids and Surfactants

Hexaalkylguanidinium salts can function as ionic liquids (GILs) or surfactants that form micelles in aqueous media.[7][9] In this role, the GIL performs a dual function: it acts as a stabilizer for palladium nanoparticles formed in situ from a precursor like Pd(OAc)₂, and the micelles act as "nanoreactors".[8] The hydrophobic core of the micelle concentrates the organic substrates (aryl halide and boronic acid), while the hydrophilic exterior ensures solubility in water. This phase-transfer function dramatically enhances reaction rates in aqueous media.[7][16]

Table 1: Performance of a Guanidinium Ionic Liquid (GIL)-Stabilized Palladium Micelle Catalyst (Data adapted from studies on aqueous Suzuki reactions[7][9])

EntryAryl HalideArylboronic AcidTime (h)Temperature (°C)Yield (%)
14-BromoanisolePhenylboronic acid270>95
24-ChlorotoluenePhenylboronic acid48092
31-Bromo-4-nitrobenzenePhenylboronic acid17098
42-BromopyridinePhenylboronic acid37090

Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), K₂CO₃ (2.5 mmol), GIL (5 mmol), H₂O/EtOH solvent system.

Troubleshooting and Key Considerations

  • Choice of Guanidine: For use as a ligand, sterically hindered guanidines can slow down catalyst turnover.[17] For use as a base, steric hindrance is beneficial to avoid acting as a nucleophile.[18]

  • Base Compatibility: While guanidines can act as the sole base, they are often used as ligands in conjunction with an inorganic base (e.g., K₂CO₃, Cs₂CO₃). The choice of inorganic base is still critical and must be optimized.[19]

  • Solvent Choice: Many guanidine-based systems are designed for aqueous media, which aligns with green chemistry principles.[12][20] However, the solubility of all components must be considered. Co-solvents like ethanol are often used to aid substrate solubility.

  • Catalyst Deactivation: In homogeneous systems, palladium black precipitation can occur. The use of guanidine ligands or GIL stabilizers is specifically intended to mitigate this issue. If deactivation is observed, increasing the ligand-to-palladium ratio may help.

Conclusion

Guanidine derivatives are exceptionally versatile and powerful tools for enhancing the Suzuki-Miyaura cross-coupling reaction. Their utility spans from acting as simple, yet highly effective, N-donor ligands to forming the backbone of sophisticated, recyclable heterogeneous catalysts and nanoparticle stabilizers. By understanding their fundamental chemical properties, researchers can strategically employ guanidines to overcome common challenges in cross-coupling, such as low reactivity of aryl chlorides, catalyst deactivation, and the need for harsh reaction conditions. The protocols and insights provided herein serve as a guide for scientists to successfully integrate these remarkable compounds into their synthetic workflows, paving the way for more efficient, robust, and sustainable chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Substituted Nitroguanidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitroguanidines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds, known for their applications in pharmaceuticals, agriculture (e.g., neonicotinoid insecticides), and energetic materials.[1][2][3][4]

This resource provides field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges during synthesis and purification. Our goal is to explain the causality behind experimental choices, enabling you to rationalize and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers have when approaching the synthesis of substituted nitroguanidines.

Q1: What are the primary synthetic routes to N-substituted nitroguanidines? There are two main strategies:

  • Route A: Nitration of a Substituted Guanidine. This involves preparing a substituted guanidine salt and then nitrating it. This method is common for preparing N-alkyl-N'-nitroguanidines.[5] The challenge lies in controlling the highly exothermic nitration step and preventing side reactions.[6][7]

  • Route B: Nucleophilic Substitution on a Nitroguanidine Precursor. This involves reacting an amine with a reagent that installs the nitroguanidine moiety. A common approach is the reaction of an amine with nitroguanidine itself or a derivative like N-methyl-N'-nitroguanidine, often under buffered conditions.[8] Another method uses reagents like 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine for guanylation.

Q2: My nitration reaction of guanidine nitrate with sulfuric acid is giving very low yields. What's the most likely cause? The most critical parameter in this reaction is temperature control. The dehydration of guanidine nitrate with concentrated sulfuric acid is highly exothermic.[6][9] If the temperature rises above 10-20°C, nitroguanidine can undergo rapid hydrolysis and decomposition, leading to poor yields and the evolution of NOx fumes upon quenching.[9][10] Ensure you are using an efficient cooling bath (ice/salt) and adding the guanidine nitrate portion-wise to the cooled acid, never the other way around.[10]

Q3: How can I effectively purify my crude substituted nitroguanidine? Recrystallization is the most common and effective method.[11] Nitroguanidine and its simple alkyl derivatives have significantly different solubilities in hot versus cold water, making water an excellent solvent for this purpose.[10][11] For more nonpolar derivatives, organic solvent systems (e.g., ethanol, isopropanol, acetonitrile) may be necessary. If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can remove colored impurities.[11]

Q4: What is the best way to handle the needle-like crystals often formed during purification? The characteristic long, hollow, needle-like crystals of nitroguanidine can trap solvent and acid, making them difficult to filter and dry.[12][13] This morphology also leads to low bulk density.[13][14] To obtain more uniform, polygonal crystals, consider adding crystallization-modifying agents like polyvinyl alcohol (PVA) during recrystallization.[12][13] Additionally, controlling the cooling rate—allowing the solution to cool slowly rather than crash-cooling—can promote the growth of more well-defined crystals.[10]

Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during the synthesis of substituted nitroguanidines.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Yield 1. Ineffective Nitration: Temperature too high, leading to decomposition. Insufficient reaction time or acid strength.[5][9]Solution: Maintain strict temperature control (0–10°C) during nitration.[9] Ensure guanidine salt is fully dissolved before quenching (may take several hours).[10] Use high-purity, concentrated sulfuric acid (96-98%).
2. Hydrolysis: Product is decomposing during workup or purification in acidic or strongly basic aqueous media.Solution: Quench the reaction mixture into a large volume of ice/water to rapidly dilute the acid and dissipate heat.[10] Wash the crude product thoroughly with cold water to remove residual acid. Avoid prolonged heating during recrystallization.
3. Incomplete Substitution Reaction: (For Route B) Poor nucleophilicity of the amine, steric hindrance, or incorrect pH.Solution: For reactions of amines with nitroguanidine, buffering the solution is crucial; a pH between 11.5 and 13.0 is often optimal.[8] Consider using a more reactive guanylating agent or increasing the reaction temperature and time.
Product Impurity (e.g., Discoloration, Starting Material Present) 1. Side Reactions/Over-nitration: Uncontrolled exotherms or overly harsh nitrating conditions can lead to byproducts.Solution: Improve temperature control. Use a slight excess of the limiting reagent rather than a large excess of the nitrating agent. Analyze crude product by TLC or LC-MS to identify byproducts and adjust conditions accordingly.
2. Trapped Acid/Impurities: The crystalline structure, especially if needle-like, can trap mother liquor and acid.[12]Solution: Recrystallize the product from a suitable solvent (e.g., hot water).[11][15] If impurities persist, consider a second recrystallization or column chromatography. Washing the filtered crystals with a small amount of ice-cold solvent can remove surface impurities.
3. Thermal Decomposition: Product may be degrading during drying.Solution: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40–50°C) until a constant weight is achieved.[11] Avoid excessive heat.
Runaway Reaction / Poor Exotherm Control 1. Reagent Addition Rate: Adding the guanidine salt to the acid too quickly.[9]Solution: Add reagents slowly and portion-wise, monitoring the internal reaction temperature with a thermometer. Ensure the cooling bath has sufficient capacity to absorb the heat generated.
2. Inadequate Mixing: Poor stirring can create localized hot spots where decomposition can initiate.Solution: Use a mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous and heat is dissipated efficiently.
Poor Crystal Quality / Low Bulk Density 1. Rapid Precipitation: Quenching the reaction or cooling the recrystallization solution too quickly.Solution: For recrystallization, allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] This promotes the growth of larger, more ordered crystals.
2. Intrinsic Crystal Habit: Nitroguanidine and its derivatives naturally form acicular (needle-like) crystals.[13]Solution: Introduce a crystallization modifier like polyvinyl alcohol (PVA) in small amounts (e.g., 0.1-0.5 wt%) to the recrystallization solvent. PVA can inhibit growth on certain crystal faces, resulting in more compact, polygonal crystals with higher bulk density.[12][13]
Visualized Workflow: Troubleshooting Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues in substituted nitroguanidine synthesis.

TroubleshootingWorkflow start Synthesis Attempted check_yield Analyze Yield & Purity (TLC/LCMS) start->check_yield low_yield Low Yield check_yield->low_yield Yield < Target low_purity Low Purity check_yield->low_purity Purity < Target success Product Meets Specs check_yield->success Acceptable check_sm Starting Material Present? low_yield->check_sm increase_rxn Action: - Increase reaction time/temp - Check reagent purity check_sm->increase_rxn Yes check_decomp Decomposition Products or Side Reactions? check_sm->check_decomp No increase_rxn->success optimize_temp Action: - Improve temperature control - Check pH / acid concentration check_decomp->optimize_temp Yes check_decomp->success No optimize_temp->success purify Action: - Recrystallize (consider charcoal) - Wash with cold solvent - Column chromatography low_purity->purify purify->success

Caption: A decision-tree diagram for troubleshooting synthesis outcomes.

Key Experimental Protocols

The following are generalized but detailed protocols that serve as a validated starting point for synthesis. Always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Synthesis of Nitroguanidine (NQ) via Dehydration of Guanidine Nitrate

This protocol is based on the well-established method of treating guanidine nitrate with concentrated sulfuric acid.[4][10]

Materials:

  • Guanidine Nitrate

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water & Ice

Procedure:

  • Preparation: In a flask equipped with a mechanical stirrer and an internal thermometer, add 500 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice/salt bath and cool the acid to below 5°C with vigorous stirring.

  • Addition: Slowly add 560 g of guanidine nitrate in small portions over 2-3 hours. CRITICAL: Maintain the internal temperature below 20°C (ideally <10°C) throughout the addition.[9][10] The mixture will become a thick, milky slurry.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature. It will slowly become a clear, homogeneous solution. This may take 15-20 hours.[10]

  • Precipitation: Prepare a large beaker containing 6 L of an ice/water mixture. With vigorous stirring, slowly pour the reaction mixture into the ice/water. A white precipitate of nitroguanidine will form immediately.

  • Isolation: Collect the crude nitroguanidine by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Purification (Recrystallization): Transfer the crude, moist product to a large flask. Add the minimum amount of boiling water required for complete dissolution (approx. 4-5 L). Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystallization.

  • Final Steps: Collect the purified needle-like crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 40-50°C to a constant weight. Expected yield: 75-90%.[10]

Protocol 2: Synthesis of N-methyl-N'-nitroguanidine (MeNQ)

This protocol is adapted from methods involving the reaction of nitroguanidine with aqueous methylamine under buffered conditions.[8]

Materials:

  • Nitroguanidine (water-moist)

  • Aqueous Methylamine Solution (40%)

  • Sulfuric Acid (e.g., 20% solution)

  • Deionized Water

Procedure:

  • Suspension: In a reaction flask, suspend 65 g (0.5 mol, assuming 80% strength water-moist) of nitroguanidine in 75 mL of water. Cool the mixture to 5°C in an ice bath.

  • Amine Addition: While maintaining the temperature at 5°C, add 59 g (0.75 mol) of 40% aqueous methylamine solution.

  • Buffering: Slowly add 24.8 g (0.1 mol) of 20% sulfuric acid to buffer the solution. The pH should be in the range of 11.5-13.0.[8]

  • Reaction: Warm the mixture to 25°C and stir for 8-10 hours at this temperature. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture back down to 5°C to precipitate the product.

  • Filtration & Washing: Collect the N-methyl-N'-nitroguanidine by vacuum filtration. Wash the filter cake with ice-cold water.

  • Purification: The product can be further purified by recrystallization from water or an alcohol/water mixture if necessary to remove inorganic impurities.[8] Dry under vacuum at a low temperature.

General Reaction Pathway

The synthesis of a generic N,N'-disubstituted nitroguanidine can be visualized as follows.

ReactionPathway cluster_routeA Route A: Nitration of Substituted Guanidine cluster_routeB Route B: Nucleophilic Substitution R1_Amine R1-NH2 (Amine) Sub_Guanidine R1-NH-C(=NH)-NH2 (Substituted Guanidine) R1_Amine->Sub_Guanidine Guanylating_Agent Guanylating Agent Guanylating_Agent->Sub_Guanidine Final_Product_A R1-NH-C(=N-NO2)-NH2 (N-Substituted Nitroguanidine) Sub_Guanidine->Final_Product_A Nitration Nitrating_Agent Nitrating Agent (e.g., H2SO4/HNO3) Nitrating_Agent->Final_Product_A R2_Amine R2-NH2 (Amine) Final_Product_B R2-NH-C(=N-NO2)-NH2 (N-Substituted Nitroguanidine) R2_Amine->Final_Product_B Substitution NQ_Precursor Nitroguanidine or N-Nitro-pyrazole-carboxamidine NQ_Precursor->Final_Product_B

References

troubleshooting low yield in Boc-guanidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Guanidinylation

The guanidinium moiety is a critical pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions at physiological pH.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, masking the high basicity and nucleophilicity of the guanidine group to prevent unwanted side reactions during complex molecular construction.[1][3][4] However, the synthesis of Boc-guanidines can be fraught with challenges, often leading to frustratingly low yields. This guide is designed to be your first point of reference for diagnosing and resolving these synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during Boc-guanidine synthesis.

Q1: My Boc-guanidine is not dissolving in the reaction solvent. What should I do?

A1: Solubility issues are a common initial roadblock. Boc-guanidine and its precursors generally have good solubility in polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, as well as some polar protic solvents like methanol and ethanol.[5] If you are experiencing poor dissolution, consider the following:

  • Solvent Choice: Ensure you are using a recommended solvent. THF is a widely effective choice for many guanidinylation reactions.[5][6][7]

  • Co-solvents: Employing a solvent mixture can enhance solubility.

  • Gentle Heating: Warming the mixture can significantly improve solubility, but be cautious of the thermal stability of your reagents.[5]

  • Sonication: Ultrasonic agitation can help break up solid aggregates and promote dissolution.[5]

  • Reagent Purity: Impurities in your starting materials can sometimes negatively impact solubility.[5]

Q2: How can I avoid the formation of di-Boc or other over-protected guanidines?

A2: The formation of multiple Boc-protected guanidines is a common side reaction. To favor mono-protection, careful control of stoichiometry is key. Use only a slight excess (typically 1.0-1.2 equivalents) of your Boc-protecting reagent, such as di-tert-butyl dicarbonate ((Boc)₂O).[6] Slow, dropwise addition of the protecting reagent to the reaction mixture can also help. It is crucial to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction as soon as the starting amine is consumed.[6]

Q3: What is the best way to monitor the progress of my guanidinylation reaction?

A3: TLC and LC-MS are the most effective techniques for monitoring the reaction.[6] TLC provides a quick and straightforward way to visualize the consumption of your starting amine and the appearance of the product spot. LC-MS offers more definitive information, allowing you to track the masses of the starting materials, intermediates, and the desired product, as well as any potential byproducts.

In-Depth Troubleshooting Guide

When simple fixes are not enough, a more systematic approach is required. This section breaks down common low-yield scenarios and provides a logical path to a solution.

Problem 1: The reaction is sluggish or shows no conversion of the starting amine.

This is one of the most common issues and can stem from several root causes. A systematic evaluation of your reagents and conditions is the best path forward.

start Low or No Conversion reagent_quality Step 1: Verify Reagent Quality & Stoichiometry start->reagent_quality amine_check Is the amine pure and dry? reagent_quality->amine_check Amine Substrate guan_agent_check Is the guanidinylating agent pure? reagent_quality->guan_agent_check Guanidinylating Agent solvent_base_check Are the solvent and base anhydrous and high quality? reagent_quality->solvent_base_check Solvents & Bases reaction_conditions Step 2: Optimize Reaction Conditions amine_check->reaction_conditions Yes guan_agent_check->reaction_conditions Yes solvent_base_check->reaction_conditions Yes temp_check Is the temperature appropriate? reaction_conditions->temp_check Temperature time_check Has the reaction run long enough? reaction_conditions->time_check Time reagent_reactivity Step 3: Consider Reagent Reactivity temp_check->reagent_reactivity Yes time_check->reagent_reactivity Yes amine_nucleophilicity Is the amine sterically hindered or a weak nucleophile? reagent_reactivity->amine_nucleophilicity guan_agent_activity Is the guanidinylating agent sufficiently reactive? reagent_reactivity->guan_agent_activity solution Resolution Achieved amine_nucleophilicity->solution Address with stronger conditions/reagent guan_agent_activity->solution Switch to a more reactive agent

Caption: A step-by-step workflow for troubleshooting low yields in Boc-guanidine synthesis.

Step 1: Verify the Quality and Stoichiometry of Your Reagents

The quality of your starting materials is paramount. Even minor impurities or degradation can significantly impact your yield.

  • Amine Substrate: Confirm the purity of your amine. Water is a particularly problematic contaminant as it can hydrolyze reactive intermediates.[6] Ensure your amine is dry, for instance, by co-evaporation with an anhydrous solvent like toluene.

  • Guanidinylating Agent: The stability of the guanidinylating agent is a frequent cause of low yields.[6] Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can degrade over time. If you are using di-Boc-thiourea, it requires an activating agent to form the reactive species.[1][7][8]

  • Solvents and Bases: Always use anhydrous solvents.[6] Moisture can lead to unwanted side reactions. The base used should be of high quality and appropriate for the specific reaction.

Step 2: Optimize Your Reaction Conditions

Guanidinylation reactions can be sensitive to the conditions employed.

  • Temperature: While many reactions proceed at room temperature, some may require gentle heating to overcome activation energy barriers.[6] Conversely, excessive heat can cause decomposition of reagents or the desired product.[6]

  • Reaction Time: Incomplete conversion is often a matter of insufficient reaction time.[6] Monitor the reaction periodically and allow it to proceed until the starting amine is no longer detectable.

  • Solvent: The choice of solvent is critical for ensuring that both the amine and the guanidinylating agent are fully dissolved.[7] Tetrahydrofuran (THF) is a common and effective solvent for many Boc-guanidine syntheses.[6][7]

Step 3: Consider the Reactivity of Your Substrates

If your reagents and conditions are in order, the inherent reactivity of your molecules may be the issue.

  • Sterically Hindered or Weakly Nucleophilic Amines: Amines that are sterically bulky or have their nucleophilicity reduced by electron-withdrawing groups can be challenging to guanidinylate.[7][9] In these cases, a more reactive guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine, may be necessary.[2][9] Alternatively, more forcing reaction conditions (e.g., higher temperature, longer reaction time) may be required.

Problem 2: The reaction works, but the isolated yield is low after work-up and purification.

Low isolated yields can be due to product loss during the work-up and purification steps or the formation of difficult-to-separate byproducts.

  • Aqueous Work-up: During the work-up, ensure that the pH of the aqueous layer is appropriate to keep your product in the organic phase. A standard work-up often involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracting with an organic solvent like ethyl acetate.[6]

  • Purification: Boc-protected guanidines are often purified by flash column chromatography on silica gel.[6][10] Choosing the right solvent system for your column is crucial to achieving good separation from any unreacted starting materials or byproducts.

  • Product Stability: Consider the stability of your Boc-protected guanidine. The Boc group is labile to strong acids.[4][11] Ensure that no acidic conditions are inadvertently introduced during the work-up or purification that could lead to premature deprotection.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common procedures in Boc-guanidine synthesis.

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol describes a general method for the synthesis of an N,N'-di-Boc-protected guanidine from a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions can take anywhere from a few hours to 24 hours depending on the amine's reactivity.[3]

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Boc Deprotection Under Acidic Conditions

This protocol outlines the removal of the Boc protecting groups to yield the final guanidine salt.

  • Dissolution: Dissolve the Boc-protected guanidine in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 50-95% solution in DCM) to the stirred solution.[11]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[11]

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[11] The resulting guanidine TFA salt can often be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold ether.[10][11]

Note on Scavengers: During Boc deprotection, a reactive tert-butyl cation is formed, which can lead to side reactions, particularly the alkylation of nucleophilic residues.[11] For sensitive substrates, the addition of a scavenger like triisopropylsilane (TIS) to the deprotection cocktail is recommended.[11]

Data Summary

The choice of guanidinylating agent can significantly impact reaction outcomes. The table below provides a comparative summary of commonly used reagents.

Guanidinylating AgentTypical SubstratesReactivityKey Advantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidinePrimary and some secondary aminesHighStable, crystalline solid; provides good yields.[2][9]
N,N'-Di-Boc-thiourea (with activator)Primary and secondary aminesModerate to HighCost-effective; can be activated with reagents like TCT to avoid heavy metals.[7][8]
N,N'-Di-Boc-N''-triflylguanidineWeakly nucleophilic and sterically hindered aminesVery HighHighly reactive for challenging substrates.[2][9][12]

Visualizing the Chemistry

A clear understanding of the reaction mechanism is essential for effective troubleshooting.

cluster_0 Nucleophilic Attack cluster_1 Elimination Amine R-NH₂ Guan_Agent Boc-N=C(X)-NH-Boc (Guanidinylating Agent) Amine->Guan_Agent Intermediate Tetrahedral Intermediate Guan_Agent->Intermediate Product R-NH-C(=NBoc)-NHBoc (Boc-Guanidine) Intermediate->Product Leaving_Group X⁻ (Leaving Group) Intermediate->Leaving_Group

Caption: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent, followed by the elimination of a leaving group.

Conclusion

Low yields in Boc-guanidine synthesis are a common but surmountable challenge. By systematically evaluating your reagents, optimizing reaction conditions, and understanding the underlying chemical principles, you can effectively troubleshoot and improve the outcomes of your experiments. This guide provides a framework for this process, empowering you to confidently synthesize these vital chemical motifs.

References

Technical Support Center: Purification of Guanidine Compounds Using Amberlite® Resins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of guanidine and guanidinium-containing compounds using Amberlite® ion exchange resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your purification workflows and resolve common issues with confidence.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the purification of guanidine compounds with Amberlite® resins.

Q1: Which type of Amberlite® resin is best for purifying my guanidine compound?

A1: The best choice of resin depends on the properties of your guanidine compound and the impurities you need to remove. Guanidine and its derivatives are strong bases (pKa typically >12), meaning they will be protonated and carry a positive charge (as the guanidinium ion) in most aqueous solutions (pH < 12). Therefore, a cation exchange resin is the appropriate choice.

You have two main options within the Amberlite® portfolio:

  • Strong Acid Cation (SAC) Exchangers (e.g., AmberLite™ HPR, AmberLite™ IRN series): These resins have strongly acidic functional groups (sulfonic acid) and are ionized over a wide pH range (0-14).[1] They are excellent for binding strongly basic compounds like guanidinium and are less affected by the pH of your sample.[1]

  • Weak Acid Cation (WAC) Exchangers (e.g., AmberLite™ IRC series): These resins have carboxylic acid functional groups and are typically used for less basic compounds. They are generally not recommended for guanidine purification due to the very high basicity of the guanidinium group.

For most applications involving guanidine compounds, a strong acid cation exchange resin is the most robust and reliable choice.

Q2: At what pH should I load my guanidine sample onto the column?

A2: To ensure strong binding, you should load your sample at a pH where your guanidine compound is positively charged. Given the high pKa of guanidine, it will be protonated over a very broad pH range. A loading pH between 4.0 and 8.0 is generally a safe and effective range. It is crucial to ensure the pH of your sample is adjusted to match the pH of your equilibration buffer to prevent any sudden changes that could affect binding.[2]

Q3: How do I elute my purified guanidine compound from the resin?

A3: Elution is achieved by disrupting the electrostatic interaction between the positively charged guanidinium ion and the negatively charged functional groups of the resin. This can be done in two primary ways:

  • Increasing the ionic strength: By introducing a high concentration of a competing cation (e.g., Na⁺ from NaCl or H⁺ from an acid), you can displace the bound guanidinium. This is the most common method.

  • Increasing the pH: By raising the pH to be close to or above the pKa of the guanidinium group (pH > 12), the guanidinium ion will be deprotonated, lose its positive charge, and no longer bind to the resin. However, working with highly basic solutions can be challenging and may not be suitable for all compounds or downstream applications.

A step or gradient elution with an acidic or high-salt buffer is typically the most effective and controllable method.

Q4: Can I regenerate and reuse my Amberlite® resin after guanidine purification?

A4: Yes, Amberlite® resins are designed for multiple cycles of use. Regeneration involves stripping the bound guanidinium and any other remaining cations from the resin and returning the functional groups to their active form. For a strong acid cation exchanger, this is typically done by washing with a strong acid, followed by a rinse to remove excess acid, and then re-equilibration with the starting buffer.

Experimental Protocols and Workflows

Core Principles of Guanidine Purification by Cation Exchange

The purification process relies on the strong positive charge of the guanidinium ion. The workflow involves four main stages: Equilibration, Loading, Washing, and Elution.

Guanidine_Purification_Workflow cluster_prep Preparation cluster_purification Purification Cycle cluster_post Post-Purification Resin_Prep Resin Preparation (Activation & Equilibration) Load 1. Loading (Guanidinium binds to resin) Resin_Prep->Load Sample_Prep Sample Preparation (pH & Ionic Strength Adjustment) Sample_Prep->Load Wash 2. Washing (Removal of neutral & anionic impurities) Load->Wash Unbound impurities washed away Elute 3. Elution (Release of purified guanidinium) Wash->Elute Bound guanidinium remains Collect Collection of Fractions Elute->Collect Pure guanidinium eluted Regenerate Resin Regeneration Elute->Regenerate Prepare resin for reuse Troubleshooting_Logic cluster_problem Observed Problem cluster_diagnosis Potential Causes & Diagnosis cluster_solution Solutions Start Low or No Yield of Guanidine Compound No_Bind Compound did not bind to resin? (Product in flow-through/wash) Start->No_Bind No_Elute Compound bound but did not elute? (No product in elution fractions) Start->No_Elute Degradation Compound degraded during process? Start->Degradation Sol_Bind_pH Check/Adjust Sample pH (pH should be < pKa of guanidine) No_Bind->Sol_Bind_pH Sol_Bind_Salt Check/Reduce Sample Ionic Strength (High salt competes for binding) No_Bind->Sol_Bind_Salt Sol_Elute_Strength Increase Eluent Strength (Higher salt or acid concentration) No_Elute->Sol_Elute_Strength Sol_Elute_pH Change Elution Strategy (e.g., use a stronger acid) No_Elute->Sol_Elute_pH Sol_Degrade Check Compound Stability (Is it sensitive to pH or salt?) Degradation->Sol_Degrade

References

Technical Support Center: Synthesis of N-Phthaloyl-guanidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of N-phthaloyl-guanidines. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable intermediates. Our guidance is grounded in established chemical principles and validated experimental protocols to ensure scientific integrity and reproducibility.

Introduction to N-Phthaloyl-guanidine Synthesis

N-Phthaloyl-guanidines serve as key intermediates in the synthesis of more complex substituted guanidines, a motif prevalent in many biologically active compounds. The phthaloyl group offers a stable protecting group that can be removed under specific conditions, allowing for the sequential introduction of diverse substituents. A prevalent and efficient method for their synthesis is a one-pot reaction involving N-chlorophthalimide, an isocyanide, and an amine.[1] However, as with any multi-component reaction, challenges can arise that may impact the yield and purity of the desired product. This guide will walk you through common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of N-phthaloyl-guanidines in the one-pot synthesis?

A1: The reaction proceeds through a stepwise mechanism. Initially, N-chlorophthalimide reacts with the isocyanide to form a highly reactive imidoyl chloride intermediate. This intermediate is then attacked by a nucleophilic amine to generate the N-phthaloyl-guanidine product.[1]

Q2: I am observing a significant amount of an isoindolinone byproduct. What is the cause and how can I minimize it?

A2: The formation of an isoindolinone byproduct can occur, particularly when using non-polar solvents. Acetonitrile has been identified as the optimal solvent to favor the formation of the desired N-phthaloyl-guanidine.[1]

Q3: Can I use aliphatic amines in this reaction? I've heard they can cause issues.

A3: Yes, aliphatic amines can be used, but they can lead to an unexpected ring-opening of the phthalimide group, especially upon heating. This side reaction can be mitigated by carefully controlling the reaction temperature and stoichiometry.[1]

Q4: How does the electronic nature of the isocyanide and amine affect the reaction yield?

A4: The electronic properties of both the isocyanide and the amine play a crucial role. Generally, guanidines derived from aliphatic and benzyl isocyanides tend to give higher yields. Aromatic isocyanides, particularly those with electron-withdrawing groups, may result in lower yields. Similarly, more nucleophilic aliphatic and aralkyl amines generally provide better yields compared to less nucleophilic anilines.[1]

Q5: What are the recommended methods for deprotecting the N-phthaloyl group?

A5: The phthaloyl group can be effectively removed using hydrazine hydrate or methylhydrazine under mild conditions to yield the free guanidine.[1] Alternatively, a two-stage, one-flask method using sodium borohydride followed by acetic acid offers a near-neutral deprotection strategy that can prevent racemization in chiral molecules.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues that lead to low yields or impure products in N-phthaloyl-guanidine synthesis.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Degraded Reagents Verify Reagent Quality: Ensure the purity and dryness of all starting materials. N-chlorophthalimide can be sensitive to moisture. Isocyanides can have a limited shelf life and should be checked for purity. Use freshly distilled and anhydrous solvents.
Sub-optimal Reaction Conditions Optimize Temperature and Time: The initial formation of the imidoyl chloride intermediate is typically rapid at 0°C. Subsequent addition of the amine is often carried out at room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Incorrect Stoichiometry Check Reagent Ratios: Carefully control the stoichiometry of the reactants. A slight excess of the isocyanide and amine relative to N-chlorophthalimide is often beneficial.
Low Nucleophilicity of the Amine Increase Reaction Temperature or Time: For weakly nucleophilic amines, gentle heating may be required to drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures.
Problem 2: Presence of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Phthalimide Ring-Opening Use Appropriate Amine and Control Temperature: This is more prevalent with aliphatic amines. If possible, consider using an alternative amine. If the aliphatic amine is necessary, maintain a lower reaction temperature and carefully monitor the reaction progress to avoid prolonged heating.
Formation of Isoindolinone Solvent Selection: As mentioned in the FAQs, use acetonitrile as the solvent to minimize the formation of this byproduct.
Hydrolysis of Intermediates or Product Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the imidoyl chloride intermediate or the final product. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps & Explanation
Product is an Oil or Sticky Solid Salt Formation: For basic N-phthaloyl-guanidines, conversion to a hydrochloride salt can facilitate isolation and handling by inducing crystallization.
Strong/Irreversible Binding to Silica Gel Alternative Stationary Phases: If the product shows strong affinity for silica gel, consider using neutral alumina for column chromatography. Additionally, performing two TLCs with different solvent systems (e.g., silica gel with hexane:EtOAc and toluene:MeCN) can help in identifying suitable purification conditions.[2]
Decomposition on Silica Gel Avoid Protic Solvents: Do not use methanol or ethanol in the mobile phase during silica gel chromatography, as this can lead to the opening of the phthalimide ring.[2]
Co-elution with Impurities Optimize Chromatography Conditions: Experiment with different solvent gradients and compositions to achieve better separation. Flash column chromatography can provide higher resolution.

Experimental Protocols

General One-Pot Synthesis of N-Phthaloyl-guanidines

This protocol is adapted from the work of Demjén et al. (2018).[1]

  • To a cooled (0°C) suspension of N-chlorophthalimide (1.0 mmol) in anhydrous acetonitrile (2.0 mL), add the isocyanide (1.1 equiv.).

  • Stir the mixture at 0°C for 15 minutes.

  • Add triethylamine (1.0 equiv.) followed by the amine (1.2 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup and purification procedures (e.g., extraction and column chromatography).

Deprotection of N-Phthaloyl-guanidines
  • Dissolve the N-phthaloyl-guanidine in a suitable solvent (e.g., acetonitrile).

  • Add methylhydrazine (1.5 equiv.).

  • Stir the mixture at 40°C for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, perform an appropriate workup to isolate the deprotected guanidine.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Verify Reagent Quality (Purity, Dryness) start->reagent_check condition_check Optimize Reaction Conditions (Temperature, Time, Solvent) reagent_check->condition_check Reagents OK success Yield Improved reagent_check->success Impure Reagents Identified and Replaced stoichiometry_check Check Stoichiometry condition_check->stoichiometry_check Conditions Optimized condition_check->success Optimal Conditions Found amine_reactivity Consider Amine Nucleophilicity stoichiometry_check->amine_reactivity Stoichiometry Correct stoichiometry_check->success Stoichiometry Corrected purification_issue Investigate Purification Step amine_reactivity->purification_issue Amine Sufficiently Nucleophilic amine_reactivity->success Conditions Adjusted for Weak Nucleophile purification_issue->success Purification Optimized

Caption: A decision-making workflow for troubleshooting low yields.

Reaction Scheme for N-Phthaloyl-guanidine Synthesis

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product NCP N-Chlorophthalimide ImidoylChloride Imidoyl Chloride NCP->ImidoylChloride + R'-N≡C Isocyanide R'-N≡C Amine R''-NH2 NPG N-Phthaloyl-guanidine ImidoylChloride->NPG + R''-NH2

Caption: The general reaction pathway for the synthesis of N-phthaloyl-guanidines.

References

Technical Support Center: Guanidinylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for guanidinylation reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a guanidinyl moiety to sterically hindered amines. In this resource, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you might encounter in the lab, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Guanidine

"I am attempting to guanidinylate a sterically hindered secondary amine, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?"

Low yields in the guanidinylation of sterically hindered amines are a frequent challenge, primarily stemming from the reduced nucleophilicity of the amine and steric clashes that impede the approach to the guanidinylating agent.[1]

Potential Causes and Solutions:

  • Insufficient Reactivity of the Guanidinylating Agent: Standard reagents may not be electrophilic enough to react with a hindered amine.

    • Solution: Employ a more powerful guanidinylating agent. Reagents like N,N'-Di-Boc-N''-triflylguanidine are highly effective for hindered amines due to the electron-withdrawing triflyl group, which increases the electrophilicity of the guanidinyl carbon.[2]

  • Steric Hindrance: The bulky substituents on your amine may be physically blocking the reaction site.

    • Solution 1: Optimize reaction conditions by increasing the temperature or extending the reaction time. However, be mindful that prolonged heating can lead to decomposition.[3]

    • Solution 2: The choice of base is critical. While a strong, non-nucleophilic base is needed to deprotonate the amine or activate the reagent, a sterically bulky base can sometimes exacerbate hindrance.[4] Experiment with different bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a potassium base like KOtBu, which can be more effective than tertiary amines in certain cases.[5]

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.

    • Solution: Screen a variety of anhydrous solvents. While aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common, for particularly challenging reactions, more polar solvents like dimethylformamide (DMF) might be necessary to improve solubility and reaction rates.[3]

  • Reagent Quality: Degradation of the guanidinylating agent or impurities in the amine or solvent can significantly impact the reaction.

    • Solution: Ensure all reagents are pure and solvents are anhydrous. It is good practice to use freshly opened or properly stored reagents.[3]

Issue 2: Identification of Unexpected Byproducts in Mass Spectrometry

"My LC-MS analysis shows a major peak corresponding to a mass that is double what I expect for my monosubstituted guanidine. What is this byproduct and how can I prevent its formation?"

This observation strongly suggests the formation of an N,N'-disubstituted guanidine , where the guanidinylating agent has reacted with two molecules of your amine.

Mechanism of N,N'-Disubstituted Guanidine Formation:

This side reaction is more prevalent when using highly reactive guanidinylating agents or when there is a localized excess of the amine. The initially formed monosubstituted guanidine can, under certain conditions, act as a nucleophile and react with another activated guanidinylating agent molecule or a related intermediate.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of the guanidinylating reagent relative to the amine.

  • Slow Addition: Add the amine to the solution of the guanidinylating agent slowly and at a controlled temperature (e.g., 0 °C). This helps to maintain a low concentration of the amine and minimizes the chance of a second addition.

  • Choice of Reagent: Some guanidinylating reagents are more prone to this side reaction than others. If the problem persists, consider a reagent with a better-defined reactivity profile for monosubstitution.

Issue 3: Formation of a Cyclic Product

"My starting amine contains another nucleophilic functional group (e.g., a hydroxyl or another amine). Instead of the expected guanidine, I have isolated a cyclic product. What happened?"

This is a classic case of an intramolecular cyclization reaction. The guanidinylation occurs as intended, but the newly installed guanidine, or an intermediate in the process, then reacts with the internal nucleophile to form a heterocyclic system.[6]

Causality and Prevention:

  • Mechanism: Once the primary amine is guanidinylated, the molecule can adopt a conformation that brings the internal nucleophile into proximity with the electrophilic carbon of the guanidine or an activated intermediate. The subsequent intramolecular attack is often kinetically favored over an intermolecular reaction, especially if it leads to the formation of a stable 5- or 6-membered ring.[6]

  • Protective Group Strategy: The most effective way to prevent intramolecular cyclization is to protect the secondary nucleophilic group before the guanidinylation step. The choice of protecting group will depend on its compatibility with the guanidinylation conditions and the ease of its subsequent removal.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the cyclization pathway by reducing the rate of the intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What are the best guanidinylating reagents for sterically hindered amines?

For sterically hindered amines, highly electrophilic reagents are generally required. Here is a comparison of commonly used reagents:

Guanidinylating ReagentKey FeaturesConsiderations
N,N'-Di-Boc-N''-triflylguanidine Highly reactive due to the triflyl leaving group. Effective for a wide range of hindered and weakly nucleophilic amines.[2]Can be sensitive to moisture. The triflic acid generated can require careful neutralization during workup.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Commonly used as a peptide coupling reagent, but can be a potent guanidinylating agent, especially for aliphatic amines.[4]Can lead to guanidinylation as an unwanted side reaction in peptide synthesis.[2] Reaction conditions can be tuned to favor or suppress this reactivity.[4][5]
N,N'-Bis(allyloxycarbonyl)-S-methylisothiourea A milder reagent that can be effective for some hindered systems.May require activation with a thiophilic agent (e.g., a mercury or silver salt), which can be environmentally undesirable.[7]

Q2: How does the choice of base influence the guanidinylation of hindered amines?

The base plays a crucial role in activating the amine and/or the guanidinylating reagent. For hindered amines, a strong, non-nucleophilic base is typically required.

  • Triethylamine (TEA) vs. Diisopropylethylamine (DIPEA): While both are common choices, the more hindered DIPEA can sometimes help to suppress side reactions by minimizing its own competing nucleophilic attack on the guanidinylating agent.[8]

  • Stronger Bases (DBU, KOtBu): For particularly unreactive amines, stronger bases like DBU or potassium tert-butoxide can be more effective in promoting the reaction.[5] However, their high basicity can also promote side reactions like elimination if your substrate is susceptible.

Q3: Can the solvent have a significant impact on side reactions?

Yes, the solvent can influence both the reaction rate and the product distribution.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can accelerate the reaction by stabilizing charged intermediates. However, they can also promote side reactions and may be difficult to remove during workup.

  • Less Polar Solvents (DCM, THF): These are often good starting points. They are less likely to participate in side reactions but may result in slower reaction rates for challenging substrates. It is crucial to use anhydrous solvents to prevent hydrolysis of the guanidinylating reagent.[3]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Guanidinylation of a Hindered Amine using N,N'-Di-Boc-N''-triflylguanidine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered amine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Guanidinylating Reagent: To this solution, add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired protected guanidine.

Diagrams

Guanidinylation_Troubleshooting start Low Yield of Guanidine cause1 Insufficient Reagent Reactivity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Use a more potent reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine) cause1->solution1 solution2 Increase temperature or reaction time cause2->solution2 solution3 Use fresh, anhydrous reagents and solvents cause3->solution3

Caption: Troubleshooting workflow for low guanidinylation yields.

Side_Reaction_Pathways amine Sterically Hindered Amine (R₂NH) intermediate Reaction Intermediate amine->intermediate reagent Guanidinylating Agent (G-X) reagent->intermediate desired_product Desired Monosubstituted Guanidine (R₂N-G) intermediate->desired_product Desired Pathway side_product1 N,N'-Disubstituted Guanidine (R₂N-G-NR₂) intermediate->side_product1 Side Reaction (Excess Amine) side_product2 Intramolecular Cyclization Product desired_product->side_product2 Side Reaction (Internal Nucleophile)

Caption: Competing reaction pathways in guanidinylation.

References

Technical Support Center: Avoiding Heavy Metal Reagents in Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of guanidines with a focus on avoiding heavy metal reagents. This resource is designed for researchers, scientists, and drug development professionals who are seeking robust, reliable, and environmentally conscious methods for constructing the guanidinium functional group. The guanidine moiety is a cornerstone in medicinal chemistry and materials science, yet its synthesis has traditionally been fraught with challenges, including the use of toxic heavy metal reagents.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of modern, heavy metal-free guanidine synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the move away from heavy metal-dependent guanidylation methods.

Q1: Why is it crucial to avoid heavy metal reagents in guanidine synthesis?

A: Historically, reagents like mercury salts (e.g., HgCl₂) were widely used to activate thioureas for conversion into guanidines.[1][3] However, these heavy metals are highly toxic and pose significant environmental and health risks.[4] Regulatory scrutiny and a growing emphasis on green chemistry have driven the development of safer alternatives. Eliminating heavy metals simplifies waste disposal, reduces process hazards, and is essential for the synthesis of compounds intended for pharmaceutical applications where metal contamination is strictly controlled. A new method utilizing iodine as a mild and inexpensive coupling reagent has been developed for synthesizing deoxynucleic guanidine (DNG) oligonucleotides, eliminating the need for toxic mercury salts.[4]

Q2: What are the most common heavy metal-free strategies for guanidine synthesis?

A: The most prevalent modern approaches can be categorized as follows:

  • Carbodiimide-Mediated Guanylation: This is a highly versatile and atom-economical method involving the addition of an amine to a carbodiimide.[1][5]

  • Guanylation with Cyanamides: Cyanamide itself or its derivatives can serve as direct guanylating agents, often facilitated by a catalyst.[6]

  • Use of Pre-activated Guanylating Agents: A variety of stable, non-metallic reagents have been developed to transfer the guanidinyl group. These include pyrazole-1-carboxamidines and triflylguanidines.[1][7][8]

  • Phosphonium and Uronium Salt-Based Methods: While primarily known as peptide coupling reagents, some can be repurposed for guanylation, particularly of less nucleophilic amines.[9][10]

Q3: I am experiencing low yields in my carbodiimide-mediated guanylation. What are the likely causes?

A: Low yields in this reaction are often traced back to a few key factors:

  • Carbodiimide Reactivity: The electrophilicity of the carbodiimide is critical. Electron-withdrawing groups on the carbodiimide increase its reactivity.

  • Amine Nucleophilicity: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react sluggishly.[5]

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly impact the reaction rate and equilibrium.

  • Carbodiimide Stability: Carbodiimides can be susceptible to hydrolysis or oligomerization, especially under harsh conditions.

Q4: My purification is proving difficult, with byproducts that are hard to separate. What are common byproducts and how can I minimize them?

A: A frequent byproduct in guanidine synthesis is the corresponding urea, formed from the reaction of the amine with any isocyanate impurities or from the breakdown of intermediates. Over-guanidinylation of primary amines is also a possibility. To minimize these:

  • Control Stoichiometry: Use a precise stoichiometry of your amine and guanylating agent. A slight excess of the amine can sometimes be beneficial.

  • Protecting Groups: Employing protecting groups on the guanidine nitrogen atoms during the synthesis can prevent side reactions and simplify purification.[11][12][13] The Boc (tert-butoxycarbonyl) group is a common choice.[1]

  • Purification Strategy: Guanidines are basic, which can be exploited for purification. Acid-base extraction is a powerful technique. Alternatively, converting the guanidine to a salt (e.g., with oxalic acid) can facilitate purification by precipitation.[10]

II. Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for specific experimental challenges.

Scenario 1: Incomplete Conversion in Carbodiimide-Mediated Guanylation of a Weakly Nucleophilic Amine

Problem: You are attempting to guanylate an electron-poor aniline with N,N'-diisopropylcarbodiimide (DIC), and after 24 hours at room temperature, you observe only 30% conversion by LC-MS.

Troubleshooting Workflow:

G cluster_0 Problem: Incomplete Conversion cluster_1 Troubleshooting Steps cluster_2 Potential Solutions & Rationale start Low Conversion with Weak Nucleophile step1 Increase Temperature start->step1 step2 Add Catalyst start->step2 step3 Use a More Reactive Carbodiimide start->step3 step4 Check Reagent Purity start->step4 sol1 Reflux in a higher boiling solvent (e.g., toluene). Rationale: Provides thermal energy to overcome the activation barrier. step1->sol1 sol2 Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid. Rationale: The catalyst activates the carbodiimide, making it more electrophilic. step2->sol2 sol3 Switch to EDC (a water-soluble carbodiimide) or a carbodiimide with electron-withdrawing groups. Rationale: Increases the intrinsic reactivity of the guanylating agent. step3->sol3 sol4 Verify the purity of the amine and carbodiimide. Rationale: Impurities can inhibit the reaction or consume reagents. step4->sol4

Caption: Troubleshooting workflow for incomplete guanylation.

Scenario 2: Formation of an Inseparable Urea Byproduct

Problem: Your desired guanidine product co-elutes with a significant amount of a urea byproduct during column chromatography.

Troubleshooting and Purification Strategy:

  • Confirm Byproduct Identity: Use mass spectrometry to confirm the byproduct is the expected urea.

  • Optimize Reaction Conditions:

    • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Moisture can lead to the hydrolysis of intermediates to form ureas.

    • Inert Atmosphere: Running the reaction under nitrogen or argon can prevent side reactions with atmospheric CO₂ that can lead to carbamate and urea formation.

  • Alternative Purification Protocol: Acid-Base Extraction

    • Step 1: Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Step 2: Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic guanidine will be protonated and move into the aqueous layer, while the neutral urea byproduct will remain in the organic layer.

    • Step 3: Separation: Separate the aqueous and organic layers.

    • Step 4: Basification and Extraction: Basify the aqueous layer with a base like NaOH to deprotonate the guanidinium salt. Extract the free guanidine back into an organic solvent.

    • Step 5: Final Workup: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified guanidine.

G start Crude Product (Guanidine + Urea) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Dilute Acid dissolve->wash separate Separate Layers wash->separate organic Organic Layer (Urea Byproduct) separate->organic Discard aqueous Aqueous Layer (Guanidinium Salt) separate->aqueous basify Basify Aqueous Layer aqueous->basify extract Extract with Organic Solvent basify->extract purified Purified Guanidine extract->purified

Caption: Acid-base extraction workflow for purification.

III. Detailed Experimental Protocols

These protocols provide step-by-step guidance for common heavy metal-free guanidylation methods.

Protocol 1: Scandium(III) Triflate Catalyzed Guanylation of an Amine with Cyanamide in Water

This method is particularly useful for water-soluble substrates like peptides and avoids the need for pre-activated reagents.[6]

Materials:

  • Amine (1.0 mmol)

  • Cyanamide (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Deionized water (2.0 mL)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the amine (1.0 mmol) and deionized water (2.0 mL).

  • Add cyanamide (1.2 mmol) to the solution.

  • Add scandium(III) triflate (0.1 mmol).

  • Seal the tube tightly.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Purify the product as appropriate for the substrate, which may involve extraction or chromatography.

Protocol 2: Guanylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This is a reliable method using a commercially available, stable guanylating agent that reacts under mild conditions.[14]

Materials:

  • Amine (1.0 mmol)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol)

Procedure:

  • Dissolve the amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 mmol) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.

IV. Data Summary and Reagent Comparison

Choosing the right guanylation strategy depends on the specific substrate and desired outcome. The following table provides a comparative overview of common heavy metal-free approaches.

MethodCommon ReagentsTypical ConditionsAdvantagesDisadvantages
Carbodiimide-Mediated DIC, EDCRoom temp to reflux; optional catalyst (e.g., Sc(OTf)₃)Atom-economical; wide substrate scopeCan be slow with weak nucleophiles; potential for urea byproducts
Cyanamide-Based Cyanamide, substituted cyanamides100 °C in water with Sc(OTf)₃; or other Lewis acidsDirect; good for hydrophilic substratesCan require elevated temperatures; cyanamide is toxic
Pyrazole-Carboxamidine N,N'-Di-Boc-1H-pyrazole-1-carboxamidineRoom temp; base-mediatedMild conditions; stable reagent; good yieldsReagent can be expensive; produces stoichiometric byproducts
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineRoom tempHighly reactive; effective for unreactive aminesReagent preparation required; triflyl group removal needed

V. Conclusion

The transition away from heavy metal reagents in guanidine synthesis is a significant advancement in organic chemistry, aligning with the principles of safety and sustainability. By understanding the mechanisms and potential pitfalls of modern, metal-free methods, researchers can effectively troubleshoot their experiments and develop robust synthetic routes. The strategies outlined in this guide—from carbodiimide-mediated reactions to the use of advanced guanylating agents—provide a powerful toolkit for the efficient and clean synthesis of this vital functional group.

References

strategies to prevent over-protection in Boc-guanidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Boc-Guanidine Synthesis >

Strategies to Prevent Over-Protection and Other Common Side Reactions

Introduction

Welcome to the Technical Support Center for Boc-Guanidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Boc-protected guanidinylating reagents. The guanidinium group, most notably found in the amino acid arginine, is a critical functional group in many biologically active molecules due to its ability to participate in hydrogen bonding and electrostatic interactions at physiological pH.[1] However, its high basicity and nucleophilicity present significant synthetic challenges, necessitating the use of protecting groups.[1]

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for guanidines, effectively tempering its reactivity and making it compatible with various reaction conditions.[1][2] While invaluable, the use of Boc-guanidine is not without its complexities. A common and significant challenge is over-protection , where multiple Boc groups are unintentionally added to the guanidine moiety or other nucleophilic sites. This, along with other side reactions, can lead to complex product mixtures, reduced yields, and purification difficulties.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your Boc-guanidine synthesis workflows. We will delve into the mechanistic basis of these side reactions and provide actionable strategies to prevent them, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis and use of Boc-protected guanidines.

Issue 1: My reaction resulted in a mixture of mono-, di-, and tri-Boc protected guanidines. How can I selectively synthesize the desired protected species?

Likely Cause: This is a classic case of over-protection (or under-protection) stemming from improper control over reaction stoichiometry and conditions. The different nitrogen atoms of the guanidine group have varying nucleophilicity, which can be influenced by the reaction environment.

Solutions:

  • Stoichiometric Control: Carefully control the molar equivalents of your Boc-protection reagent (e.g., Boc anhydride, Boc-ON). For mono-Boc protection, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the Boc reagent relative to the guanidine can favor the desired product. Conversely, for di-Boc protection, a controlled excess (e.g., 2.2 equivalents) is typically required.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can increase the rate of reaction and lead to less selective protection.

  • Slow Addition: Add the Boc-protection reagent dropwise or in portions over an extended period. This helps to maintain a low concentration of the reagent in the reaction mixture, favoring the more reactive sites and reducing the likelihood of over-protection.

  • Choice of Base: The choice and amount of base can significantly influence the outcome. A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used. The amount of base should be carefully optimized to deprotonate the guanidinium salt without excessively increasing the nucleophilicity of the guanidine nitrogens.

Issue 2: During the guanidinylation of a primary amine with a Boc-protected guanidinylating reagent, I observe significant amounts of a side product where the starting amine is di-guanidinylated.

Likely Cause: This side reaction can occur if the newly formed Boc-guanidine product is more nucleophilic than the starting amine or if the reaction conditions are too harsh.

Solutions:

  • Reagent Selection: Consider using a less reactive guanidinylating reagent. For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is known for providing clean reactions with high yields.[1] For less nucleophilic amines, a more reactive reagent like N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) might be necessary, but careful control of stoichiometry is crucial.[1]

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the amine relative to the guanidinylating reagent to ensure the complete consumption of the more expensive reagent and minimize di-guanidinylation of the product.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting guanidinylating reagent is consumed to prevent further reaction with the product.

Issue 3: My LC-MS analysis shows a mass corresponding to my desired product +56 Da after a reaction involving a Boc-guanidine.

Likely Cause: A mass increase of 56 Da is a characteristic signature of tert-butylation.[3] This occurs when the tert-butyl cation, a byproduct of Boc-group cleavage or side reactions under acidic conditions, alkylates a nucleophilic site on your molecule.[3]

Solutions:

  • Use of Scavengers: During reactions that might generate the tert-butyl cation (e.g., deprotection with strong acids like TFA), the addition of scavengers is critical. Triisopropylsilane (TIS) and water are common scavengers that effectively trap the tert-butyl cation.

  • Avoid Strong Acids with Sensitive Substrates: If your substrate is particularly sensitive to tert-butylation, consider alternative deprotection strategies that do not generate carbocations. For instance, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) with 2,6-lutidine can be a milder alternative to TFA for Boc deprotection.[3]

Issue 4: During solid-phase peptide synthesis (SPPS), I'm observing δ-lactam formation with arginine residues.

Likely Cause: δ-Lactam formation is an intramolecular cyclization where the activated carboxylic acid of an N-terminally protected arginine reacts with its own side-chain guanidine group.[3] This is a known side reaction, and the use of di-Boc protected arginine has been shown to increase its likelihood.[3]

Solutions:

  • Choice of Protecting Group: If δ-lactam formation is a significant issue, consider using alternative arginine side-chain protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or even NO2, which has been shown to prevent this side reaction.[4][5]

  • Coupling Reagents: The choice of coupling reagent can influence the extent of this side reaction. Using coupling reagents that minimize the lifetime of the activated carboxylic acid can be beneficial.

  • Orthogonal Protection Strategy: A well-designed orthogonal protection strategy is key. The Boc group on the guanidine is acid-labile, making it compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups on other parts of the molecule.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common Boc-protected guanidinylating reagents and when should I use them?

A1: Several reagents are available, each with specific advantages:

  • N,N'-Bis(Boc)-S-methylisothiourea: A widely used, commercially available reagent for guanidinylating primary and secondary amines.[1]

  • N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent): A highly reactive reagent suitable for less nucleophilic amines.[1]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable, crystalline reagent that often provides high yields and clean reactions.[1]

The choice depends on the nucleophilicity of your amine and the desired reactivity.

Q2: What is the principle of orthogonality and how does it apply to Boc-guanidine synthesis?

A2: Orthogonality in protecting group strategy means that one protecting group can be selectively removed in the presence of another.[4] The acid-labile Boc group on the guanidine is orthogonal to the base-labile Fmoc group and hydrogenolysis-labile Cbz group, allowing for selective deprotection and functionalization in complex syntheses.[4]

Q3: Can I use Boc-protection for the guanidine group in Fmoc-based solid-phase peptide synthesis (SPPS)?

A3: Yes, the Boc group is an excellent choice for protecting the arginine side chain in Fmoc SPPS. Its stability to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection is a key advantage.[2][6]

Q4: Are there alternatives to Boc for guanidine protection?

A4: Yes, several other protecting groups are used for guanidines, each with its own cleavage conditions and advantages. These include sulfonyl-based groups like Pbf and Pmc, as well as the nitro (NO2) group.[4][7] Trifluoroacetyl has also been explored as an orthogonal protecting group that is cleaved under mild basic conditions.[8][9][10] The best choice depends on the specific requirements of your synthesis.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Guanidine

This protocol outlines a general method for the selective introduction of a single Boc group onto a guanidine.

Materials:

  • Guanidine substrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (0.95 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the guanidine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the Boc2O in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture over 30-60 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed or the reaction appears to have stalled, quench the reaction by adding a small amount of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol provides a method for the efficient guanidinylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diisopropylethylamine (DIPEA) (optional, for amine salts)

Procedure:

  • Dissolve the primary amine in the chosen anhydrous solvent. If starting from an amine salt (e.g., hydrochloride), add 1.1 equivalents of DIPEA and stir for 15 minutes.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography.

Data Presentation

Table 1: Comparison of Common Guanidinylating Reagents
ReagentReactivityAdvantagesCommon Applications
N,N'-Bis(Boc)-S-methylisothiourea ModerateCommercially available, good for most primary and secondary amines.[1]General purpose guanidinylation.
N,N'-Bis(Boc)-N''-triflylguanidine HighGuanidinylates less nucleophilic amines.[1]Synthesis of complex guanidine-containing natural products.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine ModerateStable, crystalline, often gives clean reactions and high yields.[1]Solution and solid-phase synthesis.[11]

Visualizations

Diagram 1: General Guanidinylation Reaction Workflow

Guanidinylation_Workflow Start Primary/Secondary Amine (R-NH2) Reaction Reaction (Solvent, Base) Start->Reaction Reagent Boc-Protected Guanidinylating Reagent Reagent->Reaction Product Boc-Protected Guanidine Product Reaction->Product Purification Work-up & Purification Product->Purification Final Final Product Purification->Final

Caption: A simplified workflow for a typical guanidinylation reaction.

Diagram 2: Logical Flow for Troubleshooting Over-Protection

Troubleshooting_Overprotection Start Over-protection Observed (e.g., tri-Boc formation) Stoichiometry Check Stoichiometry of Boc Reagent Start->Stoichiometry Temperature Lower Reaction Temperature (e.g., 0 °C) Stoichiometry->Temperature Addition Slow, Dropwise Addition of Reagent Temperature->Addition Optimize Re-run Experiment with Optimized Conditions Addition->Optimize Success Desired Product Obtained Optimize->Success

Caption: A decision tree for addressing over-protection in Boc-guanidine synthesis.

References

Guanidine Extraction Troubleshooting Hub: Resolving Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Guanidine-Based Extractions. This guide is designed for researchers, scientists, and drug development professionals who encounter emulsions—one of the most common and frustrating issues in nucleic acid purification. As Senior Application Scientists, we've distilled field-proven insights and fundamental principles into this comprehensive resource to help you not only break emulsions but prevent them from forming in the first place.

Section 1: Understanding the Enemy: Why Do Emulsions Form?

Guanidinium thiocyanate (GTC) and guanidinium hydrochloride are powerful chaotropic agents essential for lysing cells and denaturing proteins, including pesky RNases.[1][2][3] However, the very properties that make them effective also create conditions ripe for emulsion formation during the subsequent phenol-chloroform extraction.

An emulsion is a stable mixture of two immiscible liquids, like the aqueous sample and the organic solvent.[4][5] In guanidine-based protocols, this stability is often caused by:

  • High Concentrations of Surfactant-like Molecules: Lipids, fats, phospholipids, and denatured proteins can act as surfactants. These molecules have regions that are soluble in the aqueous phase and other regions soluble in the organic phase, allowing them to stabilize the microscopic droplets of one phase within the other.[4][6]

  • Sample-Specific Contaminants: Tissues rich in fat (e.g., adipose, brain, skin), polysaccharides (e.g., plant material, bacterial capsules), or high molecular weight proteins can create a thick, impenetrable interphase.[6][7][8][9]

  • Mechanical Shearing: Overly vigorous mixing or homogenization can break the organic phase into extremely fine droplets, increasing the surface area between the phases and promoting a stable emulsion.[6]

The result is a cloudy, often thick, intermediate layer (the interphase) that traps your target nucleic acids, leading to significantly reduced yields and purity.[6][10]

Section 2: The Troubleshooter's Decision Tree

When an emulsion appears after centrifugation, a systematic approach is key. This decision tree provides a logical workflow to diagnose the likely cause and select the most effective intervention.

TroubleshootingWorkflow start Emulsion Observed After Centrifugation assess Assess Emulsion Severity & Type start->assess minor Minor / Wispy Interphase assess->minor Minor thick Thick / Opaque Interphase assess->thick Thick viscous Viscous / Gel-like Interphase assess->viscous Viscous recentrifuge Re-centrifuge: - Increase time/speed - Lower temp (4°C) minor->recentrifuge add_butanol Add 1-Butanol or Use Phase Lock Gel™ thick->add_butanol Likely High Fat/Lipid back_extract Perform Back-Extraction thick->back_extract Likely High Protein add_salt Add High-Salt Precipitation Solution viscous->add_salt Likely Polysaccharide recentrifuge->thick Persistent proceed Proceed with Aqueous Phase recentrifuge->proceed Resolved add_salt->proceed reevaluate Re-evaluate Lysis & Homogenization Protocol add_salt->reevaluate add_butanol->proceed add_butanol->reevaluate back_extract->proceed back_extract->reevaluate

Caption: Troubleshooting workflow for resolving emulsions.

Section 3: First-Line Interventions: FAQs for Common Issues

This section addresses the most frequent and easily resolved emulsion problems.

Q1: I have a small, wispy interphase. What's the first and simplest thing to try? A: Patience and gravity are your first tools. If the emulsion is minor, simply re-centrifuging the sample is often sufficient. Increase the centrifugation time (e.g., from 15 min to 20-30 min) and/or the speed (up to 12,000 x g).[11] Performing this spin at a lower temperature (2-8°C) can also help compact the interphase by altering the densities and solubilities of the components.[11][12]

Q2: The protocol says not to vortex. How vigorously should I mix after adding chloroform? A: The goal is to create a transiently homogenous suspension without permanently shearing the phases. Instead of vortexing, which can create a very stable emulsion, shake the tube vigorously by hand for about 15 seconds.[11] The mixture should appear milky or pink, indicating a good mix, before you centrifuge.[8][13]

Q3: My aqueous (top) layer is cloudy or colored. What does this mean? A: A cloudy or colored aqueous phase often indicates contamination.

  • Fat/Lipid Contamination: Especially common with adipose or skin samples, fat micelles can float into the aqueous phase, sometimes picking up pigments and causing a pink or yellow hue.[8][14] A pre-centrifugation step of the lysate before adding chloroform can help pellet debris and float a lipid layer that can be removed.[8][12]

  • Polysaccharide/Proteoglycan Contamination: Samples like plants or cartilage can release viscous contaminants that make the aqueous phase difficult to pipette. This requires specific chemical intervention (see Section 4).[7]

Section 4: Advanced & Chemical Interventions: Protocols

For stubborn emulsions, a more direct chemical or physical approach is necessary.

Protocol 4.1: High-Salt Precipitation for Polysaccharide Removal

Polysaccharides are notorious for co-precipitating with RNA in low-ionic strength solutions. Adding a high-salt solution can keep them soluble while the RNA is precipitated.[7][15][16]

Step-by-Step Methodology:

  • After phase separation, carefully transfer the aqueous phase containing the RNA to a new, sterile microcentrifuge tube.

  • Add 0.25 volumes of isopropanol and mix gently.

  • Add 0.25 volumes of a high-salt solution (e.g., 0.8 M sodium citrate and 1.2 M NaCl).[15]

  • Mix by inversion and incubate at room temperature for 10-15 minutes.

  • Centrifuge at ≥10,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Discard the supernatant and proceed with a standard 75% ethanol wash.

Reagent Final Concentration (Approx.) Mechanism of Action
Sodium Chloride (NaCl)>1 MIncreases ionic strength, keeping polysaccharides in solution while RNA precipitates.[16]
Sodium Acetate (NaOAc)~0.3 MProvides necessary cations for ethanol precipitation of nucleic acids.[7][17]
Protocol 4.2: Using Phase Separation Aids

For samples with high lipid or protein content, specialized reagents can create a solid barrier between the phases, making recovery of the aqueous layer simple and complete.

  • 1-Butanol Extraction: Butanol is an organic solvent that can help resolve emulsions and remove residual phenol contamination.[18]

    • Add an equal volume of water-saturated 1-butanol to the RNA sample already in the aqueous phase.

    • Vortex briefly and centrifuge for 1-2 minutes.

    • Discard the upper (butanol) phase.

    • Repeat if necessary, then proceed to isopropanol precipitation.

  • Phase Lock Gel™ (PLG): This is an inert gel that has a density intermediate between the aqueous and organic phases.[10][19][20]

    • Use a pre-aliquoted tube containing Phase Lock Gel. Before use, centrifuge the tube for ~30 seconds to pellet the gel.

    • Add your sample lysate and the phenol/chloroform mixture directly to the PLG tube.

    • Mix by inversion (do not vortex).[19]

    • Centrifuge as per your standard protocol (e.g., 12,000 x g for 5-15 minutes).[10]

    • The PLG will migrate to form a stable, solid barrier between the lower organic phase/interphase and the upper aqueous phase.

    • Simply decant the aqueous phase into a new tube. This method can increase nucleic acid recovery by 20-30%.[10][19]

PhaseLockGel cluster_0 1. Before Centrifugation cluster_1 2. After Centrifugation a Aqueous Lysate + Organic Solvent (Mixed Emulsion) plg_a Phase Lock Gel™ (at bottom) a->plg_a aq Clean Aqueous Phase (RNA/DNA) plg_b Solid PLG Barrier aq->plg_b org Trapped Organic Phase & Interphase Debris plg_b->org

Caption: Mechanism of Phase Lock Gel™ action.

Section 5: Proactive Measures: Preventing Emulsions Before They Start

The most effective way to deal with an emulsion is to prevent it from forming.

  • Ensure Correct Reagent-to-Sample Ratio: Using too little guanidine-based lysis reagent for your sample amount is a primary cause of incomplete lysis and subsequent emulsion formation.[14][21] A general rule is 1 mL of reagent per 50-100 mg of tissue or per 10 million cells.[12][]

  • Avoid Overloading the System: If you are working with particularly difficult samples (e.g., very fatty tissue), reduce the amount of starting material.[21] This ensures the denaturing and partitioning capacity of the reagents is not overwhelmed.

  • Pre-Process Difficult Samples: For fatty tissues, perform a centrifugation step after homogenization in the lysis reagent but before adding chloroform. This will pellet insoluble debris and float a lipid layer that can be easily aspirated and discarded.[8][12]

  • Gentle but Thorough Mixing: As mentioned, avoid vortexing after adding chloroform. A vigorous 15-second hand shake is sufficient to ensure proper partitioning without creating a stable emulsion.[11]

Section 6: Summary of Troubleshooting Strategies
SymptomLikely CauseRecommended ActionMechanism of Action
Minor, wispy interphase Incomplete phase separationRe-centrifuge at a higher speed, for a longer duration, or at a lower temperature (4°C).[11]Increased g-force and lower temperature enhance the density difference, compacting the interphase.
Thick, white, opaque interphase High lipid or protein content.[6]Use Phase Lock Gel™ or perform a 1-butanol extraction.[18][19]PLG creates a physical barrier; butanol helps to resolve the emulsion chemically.[18]
Viscous, gelatinous aqueous phase Polysaccharide or proteoglycan contamination.[7]Add a high-salt solution (e.g., NaCl/sodium citrate) during isopropanol precipitation.[16]High ionic strength increases the solubility of polysaccharides, preventing their co-precipitation with RNA.[7]
Phase Inversion (pink layer on top) High fat or salt content in the aqueous phase.[9][23]Reduce starting material. Perform a pre-clearance spin to remove fat before chloroform addition.[8][12]Reduces the concentration of contaminants that alter the density of the aqueous phase.

References

Validation & Comparative

Introduction: The Guanidinium Moiety as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(4-Methoxyphenyl)guanidine

The guanidine functional group, with its unique Y-shaped planar structure and delocalized positive charge upon protonation, is a cornerstone of medicinal chemistry.[1] First isolated in 1861 from guanine, a fundamental component of nucleic acids, the guanidinium moiety has since been identified in a vast array of biologically active natural products.[1] Its remarkable stability and ability to engage in multi-point hydrogen bonding and electrostatic interactions make it a "privileged scaffold"—a molecular framework that is repeatedly found in drugs and drug candidates.[2][3] Guanidine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.[4][5]

This guide focuses on a specific synthetic derivative, this compound. We will provide a comparative analysis of its biological activities, contextualizing its potential by examining its performance relative to other guanidine analogs. This analysis is grounded in structure-activity relationships (SAR) and detailed experimental methodologies, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging this important chemical class.

Physicochemical Profile and Synthesis of this compound

The structure of this compound features a guanidine core attached to a phenyl ring substituted with a methoxy group at the para-position. The methoxy group, being electron-donating, influences the electronic properties of the entire molecule, which in turn modulates its interaction with biological targets.

The synthesis of aryl guanidines is well-established. A common and efficient laboratory-scale synthesis involves the guanylation of the corresponding aniline, in this case, p-anisidine (4-methoxyaniline).

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions p_anisidine p-Anisidine (4-Methoxyaniline) catalyst Sc(OTf)3 (Catalyst) p_anisidine->catalyst cyanamide Cyanamide cyanamide->catalyst product This compound catalyst->product solvent Solvent: H2O solvent->product conditions Heat: 100 °C, 48h conditions->product G cluster_guanidine Guanidinium Compound cluster_dna DNA Double Helix cluster_outcome Cellular Consequences guanidine Positively Charged Guanidinium Head dna_groove Minor Groove (Negative Phosphate Backbone) guanidine->dna_groove Electrostatic Interaction disruption Disruption of Replication/Transcription dna_groove->disruption Binding leads to apoptosis Induction of Apoptosis disruption->apoptosis G start Start prep_compound Prepare 2-fold serial dilutions of test compound in a 96-well plate (e.g., 256 to 0.5 µg/mL) start->prep_compound inoculate Add bacterial inoculum to each well of the 96-well plate prep_compound->inoculate prep_inoculum Prepare bacterial inoculum (e.g., S. aureus) to ~5x10^5 CFU/mL in Müller–Hinton broth (MHB) prep_inoculum->inoculate controls Include Controls: - Positive Control (bacteria, no compound) - Negative Control (broth, no bacteria) - Antibiotic Control (e.g., Gentamicin) inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Read results visually or with a plate reader (OD600). MIC = lowest concentration with no visible growth incubate->read end End read->end

References

A Comparative Guide to the Validation of a Fourth Guanidine Riboswitch Class in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of bacterial gene regulation has been significantly expanded by the discovery of riboswitches, structured RNA elements that directly bind small molecules to control gene expression. Among these, guanidine-sensing riboswitches have unveiled a crucial role for the seemingly simple molecule, guanidine, in bacterial physiology, primarily in detoxification pathways.[1][2][3][4][5] Initially, three distinct classes of guanidine riboswitches—guanidine-I, -II, and -III—were identified, each with a unique structural architecture for recognizing its ligand.[5][6][7] More recently, compelling evidence has led to the validation of a fourth class, the guanidine-IV riboswitch, further diversifying the known mechanisms of guanidine sensing in bacteria.[1][2][3][4]

This guide provides an in-depth comparison of the guanidine-IV riboswitch with its previously characterized counterparts. We will delve into the experimental data supporting its validation, outline the key methodologies employed, and discuss its unique characteristics and the implications for understanding bacterial metabolism and potential drug development.

The Established Guanidine Riboswitch Classes: A Brief Overview

Before exploring the fourth class, it is essential to understand the foundational characteristics of the first three.

  • Guanidine-I (ykkC/yxkD leader): This class is a transcriptionally-regulating riboswitch that, upon guanidine binding, undergoes a conformational change that prevents the formation of a terminator stem, leading to the expression of downstream genes.[8][9] These genes often encode for multidrug efflux pumps of the SugE family, which have been shown to export guanidine.[1][2][10][11]

  • Guanidine-II (mini-ykkC): This riboswitch typically functions at the translational level.[9] It is composed of two stem-loop structures that cooperatively bind guanidine, inducing a structural rearrangement that makes the Shine-Dalgarno sequence accessible for ribosome binding and subsequent translation initiation.[12][13][14][15][16][17]

  • Guanidine-III: Also acting as a translational switch, this class is predominantly found in Actinobacteria. Guanidine binding stabilizes the "ON" conformation, promoting translation of associated genes.[6][7][9]

The Emergence of a Fourth Class: Guanidine-IV

The discovery of the guanidine-IV riboswitch was the result of a targeted bioinformatics approach.[1][2][10] Researchers searched for novel conserved RNA motifs in the upstream regions of sugE genes, which are frequently regulated by known guanidine riboswitches.[1][2][10] This strategy identified several new candidates, one of which was experimentally validated as a new structural class of guanidine riboswitch.[1][2]

Key Distinguishing Features of Guanidine-IV:
  • Novel Aptamer Structure: The guanidine-IV riboswitch possesses a unique aptamer—the ligand-binding domain—that is structurally distinct from the guanidine-I, -II, and -III classes.[3][4] This highlights the remarkable ability of RNA to evolve diverse solutions for recognizing the same small molecule.

  • Association with Novel Transporter Families: A significant finding is that guanidine-IV riboswitches are often associated with genes encoding transporters from families structurally different from the SugE pumps linked to the other guanidine riboswitch classes.[1][2][11][18] This suggests the existence of as-yet-uncharacterized guanidine export systems in bacteria.

  • Predicted Transcriptional Regulation: The guanidine-IV riboswitch is predicted to function as a transcriptional "ON" switch, where ligand binding prevents the formation of a terminator stem, similar to the guanidine-I class.[3][4][9]

Experimental Validation of the Guanidine-IV Riboswitch

The validation of the guanidine-IV riboswitch relied on a combination of in vivo and in vitro experiments, providing a robust body of evidence for its function.

In Vivo Validation: Reporter Gene Assays

A cornerstone of riboswitch validation is the use of reporter gene assays to demonstrate ligand-dependent gene expression in living cells.[19][20][21][22]

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow cluster_construct Plasmid Construct Preparation cluster_transformation Bacterial Transformation cluster_culture Culturing and Induction cluster_measurement Measurement and Analysis promoter Constitutive Promoter riboswitch Guanidine-IV Riboswitch Sequence promoter->riboswitch reporter Reporter Gene (e.g., lacZ, GFP) riboswitch->reporter terminator Terminator reporter->terminator transform Transform Bacteria (e.g., S. aureus) culture Culture transformed bacteria transform->culture split Split Culture culture->split no_guanidine Control: No Guanidine split->no_guanidine with_guanidine Experimental: Add Guanidine split->with_guanidine measure Measure Reporter Activity no_guanidine->measure with_guanidine->measure compare Compare Activity Levels measure->compare cluster_construct cluster_construct cluster_construct->transform

Caption: Workflow for a reporter gene assay to validate riboswitch function.

In the case of the guanidine-IV riboswitch, a genetic reporter system in Staphylococcus aureus demonstrated an 80-fold induction of reporter gene expression upon the addition of 5 mM guanidine.[1][2] This strong, ligand-dependent activation is a clear indicator of a functional riboswitch.

In Vitro Validation: Probing RNA Structure and Ligand Binding

To demonstrate direct interaction between the RNA and the ligand, and to understand the structural changes that occur upon binding, in vitro techniques are indispensable.

1. In-Line Probing

In-line probing is a method that leverages the inherent chemical instability of RNA to infer its secondary structure.[23][24][25][26][27] Unstructured regions of the RNA are more susceptible to spontaneous cleavage, and this pattern of cleavage changes in the presence of a binding ligand.

Experimental Protocol: In-Line Probing

  • RNA Preparation: Synthesize the guanidine-IV riboswitch RNA sequence in vitro and label it at the 5' end with a radioactive isotope (e.g., ³²P).

  • Incubation: Incubate the labeled RNA in a buffer solution under conditions that allow for spontaneous cleavage. Prepare parallel reactions with and without various concentrations of guanidine.

  • Quenching: After a set incubation period (typically 24-48 hours), stop the cleavage reaction.

  • Gel Electrophoresis: Separate the RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Analysis: Visualize the cleavage products using autoradiography. Regions of the RNA that are protected from cleavage upon guanidine binding are inferred to be part of the structured aptamer domain that interacts with the ligand.

For the guanidine-IV riboswitch, in-line probing experiments would show a distinct change in the cleavage pattern in the presence of guanidine, confirming a direct binding event and providing insights into the regions of the RNA involved in forming the binding pocket.

2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions.[28][29][30][31][32] It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare a solution of the guanidine-IV riboswitch RNA in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of guanidine in the same buffer and load it into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the guanidine solution into the RNA solution.

  • Data Acquisition: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of ligand to RNA. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

ITC provides quantitative data on the affinity and specificity of the riboswitch-ligand interaction. The guanidine-IV riboswitch exhibits a dissociation constant in the micromolar range, similar to the other guanidine riboswitch classes.[2]

Comparative Analysis of Guanidine Riboswitch Classes

FeatureGuanidine-IGuanidine-IIGuanidine-IIIGuanidine-IV
Regulation Level TranscriptionalTranslationalTranslationalTranscriptional (predicted)
Mechanism Anti-terminatorSequesters/reveals Shine-DalgarnoSequesters/reveals Shine-DalgarnoAnti-terminator
Aptamer Structure Complex, with a pseudoknotTwo stem-loopsDistinct foldNovel, distinct fold
Ligand Binding Single binding siteCooperative binding to two sitesSingle binding siteTo be fully elucidated
Commonly Regulated Genes sugE efflux pumpssugE efflux pumpssugE efflux pumpsNovel transporter families (e.g., PnuC, MATE)
Dissociation Constant (Kd) 25-300 µM~150-250 µMSimilar to I and II~150-250 µM

Data compiled from multiple sources.[2][9]

Signaling Pathway: Guanidine-IV Riboswitch (Predicted)

GuanidineIV_Pathway cluster_states Riboswitch States cluster_conformation RNA Conformation cluster_outcome Gene Expression Outcome No_Guanidine No Guanidine Present Terminator_Forms Terminator Stem Forms No_Guanidine->Terminator_Forms Guanidine_Present Guanidine Present Antiterminator_Forms Antiterminator Stem Forms Guanidine_Present->Antiterminator_Forms Transcription_Off Transcription Terminates (Gene OFF) Terminator_Forms->Transcription_Off Transcription_On Transcription Proceeds (Gene ON) Antiterminator_Forms->Transcription_On Guanidine Guanidine Guanidine->Guanidine_Present

Caption: Predicted transcriptional "ON" switch mechanism of the guanidine-IV riboswitch.

Implications and Future Directions

The validation of the guanidine-IV riboswitch has several important implications for the fields of microbiology and drug development:

  • Expanded Understanding of Guanidine Homeostasis: The discovery of a fourth class of guanidine-sensing riboswitches underscores the importance of guanidine detoxification in a wide range of bacteria. The association with novel transporter families suggests that our understanding of how bacteria handle guanidine is still incomplete.[3][4]

  • New Targets for Antibacterial Drugs: Riboswitches are attractive targets for the development of novel antibiotics because they are generally absent in eukaryotes and regulate essential genes.[20] The unique structure of the guanidine-IV aptamer presents a new target for the design of small molecules that could disrupt guanidine sensing and lead to bacterial cell death.

  • Validation of Bioinformatics-Driven Discovery: The successful identification of the guanidine-IV riboswitch through a bioinformatics pipeline highlights the power of this approach for discovering new regulatory RNAs.[1][2][10]

Future research will likely focus on solving the high-resolution structure of the guanidine-IV aptamer in complex with its ligand, which will provide a detailed blueprint for rational drug design. Furthermore, characterizing the function of the novel transporters regulated by this riboswitch will shed more light on the diverse strategies bacteria employ to survive in the presence of toxic compounds.

References

The Guanidinium Group: A Privileged Scaffold for DNA Recognition - A Comparative Guide to Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular recognition, the quest for synthetic ligands that can bind to DNA with high affinity and specificity is a cornerstone of drug discovery and development. These molecules hold the potential to modulate gene expression, inhibit the replication of pathogenic organisms, and serve as tools for diagnosing and probing the structure of our very blueprint. Among the myriad of chemical motifs explored for this purpose, the guanidinio group stands out as a "privileged scaffold." Its inherent positive charge at physiological pH, coupled with its ability to form multiple hydrogen bonds, makes it an exceptional candidate for interacting with the negatively charged phosphate backbone and the hydrogen bond donor/acceptor sites within the grooves of the DNA double helix.[1][2]

This guide provides an in-depth comparative analysis of the DNA-binding properties of several novel classes of guanidine derivatives. We will delve into the experimental data that underpins our understanding of their interactions with DNA, comparing their performance against well-established DNA minor groove binders. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these promising compounds and to leverage this knowledge in their own research endeavors.

The Rationale: Why the Guanidinium Group Excels at DNA Binding

The guanidinium group, the functional component of the amino acid arginine, is a masterful architect of non-covalent interactions. Its planar, Y-shaped structure allows for the delocalization of its positive charge across three nitrogen atoms, creating a robust electrostatic attraction to the anionic phosphate groups that line the exterior of the DNA helix.[1] Beyond simple charge-charge interactions, the guanidinium moiety is a prolific hydrogen bond donor, capable of forming multiple, spatially defined hydrogen bonds with the phosphate oxygens and the electronegative atoms (N3 of adenine and O2 of thymine) lining the floor of the DNA minor groove.[3][4] This multipoint recognition is a key determinant of both the affinity and specificity of binding.

Recent research has focused on incorporating the guanidinium group into diverse molecular architectures to enhance DNA binding and to target specific DNA sequences or structures, such as G-quadruplexes.[5][6] By synthetically modifying the scaffold to which the guanidinium group is attached, researchers can fine-tune the molecule's shape, flexibility, and hydrophobic/hydrophilic balance, thereby influencing its preferred binding mode and sequence selectivity.

Evaluating DNA Binding: A Methodological Overview

To objectively compare the DNA-binding prowess of these novel guanidine derivatives, a suite of biophysical techniques is employed. Each method provides a unique window into the thermodynamics and kinetics of the binding event, as well as the structural consequences of complex formation.

dot

Experimental_Workflow General Experimental Workflow for Assessing DNA-Ligand Binding cluster_synthesis Compound Synthesis & Characterization cluster_binding_studies DNA Binding Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Novel Guanidine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (Binding Constant, Kb) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (Binding Affinity, Quenching) Purification->Fluorescence CD Circular Dichroism (Conformational Changes) Purification->CD EMSA Electrophoretic Mobility Shift Assay (Binding Confirmation) Purification->EMSA Data_Table Quantitative Data Tabulation UV_Vis->Data_Table Fluorescence->Data_Table Comparison Comparison with Established Binders CD->Comparison EMSA->Comparison Data_Table->Comparison SAR Structure-Activity Relationship Analysis Comparison->SAR

Caption: General experimental workflow for assessing DNA-ligand binding.

Experimental Protocols

Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

UV-Vis spectroscopy is a fundamental technique for monitoring the interaction between a ligand and DNA. Changes in the absorption spectrum of the ligand upon addition of DNA, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength (λmax), are indicative of binding.[7] The intrinsic binding constant (Kb) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or similar models.[4]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the guanidine derivative of known concentration in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically using the absorbance at 260 nm (A260) and an extinction coefficient of 6600 M⁻¹ cm⁻¹ (per nucleotide).[8][9]

    • Ensure all solutions are filtered (0.22 µm) to remove any particulate matter.

  • Titration:

    • Set up a series of experiments where the concentration of the guanidine derivative is held constant, and the concentration of DNA is incrementally increased.

    • In a 1 cm path length quartz cuvette, place a solution of the guanidine derivative (e.g., 50 µM).

    • Record the initial UV-Vis spectrum (typically from 230-500 nm).

    • Add small aliquots of the DNA stock solution to the cuvette, mix gently, and allow the solution to equilibrate for 5-10 minutes.

    • Record the UV-Vis spectrum after each addition of DNA.

    • A corresponding titration of buffer into the DNA solution should be performed to account for any dilution effects.

  • Data Analysis:

    • Correct the absorbance values for the dilution upon addition of the DNA solution.

    • Plot the absorbance of the ligand at its λmax as a function of the DNA concentration.

    • Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.

Fluorescence spectroscopy is a highly sensitive technique for studying DNA-ligand interactions, particularly when the ligand is fluorescent.[10] Binding to DNA can lead to quenching (decrease) or enhancement of the ligand's fluorescence intensity.[11] Competitive displacement assays using a fluorescent DNA probe, such as ethidium bromide (EtBr), can also be employed to determine the binding affinity of non-fluorescent guanidine derivatives.

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the fluorescent guanidine derivative and DNA in a suitable buffer as described for UV-Vis spectroscopy.

    • For competitive binding assays, prepare a stock solution of a fluorescent probe like ethidium bromide.

  • Fluorescence Titration:

    • In a fluorescence cuvette, place a solution of the fluorescent guanidine derivative at a low concentration (e.g., 1-10 µM).

    • Record the initial fluorescence emission spectrum by exciting at a wavelength near the ligand's absorption maximum.

    • Add increasing concentrations of DNA to the cuvette, incubate for a few minutes to reach equilibrium, and record the fluorescence spectrum after each addition.

  • Competitive Binding Assay (for non-fluorescent compounds):

    • Prepare a solution of DNA and a fluorescent probe (e.g., ethidium bromide) that exhibits enhanced fluorescence upon binding to DNA.

    • Record the initial fluorescence of the DNA-probe complex.

    • Add increasing concentrations of the non-fluorescent guanidine derivative. A decrease in the fluorescence of the probe indicates that the guanidine derivative is displacing it from the DNA.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the DNA concentration (for direct titration) or the concentration of the guanidine derivative (for competitive assay).

    • For direct titration, the binding constant can be determined by fitting the data to a suitable binding isotherm.

    • For competitive binding, the binding constant of the guanidine derivative can be calculated using the Cheng-Prusoff equation, provided the binding constant of the fluorescent probe is known.

CD spectroscopy is a powerful technique for investigating the conformational changes in DNA upon ligand binding.[6][12] The CD spectrum of DNA is sensitive to its secondary structure (e.g., B-form, A-form, Z-form).[13][14] Ligand binding can induce characteristic changes in the DNA CD spectrum, providing insights into the binding mode (e.g., intercalation vs. groove binding).[15]

Protocol:

  • Sample Preparation:

    • Prepare solutions of DNA and the guanidine derivative in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). High salt concentrations can interfere with CD measurements.

    • The final concentration of DNA is typically in the range of 50-100 µM.

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette with a 1 cm path length (typically from 220-320 nm).

    • Prepare samples with a constant concentration of DNA and increasing concentrations of the guanidine derivative.

    • Record the CD spectrum for each sample after a short incubation period.

  • Data Analysis:

    • Subtract the CD spectrum of the buffer from all sample spectra.

    • Analyze the changes in the characteristic positive band around 275 nm and the negative band around 245 nm for B-form DNA.

    • Significant changes in the ellipticity and wavelength of these bands can indicate ligand-induced conformational changes in the DNA.

EMSA, or gel shift assay, is a technique used to detect DNA-ligand interactions.[16] It is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA molecule.[2][17]

Protocol:

  • Probe Preparation:

    • A short DNA fragment (oligonucleotide) containing the putative binding site is typically used as a probe.

    • The probe is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye) for detection.

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the guanidine derivative in a binding buffer. The buffer typically contains components to reduce non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)).[18]

  • Gel Electrophoresis:

    • Load the reaction mixtures onto a non-denaturing polyacrylamide or agarose gel.

    • Run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.

  • Detection:

    • After electrophoresis, the gel is dried (for radioactive probes) or transferred to a membrane (for biotin-labeled probes).

    • The positions of the free probe and the slower-migrating DNA-ligand complexes are visualized by autoradiography, chemiluminescence, or fluorescence imaging.

dot

EMSA_Principle Principle of Electrophoretic Mobility Shift Assay (EMSA) cluster_gel Polyacrylamide Gel gel lane1 Lane 1: Free DNA Probe free_dna Free DNA lane2 Lane 2: DNA Probe + Guanidine Derivative complex DNA-Ligand Complex free_dna2 Free DNA

Caption: Principle of Electrophoretic Mobility Shift Assay (EMSA).

Comparative Analysis: Novel Guanidine Derivatives vs. Established Binders

The true measure of a novel DNA-binding agent lies in its performance relative to well-characterized, established compounds. In this section, we compare the DNA-binding properties of recently developed guanidine derivatives with those of classic minor groove binders: Hoechst 33258 and DAPI.

Established Minor Groove Binders: The Benchmarks

Hoechst 33258 and DAPI (4',6-diamidino-2-phenylindole) are fluorescent dyes that bind with high affinity to the minor groove of DNA, showing a strong preference for AT-rich sequences. Their binding is characterized by a significant enhancement of fluorescence, making them excellent tools for DNA visualization and quantification.

CompoundBinding Constant (Kb or Ka) (M⁻¹)Sequence PreferenceReference
Hoechst 33258 ~10⁷ - 10⁸A/T rich
DAPI ~10⁷ - 10⁸A/T rich
Novel Guanidine Derivatives: A New Frontier

Recent publications have introduced several promising classes of guanidine derivatives with potent DNA-binding activity.

A recent study reported the synthesis and DNA-binding evaluation of a series of novel cyclopropyl-linked guanidine derivatives.[4] The lead compound in this series, 7i (4-Me, 4-Br-substituted) , demonstrated a strong interaction with salmon sperm DNA, with a binding constant comparable to that of the established minor groove binder cabozantinib.[4] The observed hypochromic shift in the UV-Vis spectrum upon DNA titration is indicative of a minor groove binding mode.[4]

Another class of compounds, phenyl-guanidine derivatives, has been investigated for their potential as therapeutic agents.[5] These compounds were assessed for their DNA affinity through UV titrations and fluorescent intercalator displacement assays. Several derivatives displayed significant antitumoral profiles, suggesting that their interaction with DNA is a key aspect of their biological activity.[5]

Bis-guanidinium derivatives, which feature two guanidinium groups, have also been synthesized and studied for their DNA binding properties.[3] The presence of two cationic centers often leads to enhanced DNA affinity due to the potential for simultaneous interaction with the phosphate backbone at two different locations. For example, N,N′-(Butane-1,4-Diyl)Bis(Guanidinium) Tetrachloroplatinate (II) was shown to reinforce the binding of the bis-guanidinium structure to double-stranded DNA.[3]

Quantitative Comparison

The following table summarizes the DNA binding constants for selected novel guanidine derivatives and compares them to the established binder Hoechst 33258.

CompoundClassDNA TypeBinding Constant (Kb) (M⁻¹)Binding ModeReference
Hoechst 33258 Bis-benzimidazoleCalf Thymus~10⁷Minor Groove
Compound 7i Cyclopropyl-Linked GuanidineSalmon Sperm3.49 x 10⁵Minor Groove[4]
Azo-Guanidine Azo-Guanidine-~10⁴Electrostatic

Analysis of the Data:

The data reveals that while the novel guanidine derivatives exhibit significant DNA binding, their affinities, as determined by the reported binding constants, are generally lower than that of the high-affinity binder Hoechst 33258. However, it is crucial to consider the following:

  • Structural Diversity: The novel guanidine derivatives represent a wide range of chemical scaffolds, and their binding affinities can be further optimized through medicinal chemistry efforts.

  • Binding Mode: While many of these compounds are presumed to be minor groove binders, other interaction modes, such as electrostatic binding, may also be at play, as suggested for the azo-guanidine derivative.

  • Therapeutic Potential: A slightly lower binding affinity does not necessarily preclude therapeutic efficacy. Factors such as cell permeability, target specificity, and downstream biological effects are also critical determinants of a drug's success. The promising anticancer activity of some phenyl-guanidine derivatives underscores this point.[5]

Structure-Activity Relationships and Future Directions

The studies on novel guanidine derivatives have begun to illuminate key structure-activity relationships. For the cyclopropyl-linked guanidines, the nature and position of substituents on the phenyl rings significantly influence DNA binding affinity.[4] For instance, the combination of an electron-donating methyl group and a halogen in compound 7i resulted in the highest binding constant within that series, suggesting a synergistic effect of hydrophobic and electronic interactions.[4]

Future research in this area will likely focus on:

  • Rational Design: Utilizing computational modeling and the established SAR to design and synthesize new guanidine derivatives with enhanced DNA binding affinity and sequence specificity.

  • Elucidation of Binding Modes: Employing higher-resolution techniques, such as NMR spectroscopy and X-ray crystallography, to obtain detailed structural information on the DNA-ligand complexes.

  • Biological Evaluation: Expanding the biological testing of these compounds to a wider range of cell lines and disease models to fully assess their therapeutic potential.

Conclusion

Novel guanidine derivatives represent a vibrant and promising area of research in the development of DNA-binding agents. The inherent properties of the guanidinium group, combined with the versatility of synthetic chemistry, provide a powerful platform for creating molecules with tailored DNA recognition capabilities. While the binding affinities of the current generation of novel compounds may not yet surpass those of established high-affinity binders like Hoechst 33258, their diverse structures and demonstrated biological activities suggest that with further optimization, guanidine-based therapeutics will play an increasingly important role in medicine. The experimental methodologies outlined in this guide provide a robust framework for the continued exploration and characterization of these exciting molecules.

References

Validating Guanidine Activity in Antigiardial Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Giardiasis, caused by the protozoan parasite Giardia lamblia, remains a significant global health concern, causing millions of cases of diarrheal disease annually.[1][2] The emergence of resistance to frontline therapies, such as metronidazole, necessitates the discovery and validation of novel antigiardial agents.[2][3] Among the promising chemical scaffolds, guanidine-containing compounds have demonstrated potent activity against Giardia trophozoites, the disease-causing stage of the parasite.[1][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antigiardial activity of guanidine derivatives. We will delve into the rationale behind experimental choices, compare various screening methodologies, and provide detailed protocols for robust validation, ensuring scientific integrity and reproducibility.

The Promise of Guanidine Compounds

The guanidinium group, protonated at physiological pH, is a key pharmacophore in numerous biologically active molecules.[5] Its ability to form multiple hydrogen bonds and interact with biological targets makes it a privileged scaffold in drug design.[6][7] Several studies have highlighted the potent antiprotozoal activity of guanidine derivatives, including against Giardia.[6][8][9] Notably, analogues of the anticoccidial drug robenidine have shown remarkable in vitro efficacy against G. lamblia, with some compounds exhibiting 50% inhibitory concentrations (IC50) in the sub-micromolar range, significantly outperforming metronidazole in short-term assays.[1][4]

Comparative Analysis of In Vitro Screening Assays

The initial step in validating a compound's activity is a robust and reproducible in vitro screening assay. Several methods are available, each with its own advantages and limitations.

Assay TypePrincipleThroughputAdvantagesDisadvantages
Manual Cell Counting Microscopic enumeration of viable trophozoites.LowDirect visualization of parasite morphology.Time-consuming, subjective, not suitable for large-scale screening.[10]
Metabolic Assays (e.g., ATP content) Measurement of a metabolic marker (ATP) as an indicator of cell viability.[11]HighRapid, sensitive, and amenable to high-throughput screening (HTS).[11]Indirect measurement of viability, can be affected by compounds that interfere with the assay chemistry.
Image-Based Assays Automated microscopy and image analysis to quantify parasite numbers and morphology.[10]Medium to HighObjective, provides multiparametric data (e.g., cell number, morphology), allows for kinetic measurements.[10]Requires specialized imaging equipment and analysis software.[10]
Dye-Based Assays (e.g., DAPI staining) Staining of parasite nuclei for automated counting.[10]HighReduces evaluation time compared to manual counting.[10]Requires fixation and staining, precluding kinetic analysis on the same cell population.[10]

For initial high-throughput screening of a guanidine compound library, the ATP content assay is highly recommended due to its speed, scalability, and sensitivity.[11] For more detailed follow-up studies and validation, image-based assays offer a more comprehensive understanding of the compound's effect on parasite growth and morphology.[10]

Experimental Validation Workflow

A rigorous validation process is crucial to confirm the antigiardial potential of a guanidine compound. The following workflow outlines the key experimental stages.

ValidationWorkflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Primary Screening (e.g., ATP Assay) B Dose-Response Analysis (IC50 Determination) A->B Active Hits C Cytotoxicity Assay (e.g., on Caco-2 cells) B->C Potent Compounds D Selectivity Index (SI) Calculation B->D C->D E Mechanism of Action Studies D->E Selective Compounds F Resistance Studies E->F G Animal Model of Giardiasis (e.g., Mouse) F->G Lead Candidate H Efficacy & Tolerability Studies G->H Guanidine_MoA cluster_0 Proposed Mechanism of Action Guanidine Guanidine Compound Membrane Giardia Cell Membrane Guanidine->Membrane Interaction Disruption Membrane Disruption (Blebbing, Permeabilization) Membrane->Disruption Consequences Downstream Effects: - Loss of Ion Homeostasis - Cytoplasmic Leakage - Inhibition of Adhesion Disruption->Consequences Death Trophozoite Death Consequences->Death

References

A Comparative Efficacy Analysis of 1-(4-methoxyphenyl)guanidine Analogues as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Guanidine Scaffold and the Promise of Neuroprotection

The guanidine moiety is a privileged scaffold in medicinal chemistry, capable of engaging in a diverse range of non-covalent interactions, which underpins its presence in numerous biologically active compounds.[1] Its ability to form strong hydrogen bonds and interact with anionic groups like phosphates makes it an ideal pharmacophore for targeting complex biological macromolecules.[1] Within the vast landscape of neurological disorders, excitotoxicity—a pathological process wherein nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate—stands as a central mechanism of neuronal loss in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3]

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a primary mediator of excitotoxic cell death.[4] Its overactivation leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events.[3] Consequently, antagonists of the NMDA receptor have been a major focus of neuroprotective drug development.[2] Diarylguanidines, in particular, have emerged as a potent class of non-competitive NMDA receptor antagonists that act as ion channel blockers.[5][6]

This guide focuses on 1-(4-methoxyphenyl)guanidine as a foundational structure and explores the comparative efficacy of its analogues. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data, and provide detailed protocols for their evaluation. The central hypothesis, supported by extensive research, is that structural modifications to the aryl ring of the parent compound can significantly enhance its affinity for the NMDA receptor and, consequently, its neuroprotective efficacy. Specifically, literature suggests that compounds with ortho or meta substituents on the phenyl rings exhibit greater affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts, such as our reference compound.[5]

Mechanism of Action: Intercepting the Excitotoxicity Cascade

Under normal physiological conditions, the NMDA receptor ion channel is blocked by magnesium ions (Mg2+). Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization, the Mg2+ block is relieved, allowing Ca2+ to flow into the neuron. In excitotoxic conditions, excessive glutamate release leads to sustained receptor activation and a pathological influx of Ca2+. This Ca2+ overload activates a host of downstream catabolic enzymes, including proteases, lipases, and nucleases, and promotes the generation of reactive oxygen species, ultimately leading to neuronal death.[4]

1-Arylguanidine analogues function as open-channel blockers. They do not compete with glutamate or glycine for their binding sites. Instead, they bind to a site within the ion channel pore itself (often referred to as the PCP or MK-801 binding site), physically occluding the channel and preventing the influx of Ca2+.[4][6] This mechanism is voltage-dependent, meaning the antagonists bind more effectively when the channel is open, making them selectively active under conditions of excessive neuronal stimulation.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_downstream Downstream Signaling cluster_drug Therapeutic Intervention Glutamate_vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_vesicle->NMDA_R Excess Glutamate Release Ca_Channel Ion Channel Pore (Blocked by Mg2+) NMDA_R->Ca_Channel Opens Channel (Mg2+ displaced) Calcineurin Calcineurin Ca_Channel->Calcineurin Massive Ca2+ Influx nNOS nNOS Ca_Channel->nNOS Caspases Caspases Ca_Channel->Caspases ROS ROS Generation Ca_Channel->ROS Apoptosis Apoptosis / Necrosis Calcineurin->Apoptosis nNOS->Apoptosis Caspases->Apoptosis ROS->Apoptosis Guanidine 1-Arylguanidine Analogue Guanidine->Ca_Channel Binds to MK-801 Site Blocks Channel

Figure 1: NMDA receptor-mediated excitotoxicity pathway and the blocking action of arylguanidine analogues.

Comparative Efficacy: A Structure-Activity Relationship Analysis

The neuroprotective efficacy of these compounds is strongly correlated with their binding affinity for the NMDA receptor's ion channel.[6] Radioligand binding assays, which measure the displacement of a known channel blocker like --INVALID-LINK---MK-801, are the gold standard for quantifying this affinity, typically expressed as an IC50 value (the concentration of the analogue required to inhibit 50% of radioligand binding). A lower IC50 value indicates higher binding affinity.

The following table compares our parent compound, this compound, with several analogues reported in the literature to highlight key SAR principles.

Compound NameStructureKey Structural FeatureNMDA Receptor Binding (IC50)Rationale for Comparison
This compound
alt text
Para-methoxy substitution >10,000 nM (Estimated)[5]The reference compound. Para substitution generally results in lower affinity compared to ortho or meta analogues.[5]
N,N'-Di-(2-tolyl)guanidine (DTG)
alt text
Di-ortho-methyl substitution2,130 nM[6]Demonstrates the preference for ortho substitution over para for improved affinity.[5]
N-(1-Naphthyl)-N'-(3-ethylphenyl)guanidine
alt text
Unsymmetrical, meta-ethyl & naphthyl groups102 nM[5]Shows that unsymmetrical substitution and larger aromatic systems can dramatically increase affinity.[5][6]
N-(1-Naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine
alt text
N-methylation36 nM [5]Illustrates that small substituents on the guanidine nitrogen can further enhance affinity while reducing off-target effects.[5]
N-(2-Bromo-5-(methylthio)phenyl)-N'-(3-ethylphenyl)-N'-methylguanidine
alt text
Halogen & electron-donating groups~2 nM (Ki) [7]Represents an optimized analogue with multiple favorable substitutions, leading to very high potency.[7]

Note: Structures are representational. The estimated IC50 for the parent compound is based on the established SAR principle that para-substituted diarylguanidines have significantly lower affinity than ortho or meta variants, which have IC50 values in the micromolar range.[5][6]

Experimental Protocols for Efficacy Determination

To validate and compare the efficacy of novel analogues, a tiered approach involving binding affinity and functional neuroprotection assays is essential. The following protocols represent robust, self-validating systems for this purpose.

Protocol 1: NMDA Receptor Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound to the NMDA receptor ion channel by measuring its ability to compete with and displace the high-affinity radiolabeled channel blocker, [3H]MK-801.

Rationale for Methodological Choices:

  • Source Material: Whole rat brain membrane homogenates provide a native source of NMDA receptors with all associated subunits and modulatory proteins.[8]

  • Radioligand: [3H]MK-801 is used due to its high specificity and affinity for the open channel state, ensuring that the assay measures binding to the relevant therapeutic target site.[5][9]

  • Co-agonists: The inclusion of glutamate and glycine is critical to maximally activate the receptors and open the ion channels, making the [3H]MK-801 binding site accessible.[9]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize whole rat brains (minus cerebella) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

  • Isolation: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat this wash step three times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 100-200 µg of membrane protein.

    • 5 nM [3H]MK-801.

    • 10 µM Glutamate and 10 µM Glycine (to open the channels).

    • Serial dilutions of the test this compound analogue (e.g., from 1 nM to 100 µM).

  • Non-Specific Binding: Prepare control wells containing 10 µM of unlabeled MK-801 to determine the level of non-specific binding.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding reaction to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each well. Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay via Calcium Imaging

This functional assay directly measures the ability of an analogue to prevent pathological Ca2+ influx in neurons challenged with an excitotoxic stimulus, providing a direct link between receptor binding and cellular protection.

Rationale for Methodological Choices:

  • Cell Model: Primary cortical neurons are used as they are a physiologically relevant cell type that is highly susceptible to excitotoxic injury.

  • Calcium Indicator: Fluo-4 AM is a fluorescent dye that exhibits a large increase in fluorescence intensity upon binding to free Ca2+, making it an excellent tool for monitoring intracellular calcium dynamics in real-time.[10]

  • Excitotoxic Stimulus: A high concentration of NMDA is used to specifically trigger NMDA receptor-mediated Ca2+ influx and subsequent neuronal injury.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat cortical neurons on poly-D-lysine coated, black-walled, clear-bottom 96-well plates and culture for 10-14 days to allow for mature synapse formation.

  • Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing 2 µM Fluo-4 AM and 0.01% Pluronic F-127 for 45-60 minutes at 37°C.[11]

  • Wash and Pre-incubation: Gently wash the cells twice with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Add the salt solution containing serial dilutions of the test guanidine analogue to the wells and incubate for 15-20 minutes.

  • Baseline Fluorescence: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record the baseline fluorescence (Excitation ~494 nm / Emission ~516 nm) for 20-30 seconds.

  • Stimulation and Recording: The instrument automatically adds a high concentration of NMDA (e.g., 100 µM) to each well to induce excitotoxicity. Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 5-10 minutes.

  • Controls: Include wells with no drug (positive control for injury) and wells with a known potent antagonist like MK-801 (negative control for injury).

  • Data Analysis: Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence intensity for each well. Normalize the data to the positive control (100% Ca2+ influx). Plot the percentage of inhibition against the log concentration of the test compound to determine the EC50 value (the concentration providing 50% neuroprotection).

Figure 2: General experimental workflow for screening and validating novel 1-arylguanidine analogues.

Conclusion and Future Directions

The evidence strongly indicates that the neuroprotective efficacy of this compound analogues is directly linked to their affinity for the NMDA receptor ion channel. The parent compound, with its para-methoxy group, serves as a valuable starting point but likely possesses suboptimal activity based on established structure-activity relationships.[5] Strategic modifications—such as moving substituents to the ortho or meta positions, introducing halogens or other functional groups, and creating unsymmetrical structures—can yield analogues with orders of magnitude greater potency.[5][6][7] Compounds like N-(1-Naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine and its more complex derivatives demonstrate the potential of this chemical class, achieving nanomolar affinity for the NMDA receptor.[5][7]

For researchers and drug development professionals, the path forward involves a recursive cycle of rational design, synthesis, and evaluation using the robust protocols detailed herein. By systematically exploring the chemical space around the 1-arylguanidine scaffold, it is possible to identify lead candidates with high potency and selectivity, paving the way for the development of novel therapeutics to combat the devastating consequences of excitotoxic neuronal injury.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Guanidine Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The guanidinium group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, is of profound interest in drug discovery. Its ability to exist in a protonated state across a wide physiological pH range allows it to engage in a rich network of non-covalent interactions, including hydrogen bonds and salt bridges, with biological macromolecules.[1] This makes guanidine derivatives versatile scaffolds for targeting a diverse array of proteins and nucleic acids. This guide provides a comparative analysis of the docking performance of various guanidine derivatives against key biological targets, supported by experimental data and detailed workflows to ensure scientific integrity.

The significance of the guanidine moiety in drug design is underscored by its presence in numerous approved drugs and its capacity to interact with anionic groups like carboxylates and phosphates, which are pivotal for molecular recognition at the active sites of many enzymes and on the surface of DNA.[2][3] Understanding the subtle structural modifications that enhance the binding affinity and selectivity of these derivatives is paramount for the rational design of novel therapeutics. This guide will delve into comparative docking studies against three major classes of targets: viral proteases, cholinesterases, and DNA, providing researchers with the insights and methodologies to conduct their own robust in-silico investigations.

The Versatility of the Guanidinium Group in Molecular Recognition

The guanidinium group's effectiveness as a pharmacophore stems from its unique electronic and structural properties. As one of the strongest organic bases, it is protonated at physiological pH, conferring a positive charge that facilitates strong electrostatic interactions with negatively charged residues in protein active sites or the phosphate backbone of DNA.[1] This charged nature, combined with the planar geometry and the presence of multiple hydrogen bond donors, allows for specific and high-affinity binding to biological targets. These interactions are fundamental to the biological activity of many guanidine-containing compounds, from enzyme inhibition to DNA minor groove binding.[2][4]

Comparative Docking Analysis of Guanidine Derivatives

This section presents a comparative analysis of the docking performance of various guanidine derivatives against three prominent classes of therapeutic targets. The data is summarized in tables to facilitate a clear comparison of binding affinities and, where available, corresponding experimental validation.

Target Class 1: Viral Proteases (SARS-CoV-2 Main Protease)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[4][5] Several studies have explored the potential of guanidine derivatives as Mpro inhibitors.

A virtual screening of benzoylguanidine derivatives against two different crystal structures of SARS-CoV-2 Mpro (PDB IDs: 6LU7 and 6Y2F) revealed several potential inhibitors.[4] The docking studies identified compounds that could fit within the substrate-binding site and interact with the catalytic dyad (His41 and Cys145).[4]

Guanidine Derivative ScaffoldPDB IDDocking Score (kcal/mol)Experimental Validation (IC50)Reference
Benzoylguanidines6LU7-8.9 to -7.8BZG2: 77 µM (uncompetitive)[4][6]
Benzoylguanidines6Y2F-7.9 to -7.11Not Reported[4]
α-ketoamide inhibitorNot specified-10.7 (AutoDock Vina)Not Reported[7]

Table 1: Comparative docking scores and experimental data for guanidine derivatives targeting SARS-CoV-2 Mpro.

Target Class 2: Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease.[8][9][10] Guanidine-containing compounds have been identified as potent cholinesterase inhibitors.[8][11]

A study on guanidine-type alkaloids isolated from Buthus martensii Karsch demonstrated significant inhibitory activity against both AChE and BChE.[8] Molecular docking studies revealed that these compounds interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[8][11]

Guanidine DerivativeTarget EnzymeDocking Score (kcal/mol)Experimental Validation (IC50)Reference
Buthutin AAChENot explicitly stated, but showed key interactions7.83 ± 0.06 μM[8]
Buthutin ABChENot explicitly stated, but showed key interactions47.44 ± 0.95 μM[8]
PhenosafranineAChE-9.2Not Reported[12]
Safranin-OBChE-9.1Ki = 0.44 ± 0.085 μM[12]

Table 2: Comparative docking scores and experimental data for guanidine derivatives targeting cholinesterases.

Target Class 3: DNA Minor Groove

The minor groove of DNA is a well-established target for small molecules that can interfere with DNA replication and transcription, leading to anticancer and antimicrobial effects.[13][14] The positively charged guanidinium group can form strong interactions with the negatively charged phosphate backbone and the hydrogen bond acceptor atoms on the floor of the minor groove.[2]

Novel pyridazin-3(2H)-one-based guanidine derivatives have been designed and evaluated as DNA minor groove binders.[11][13] Docking studies with a DNA dodecamer (PDB ID: 1D64) showed that bis-guanidinium compounds exhibited stronger binding than their mono-guanidinium counterparts, a finding that correlated with their in-vitro anticancer activity.[13]

Guanidine Derivative ScaffoldPDB IDDocking Score (kcal/mol)Experimental Validation (Binding Constant Kb)Reference
Bis-guanidinium pyridazinones1D64> -7.7Not Reported[11][13]
Mono-guanidinium pyridazinones1D64≤ -6.8Not Reported[13]
4-Me, 4-Br-substituted guanidineNot specified-8.93.49 × 10^5 ± 0.04 M^−1[14]

Table 3: Comparative docking scores and experimental data for guanidine derivatives targeting the DNA minor groove.

Experimental Protocols and Methodologies

To ensure the reproducibility and validity of in-silico predictions, a well-defined and rigorously validated docking protocol is essential. This section outlines a detailed, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

Molecular Docking Workflow

The overall workflow for a typical molecular docking study is depicted below. This process involves the preparation of the target protein (receptor) and the small molecules (ligands), performing the docking calculations, and analyzing the results.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Water Removal, H-addition) grid_box Grid Box Generation (Define Search Space) receptor_prep->grid_box ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking_run Run AutoDock Vina (Ligand-Receptor Docking) ligand_prep->docking_run grid_box->docking_run pose_analysis Pose Analysis (Binding Energy, RMSD) docking_run->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol for Docking with AutoDock Vina

This protocol provides a generalized procedure for docking a library of guanidine derivatives to a target protein.

1. Receptor Preparation:

  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to aid in defining the binding site.

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[2][5] Remove water molecules, co-solvents, and any unwanted heteroatoms. If the protein is a multimer, retain only the chain of interest.

  • Add Hydrogens and Charges: Use software like AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges for the protein atoms.[3]

  • Save as PDBQT: Save the prepared receptor in the PDBQT file format, which includes the added hydrogens and charges.[15]

2. Ligand Preparation:

  • Create 3D Structures: Draw the 2D structures of your guanidine derivatives using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. This can be done using software like Open Babel.

  • Save as PDBQT: Convert the energy-minimized ligand structures into the PDBQT format using ADT. This step defines the rotatable bonds in the ligands.

3. Grid Box Generation:

  • Define the Binding Site: In ADT, load the prepared receptor. Define the search space for the docking by creating a grid box that encompasses the active site of the protein. If a co-crystallized ligand was present, center the grid box on its location.[3]

  • Set Grid Parameters: Adjust the size and center of the grid box to ensure it is large enough to accommodate the ligands but not excessively large, which would increase computation time.

4. Running AutoDock Vina:

  • Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[16]

5. Analysis of Results:

  • Examine Binding Poses: Visualize the output PDBQT file in a molecular viewer to inspect the predicted binding poses of the ligands within the active site.

  • Analyze Interactions: Identify the key interactions (hydrogen bonds, salt bridges, hydrophobic interactions) between the top-ranked poses of the guanidine derivatives and the amino acid residues of the target protein. Tools like BIOVIA Discovery Studio Visualizer or PyMOL can be used for this purpose.[15]

  • Compare Binding Affinities: Rank the docked compounds based on their binding affinities and compare these values across the series of derivatives to establish structure-activity relationships (SAR).

Scientific Integrity: Validation of Docking Protocols

The trustworthiness of in-silico predictions hinges on the rigorous validation of the docking protocol. A well-validated protocol provides confidence that the computational model can accurately reproduce experimentally observed binding modes.

The Principle of Self-Validation

A robust docking protocol should be a self-validating system. This is typically achieved by re-docking the co-crystallized ligand into the active site of the protein.[4][6] If the docking protocol can accurately reproduce the experimentally determined binding pose of the native ligand (typically with a root-mean-square deviation (RMSD) of less than 2.0 Å), it is considered validated.[17] This demonstrates that the chosen parameters and scoring function are appropriate for the system under study.

Validation Workflow

validation_workflow start Start with Co-crystallized Protein-Ligand Complex extract_ligand Extract Native Ligand start->extract_ligand redock_ligand Re-dock Native Ligand using the defined protocol extract_ligand->redock_ligand calculate_rmsd Calculate RMSD between Docked and Crystal Pose redock_ligand->calculate_rmsd decision RMSD < 2.0 Å? calculate_rmsd->decision validated Protocol Validated decision->validated Yes refine_protocol Refine Docking Protocol (e.g., adjust grid box, scoring function) decision->refine_protocol No refine_protocol->redock_ligand

Caption: Workflow for the validation of a molecular docking protocol.

Correlation with Experimental Data

Ultimately, the most compelling validation of a docking study is the correlation between the predicted binding affinities and experimentally determined biological activities (e.g., IC50 or Ki values).[18][19][20] A strong correlation suggests that the computational model is not only predicting the correct binding mode but is also providing a reasonable estimate of the binding free energy. This is crucial for the use of docking in virtual screening and lead optimization, where the goal is to prioritize compounds for experimental testing.

Conclusion

Comparative molecular docking is a powerful tool for understanding the structure-activity relationships of guanidine derivatives and for guiding the design of new, more potent and selective therapeutic agents. The inherent ability of the guanidinium group to form strong and specific interactions with biological targets makes it a privileged scaffold in drug discovery. By employing a rigorously validated docking protocol, as outlined in this guide, researchers can generate reliable in-silico data to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. The integration of computational and experimental approaches is key to successfully harnessing the therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)guanidine, a compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this particular compound, this protocol is predicated on the known hazards of analogous guanidine derivatives, such as Guanidine Hydrochloride, and established best practices for chemical waste management.

The procedural guidance herein is designed to be comprehensive, ensuring that every step, from initial handling to final disposal, is conducted with the utmost attention to safety and environmental responsibility. By understanding the "why" behind each procedural step, laboratory personnel can cultivate a proactive safety culture that extends beyond mere compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. Guanidine and its derivatives are known to possess biological activity and potential irritant properties. Therefore, this compound should be handled as a hazardous substance.

Key Hazards Associated with Guanidine Derivatives:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: Harmful to aquatic life.

Personal Protective Equipment (PPE) Protocol:

The selection and proper use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.
Hand Nitrile gloves are recommended. Always inspect gloves for integrity before use.Provides a barrier against skin contact, which can cause irritation. Proper glove removal technique is crucial to prevent cross-contamination.
Body A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling dust, especially in poorly ventilated areas.Guanidine derivatives can be harmful if inhaled. A respirator minimizes the risk of respiratory tract irritation.

Part 2: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect and Package Waste: Place the absorbed material or swept solids into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if compatible), and collect the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).

Disposal Workflow Diagram:

DisposalWorkflow Disposal Decision Workflow for this compound A Assess Waste Type (Solid, Liquid, Contaminated Material) B Select Appropriate Waste Container (Compatible, Leak-proof, Labeled) A->B C Segregate Waste (Avoid mixing with incompatible chemicals) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (SAA) (Under PI control, with secondary containment) D->E F Request Waste Pickup (Through Institutional Environmental Health & Safety) E->F G Final Disposal (By licensed hazardous waste vendor) F->G

Senior Application Scientist's Guide: Safe Handling of 1-(4-Methoxyphenyl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of drug discovery and scientific research, our progress is intrinsically linked to our diligence in safety. 1-(4-Methoxyphenyl)guanidine is a compound of interest, but like many specialized reagents, it demands our full respect and a comprehensive understanding of its handling requirements. This guide moves beyond a simple checklist, providing you with the essential, field-tested safety and operational protocols necessary to handle this compound with confidence and integrity. Our goal is to empower you with the knowledge to not only protect yourself and your work but to foster a culture of safety that defines laboratory excellence.

Hazard Profile and Proactive Risk Assessment

Before a single container is opened, a thorough understanding of the inherent risks is paramount. The primary hazards associated with this compound are well-defined and dictate the necessary control measures. The compound is classified as harmful and an irritant, with specific risks tied to common laboratory operations.

The primary routes of potential exposure are:

  • Inhalation: Breathing in fine dust particles, especially during weighing or transfer operations.

  • Dermal Contact: Direct skin contact with the solid compound or solutions, leading to irritation.

  • Ocular Contact: Eye exposure to dust or splashes, causing serious irritation.

  • Ingestion: Accidental swallowing, which can be harmful.

The Globally Harmonized System (GHS) provides a clear summary of these risks.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1][2] Warning [1]
Skin Irritation (Category 2) H315: Causes skin irritation[3][4] Warning
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[3][4] Warning
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[2] Warning
Specific target organ toxicity (single exposure) H335: May cause respiratory irritation[1][3] Warning

| Hazardous to the aquatic environment | H402: Harmful to aquatic life[2] | None | None |

This profile demonstrates that the compound is not merely a nuisance dust; it is a bioactive chemical that requires specific barriers to prevent exposure.

Personal Protective Equipment (PPE): An Essential Barrier

PPE is your final and most personal line of defense.[5] Its selection is not arbitrary; it is a direct response to the hazards identified above. The causality is simple: if the compound causes serious eye irritation, your eye protection must be absolute. If it causes skin irritation, your gloves and lab coat must be impermeable and handled correctly.

Table 2: Task-Based PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glasses with side shields Nitrile gloves Standard lab coat Not typically required
Weighing Solid Chemical safety goggles & face shield Double-layered nitrile gloves Long-sleeved, cuffed lab coat NIOSH-approved respirator (e.g., N95) is mandatory [2][6][7]
Preparing Solutions Chemical safety goggles & face shield[5][8] Double-layered nitrile gloves Long-sleeved, cuffed lab coat Required if not in a certified chemical fume hood

| General Handling | Chemical safety goggles | Nitrile gloves | Long-sleeved, cuffed lab coat | Not required if in a certified chemical fume hood |

Detailed PPE Protocols:
  • Eye and Face Protection: Because this compound causes serious eye irritation, standard safety glasses are insufficient.[9] Chemical safety goggles that form a seal around the eyes are required for all handling operations. When weighing the powder or preparing solutions where splash potential is high, a full-face shield must be worn over the goggles.[5]

  • Hand Protection: Use powder-free nitrile gloves , as they provide good chemical resistance for incidental contact.[9] Before use, always inspect gloves for any signs of damage. For tasks involving the solid powder or concentrated solutions, double-gloving is required . This provides a critical backup layer. The outer glove should be removed and disposed of immediately after the task is complete or if contamination is suspected. Gloves should be changed at least every 30-60 minutes during prolonged use.[5][9]

  • Body Protection: A clean, long-sleeved laboratory coat with tight-fitting knit cuffs is the minimum requirement.[9] The cuffs prevent dust or drips from reaching the skin of the forearm. For large-scale operations, a disposable, back-closing gown offers superior protection. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]

  • Respiratory Protection: The inhalation hazard is most acute when handling the solid compound.[7] All weighing and aliquoting of the powder must be performed in a certified chemical fume hood, a ventilated balance enclosure, or while wearing a NIOSH-approved particulate respirator (e.g., N95 or higher).[2][3] This is a non-negotiable control to prevent respiratory tract irritation.

Operational and Disposal Plans

A safe workflow is a validated system. These procedural steps are designed to minimize exposure at every stage of the compound's lifecycle in your lab.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, verify the container's integrity.

    • Store in the original, tightly sealed container in a designated, well-ventilated, cool, and dry area.[11][12] Recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[1][13]

    • Ensure the storage location is clearly labeled and separate from incompatible materials like strong oxidizing agents.[14]

  • Preparation and Use:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]

    • Ensure an eyewash station and safety shower are immediately accessible and tested.[7][14]

    • Before handling, assemble all necessary equipment and PPE.

    • When weighing, use a spatula to gently transfer the powder, minimizing dust creation.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers closed when not in active use.[11]

  • Decontamination and Disposal:

    • Personnel: After handling, remove gloves using a technique that avoids touching the outer surface with bare skin.[3] Immediately wash hands and forearms thoroughly with soap and water.[11]

    • Surfaces: Decontaminate all work surfaces and equipment after use.

    • Waste: All disposable materials (gloves, wipes, etc.) that have come into contact with the compound must be considered hazardous waste. Collect all waste in a dedicated, clearly labeled, and sealed container.

    • Chemical Disposal: Dispose of unused material and waste containers through a licensed waste disposal contractor, in strict accordance with all local, state, and federal regulations.[11][15] Do not allow the chemical to enter drains or the environment.[2][16]

Emergency Procedures: A Rapid Response Plan

Preparedness is the key to mitigating any incident. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[17]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[17] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation occurs or persists, get medical advice.

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][17] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

  • If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[16] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[15]

Chemical Spill Response Workflow

A spill of solid this compound requires a calm, systematic response to contain the hazard and ensure a safe cleanup. The following workflow should be adopted.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert PPE Don Full PPE: - Double Gloves - Goggles & Face Shield - Respirator - Lab Gown Alert->PPE Contain Contain Spill (Cover with plastic sheet to prevent dust spread) PPE->Contain Cleanup Clean Up Spill: - Gently sweep solid into  a labeled waste container. - Do NOT use a vacuum. Contain->Cleanup Decon Decontaminate Area (Wipe with appropriate solvent) Cleanup->Decon Dispose Package & Label Waste for Hazardous Disposal Decon->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for Solid Chemical Spill Response.

By adhering to these comprehensive guidelines, you ensure that your valuable research on compounds like this compound is conducted under the safest possible conditions, protecting yourself, your colleagues, and the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.